Methyl (E)-m-nitrocinnamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQXESBKFCYESZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267210 | |
| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-04-1, 1664-59-1 | |
| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (E)-m-nitrocinnamate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC1322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |
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| Record name | Methyl (E)-m-nitrocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.483 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of Methyl (E)-m-nitrocinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical guide on the synthesis, purification, and characterization of Methyl (E)-m-nitrocinnamate. Two primary synthetic routes, Fischer esterification and the Horner-Wadsworth-Emmons reaction, are detailed with comprehensive experimental protocols. The physicochemical and spectroscopic properties of the compound are systematically presented, supported by tabulated data for easy reference. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering practical guidance for the laboratory-scale preparation and analysis of this versatile nitro compound.
Introduction
This compound is an organic compound with the chemical formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol .[1][2] Its structure features a methyl cinnamate backbone with a nitro group at the meta-position of the phenyl ring. The "(E)" designation signifies the trans configuration of the double bond. This compound is a valuable intermediate in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials.[1][2] The presence of the nitro group and the conjugated system of the cinnamate moiety imparts unique electronic and chemical properties, making it a subject of interest for further investigation.[1][2]
This guide outlines two reliable methods for the synthesis of this compound and provides a summary of its key physical and spectroscopic properties.
Physicochemical Properties
A summary of the key physical properties of this compound is provided in the table below. Data has been compiled from various sources and may show slight variations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [3] |
| Molecular Weight | 207.18 g/mol | [3] |
| CAS Number | 659-04-1 | [3] |
| Melting Point | 125.3 °C | [3] |
| Boiling Point | 334 °C at 760 mmHg | [3] |
| Density | 1.277 g/cm³ | [3] |
| Appearance | White to off-white solid |
Synthesis of this compound
Two primary and effective methods for the synthesis of this compound are the Fischer esterification of m-nitrocinnamic acid and the Horner-Wadsworth-Emmons reaction of 3-nitrobenzaldehyde.
Fischer Esterification
This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, m-nitrocinnamic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[1]
References
"Methyl (E)-m-nitrocinnamate CAS number and properties"
An In-depth Technical Guide to Methyl (E)-m-nitrocinnamate
Abstract
This technical guide provides a comprehensive overview of this compound, a nitroaromatic compound with potential applications in organic synthesis and material science. This document details its chemical and physical properties, experimental protocols for its synthesis, and discusses its potential biological activities. All quantitative data is presented in a structured format for clarity, and key processes are visualized using Graphviz diagrams to aid in understanding. This guide is intended for researchers, chemists, and professionals in the fields of drug development and material science.
Chemical and Physical Properties
This compound is an organic ester with the IUPAC name methyl (E)-3-(3-nitrophenyl)prop-2-enoate.[1] The "(E)" designation in its name signifies a trans configuration across the double bond, where the larger substituent groups are on opposite sides.[1] Its chemical structure consists of a methyl ester group and a nitro group at the meta position of the phenyl ring, attached to a propenoate backbone.[1]
The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 659-04-1[1][2] |
| Molecular Formula | C₁₀H₉NO₄[1][3] |
| Molecular Weight | 207.18 g/mol [1][3] |
| Melting Point | 125.3 °C[2] |
| Boiling Point | 334 °C at 760 mmHg[2] |
| Density | 1.277 g/cm³[2] |
| Flash Point | 154.8 °C[2] |
| Refractive Index | 1.594[2] |
| LogP | 2.30420[2] |
| Topological Polar Surface Area | 72.12 Ų[2] |
| Solubility | Limited aqueous solubility at ambient temperatures. Enhanced solubility in polar aprotic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[1] |
| Appearance | Solid[3] |
Synthesis and Experimental Protocols
The primary methods for the synthesis of this compound involve the esterification of m-nitrocinnamic acid or a condensation reaction with 3-nitrobenzaldehyde.
Fischer Esterification of m-Nitrocinnamic Acid
The most direct route to this compound is the Fischer esterification of m-nitrocinnamic acid with methanol in the presence of an acid catalyst.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitrocinnamic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
References
"IUPAC name for Methyl (E)-m-nitrocinnamate"
An In-depth Technical Guide to Methyl (E)-m-nitrocinnamate
Abstract
This technical guide provides a comprehensive overview of this compound, a nitroaromatic compound with applications in organic synthesis and material science. The document details its chemical identity, physicochemical properties, and spectroscopic characteristics. A detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction is provided, along with a visual representation of the synthesis workflow. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
This compound, with the IUPAC name methyl (E)-3-(3-nitrophenyl)prop-2-enoate , is an organic ester.[1][2] Its structure consists of a methyl ester group and a nitro group attached to a phenyl ring, in a trans-configuration across the double bond.[1] The "(E)" designation in its name signifies this trans-isomerism.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (E)-3-(3-nitrophenyl)prop-2-enoate | [1][2] |
| CAS Number | 659-04-1 | [1][3][4][5] |
| Molecular Formula | C₁₀H₉NO₄ | [1][2][3][4][5] |
| Molecular Weight | 207.18 g/mol | [1][2][5] |
| Appearance | Solid | [4] |
| Melting Point | 125.3 °C | [3] |
| Boiling Point | 334 °C at 760 mmHg | [3] |
| Density | 1.277 g/cm³ | [3] |
| Flash Point | 154.8 °C | [3] |
| Refractive Index | 1.594 | [3] |
| InChI Key | DKQXESBKFCYESZ-AATRIKPKSA-N | [1][2] |
| Canonical SMILES | COC(=O)C=CC1=CC(=CC=C1)--INVALID-LINK--[O-] | [1][2] |
Spectroscopic Data
The spectroscopic data for this compound reveals key features of its molecular structure. The extensive conjugated system, which includes the aromatic ring, the nitro group, and the α,β-unsaturated ester, gives rise to characteristic signals in UV-Visible and Infrared spectroscopy.[1]
Table 2: Key Spectroscopic Features
| Spectroscopy | Feature | Description |
| UV-Visible | Absorption Bands | Multiple absorption bands are observed in the 200-400 nm range, corresponding to electronic transitions within the conjugated system.[1] |
| FT-IR | Nitro Group (NO₂) | Two prominent absorption bands are present, corresponding to asymmetric and symmetric stretching vibrations.[1] |
| FT-IR | Aromatic Ring (C=C) | Characteristic absorption bands for the aromatic ring are observed.[1] |
| FT-IR | Alkene (C=C) | Vibrational modes corresponding to the alkene functionality are present.[1] |
| FT-IR | Ester (C=O) | A strong absorption band indicative of the ester carbonyl group is a key feature.[1] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods, including the direct esterification of m-nitrocinnamic acid with methanol (Fischer esterification) and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The HWE reaction offers high yields and excellent E-selectivity.[1]
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the synthesis of this compound from 3-nitrobenzaldehyde and trimethyl phosphonoacetate.
Objective: To synthesize this compound with high E-selectivity and yield.
Materials:
-
3-Nitrobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMF.
-
To the stirred solution, add trimethyl phosphonoacetate (1.48 equivalents).
-
Slowly add sodium methoxide (1.98 equivalents) to the reaction mixture at ambient temperature.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Expected Outcome: This reaction typically proceeds with yields up to 98% and excellent E-selectivity, exceeding 95% of the E-isomer formation.[1]
Synthesis Workflow Diagram
The following diagram illustrates the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
Applications and Research Interest
This compound serves as a valuable building block in organic synthesis.[1] Its functional groups, including the nitro moiety, the ester, and the alkene, allow for a variety of chemical transformations.
-
Organic Synthesis: It is a precursor for synthesizing more complex molecules and various nitro compounds.[2]
-
Material Science: The conjugated system within the molecule imparts electronic properties that are of interest for applications in organic electronics and optoelectronic materials.[1][2]
-
Biological Studies: The presence of the nitro group suggests potential for biological activity, making it a candidate for investigation in pharmaceutical and agricultural research.[1][2]
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care.
-
Potential Hazards: Nitro compounds can be explosive under certain conditions. Standard safety protocols for handling nitroaromatics should be strictly followed.[1]
-
Toxicity: While specific toxicity data is limited, nitroaromatic compounds can exhibit varying levels of toxicity. It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated fume hood.[1]
References
"Methyl (E)-m-nitrocinnamate molecular weight and formula"
This guide provides an overview of the fundamental physicochemical properties of Methyl (E)-m-nitrocinnamate, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Physicochemical Data
The molecular formula and molecular weight are critical parameters for any experimental work, including reaction stoichiometry, and analytical characterization. The table below summarizes these key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C10H9NO4 | [1][2] |
| Molecular Weight | 207.18 g/mol | [1][2][3] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.
References
An In-Depth Technical Guide to the Solubility of Methyl (E)-m-nitrocinnamate in Various Solvents
This guide provides a comprehensive technical overview of the principles, experimental methodologies, and thermodynamic modeling pertinent to determining the solubility of methyl (E)-m-nitrocinnamate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers field-proven insights into establishing a robust solubility profile for this and similar compounds.
Introduction: The Significance of Solubility for this compound
This compound, an organic ester with the molecular formula C₁₀H₉NO₄, is a compound of interest in organic synthesis and material science.[1][2] Its utility as a precursor for more complex molecules hinges on its reactivity and processability, both of which are fundamentally governed by its solubility in various solvent systems.[1] Understanding the solubility behavior of this compound is critical for optimizing reaction conditions, designing purification processes like crystallization, and developing formulations.
This guide will walk through the essential theoretical and practical aspects of solubility determination, providing a framework for researchers to generate and interpret high-quality solubility data. While specific experimental data for this compound is not extensively published, this guide will leverage data from analogous cinnamic acid esters to illustrate key principles and expected trends.
Physicochemical Characterization of Solute and Solvents
A thorough understanding of the physicochemical properties of both the solute and the solvent is the cornerstone of any solubility study. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another, is a foundational concept.
2.1. This compound Properties
The structure of this compound, featuring a nitro group, an ester, and a phenyl ring, imparts a moderate polarity. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 659-04-1 | [3][4] |
| Molecular Formula | C₁₀H₉NO₄ | [3][4] |
| Molecular Weight | 207.18 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 125.3 °C | [3] |
2.2. Solvent Properties
The choice of solvent is paramount. A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be screened to establish a comprehensive solubility profile. Table 2 lists properties for a selection of common organic solvents.
Table 2: Properties of Selected Organic Solvents at 298.15 K
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Dielectric Constant |
| Methanol | CH₄O | 32.04 | 0.792 | 32.7 |
| Ethanol | C₂H₆O | 46.07 | 0.789 | 24.5 |
| Isopropanol | C₃H₈O | 60.10 | 0.786 | 19.9 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 6.02 |
| Acetone | C₃H₆O | 58.08 | 0.791 | 20.7 |
| Acetonitrile | C₂H₃N | 41.05 | 0.786 | 37.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.100 | 46.7 |
Qualitative solubility studies indicate that this compound has limited aqueous solubility but enhanced dissolution in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]
Experimental Determination of Solubility
Accurate experimental data is the bedrock upon which all further analysis and modeling are built. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5] The concentration of the dissolved solute can then be determined using various analytical techniques, most commonly gravimetry or UV-Vis spectrophotometry.
3.1. Isothermal Shake-Flask Method: A Self-Validating System
The core principle of this method is to create a saturated solution by allowing excess solute to equilibrate with the solvent at a constant temperature. The presence of undissolved solid at the end of the experiment is a crucial visual confirmation that equilibrium has been reached.[6]
Caption: Isothermal Shake-Flask Experimental Workflow.
3.2. Protocol 1: Gravimetric Method
The gravimetric method is a direct and reliable technique that relies on the precise weighing of the dissolved solute after solvent evaporation.[6][7]
Step-by-Step Methodology:
-
Preparation: Prepare saturated solutions using the isothermal shake-flask method as described above.
-
Sampling: Withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated, filter-equipped syringe to avoid crystallization upon cooling.
-
Weighing: Transfer the sample to a pre-weighed evaporating dish and record the total weight.
-
Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Drying to Constant Weight: Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this step until two consecutive weighings are constant, ensuring all solvent has been removed.[7]
-
Calculation: The mass of the solute is the final constant weight of the dish minus the initial weight of the empty dish. The mass of the solvent is the weight of the solution minus the weight of the solute.
3.3. Protocol 2: UV-Vis Spectrophotometry
This method is advantageous for its high sensitivity and speed, especially for compounds with strong chromophores, such as this compound.[8][9] It requires the creation of a calibration curve.
Step-by-Step Methodology:
-
Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Prepare Standard Solutions: Create a series of standard solutions of known concentrations by serial dilution of a stock solution.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot absorbance versus concentration. The resulting linear plot, governed by the Beer-Lambert Law, is the calibration curve.[8]
-
Analyze Saturated Solution: Prepare a saturated solution using the shake-flask method. Withdraw a sample of the supernatant and dilute it with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Calculate Solubility: Measure the absorbance of the diluted sample at λ_max and use the calibration curve equation to determine its concentration. Multiply this concentration by the dilution factor to obtain the solubility of the compound.
Data Presentation and Thermodynamic Modeling
Once experimental data is collected, it should be presented in a clear, structured format and can be further analyzed using thermodynamic models to gain deeper insights into the dissolution process.
4.1. Quantitative Data Summary
Solubility data is typically expressed in terms of mole fraction (x), mass fraction (w), or molarity (mol/L). Table 3 provides a template for presenting such data.
Table 3: Hypothetical Mole Fraction Solubility (x) of this compound at Different Temperatures
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetone |
| 293.15 | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data |
| 318.15 | Data | Data | Data | Data |
4.2. Thermodynamic Models for Data Correlation
Several semi-empirical models are widely used to correlate experimental solubility data with temperature. These models are invaluable for interpolating solubility at intermediate temperatures and for deriving thermodynamic parameters of dissolution.
-
The Modified Apelblat Equation: This is a highly effective and commonly used model that relates mole fraction solubility to temperature. The equation is:
ln(x) = A + (B/T) + C ln(T)
where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirically determined parameters.[5]
-
The λh (Buchowski) Equation: This model is particularly useful for its simplicity and is given by:
ln[1 + (λ/((1-x)/x))] = λh[(1/T) - (1/T_m)]
where λ and h are model parameters, and T_m is the melting temperature of the solute.[5]
-
Activity Coefficient Models (NRTL and UNIQUAC): For more complex systems, particularly binary solvent mixtures, the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are powerful tools.[10][11] These models calculate the activity coefficient of the solute, which accounts for deviations from ideal solubility behavior due to intermolecular interactions. Successful correlation of experimental data for other cinnamic acid esters has been achieved with both NRTL and UNIQUAC models.[10][11][12][13]
Caption: Factors Influencing the Solubility Profile.
Conclusion
This guide has outlined the essential framework for a comprehensive investigation into the solubility of this compound. While specific quantitative data for this compound remains to be published, the principles and methodologies detailed herein provide a robust pathway for its determination. A successful solubility study is built on the pillars of accurate experimental work, logical data analysis, and the intelligent application of thermodynamic models. By following this approach, researchers can generate the critical data needed to advance the use of this compound in its various scientific and industrial applications.
References
- 1. Buy this compound | 659-04-1 [smolecule.com]
- 2. Buy this compound | 1664-59-1 [smolecule.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 659-04-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl (E)-m-nitrocinnamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (E)-m-nitrocinnamate, a valuable intermediate in organic synthesis. The document details the characteristic Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This guide is intended to serve as a key resource for researchers in academia and industry, particularly those involved in drug discovery and development, materials science, and synthetic chemistry.
Introduction
This compound (C₁₀H₉NO₄, Molar Mass: 207.18 g/mol ) is an unsaturated ester containing a nitro group in the meta position of the phenyl ring. The presence of the conjugated system, including the aromatic ring, the carbon-carbon double bond, and the carbonyl group, along with the electron-withdrawing nitro group, gives rise to a distinct spectroscopic signature. Accurate interpretation of its FTIR, NMR, and UV-Vis spectra is crucial for its identification, purity assessment, and the prediction of its chemical behavior.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound reveals the presence of its key functional groups. The characteristic absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1640 | Medium | C=C Stretch (Alkenyl) |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1200-1000 | Strong | C-O Stretch (Ester) |
| ~980 | Strong | =C-H Bend (trans-alkene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here is based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.
2.2.1. ¹H NMR Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.40 | s | 1H | - | H-2' |
| ~8.20 | d | 1H | ~8.0 | H-4' or H-6' |
| ~7.80 | d | 1H | ~8.0 | H-6' or H-4' |
| ~7.65 | d | 1H | 16.0 | H-α |
| ~7.50 | t | 1H | ~8.0 | H-5' |
| ~6.50 | d | 1H | 16.0 | H-β |
| ~3.80 | s | 3H | - | -OCH₃ |
2.2.2. ¹³C NMR Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~148 | C-3' (C-NO₂) |
| ~142 | C-α |
| ~136 | C-1' |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~123 | Aromatic C-H |
| ~121 | C-β |
| ~52 | -OCH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from π→π* electronic transitions within the extended conjugated system.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Methanol | ~265, ~310 | Data not readily available |
| Ethanol | ~268, ~312 | Data not readily available |
The position of the absorption maximum can be influenced by the solvent polarity. In polar solvents like methanol and ethanol, the compound exhibits characteristic absorption bands.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
FTIR Spectroscopy
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation:
-
Solid Sample (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): A small amount of the solid sample is placed directly onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
NMR Spectroscopy
Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz).
Sample Preparation:
-
Approximately 5-10 mg of the sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
A stock solution of the sample is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol) to a known volume.
-
The stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).
Data Acquisition:
-
A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.
-
Both cuvettes are filled with the solvent to be used as the blank. A baseline is recorded across the desired wavelength range (e.g., 200-400 nm).
-
The sample cuvette is emptied, rinsed, and filled with the sample solution.
-
The absorbance spectrum of the sample is recorded.
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationships between the different spectroscopic techniques.
Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of this compound. The synergistic use of FTIR, NMR, and UV-Vis spectroscopy allows for a comprehensive understanding of its molecular structure, which is essential for its application in research and development. This document serves as a valuable resource for scientists, enabling them to confidently utilize this compound in their synthetic endeavors.
References
The Discovery and Synthetic History of Nitrocinnamic Acid Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocinnamic acid esters, a class of organic compounds characterized by a nitro group substitution on the phenyl ring of a cinnamic acid ester, have a rich history intertwined with the development of synthetic organic chemistry. Their discovery and subsequent investigation have been driven by their utility as synthetic intermediates and, more recently, by their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to nitrocinnamic acid and its esters. It further presents quantitative data for various derivatives and visualizes the historical progression of their synthesis and a relevant biological signaling pathway.
The Dawn of Cinnamic Acid Chemistry: A Prelude to Nitro Derivatives
The story of nitrocinnamic acid esters begins with the parent compound, cinnamic acid. Naturally occurring in cinnamon and various balsams, cinnamic acid was first isolated in its pure form in the 19th century. A pivotal moment in its synthetic history, and by extension, the history of its derivatives, was the development of the Perkin reaction in 1868 by English chemist William Henry Perkin.[1][2] This reaction provided a general method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid itself, through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2]
Another cornerstone in the synthesis of cinnamic acid derivatives was the Claisen-Schmidt condensation , first described by Rainer Ludwig Claisen in 1890.[3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an ester, directly yielding a cinnamic acid ester.[3] These two reactions laid the foundational groundwork for chemists to explore a wide array of substituted cinnamic acids and their esters, including the nitro derivatives.
The Emergence of Nitrocinnamic Acids and Their Esters
The introduction of a nitro group onto the cinnamic acid scaffold was a logical progression for chemists exploring the effects of substituents on the properties and reactivity of organic molecules. The synthesis of nitrocinnamic acids was achieved by applying the established Perkin reaction to nitrobenzaldehydes. For instance, m-nitrocinnamic acid can be prepared by the condensation of m-nitrobenzaldehyde with acetic anhydride and sodium acetate.[4]
While a definitive first synthesis of a nitrocinnamic acid ester is not clearly documented in a single seminal publication, the esterification of nitrocinnamic acids and the direct synthesis of their esters via methods like the Claisen-Schmidt condensation with nitrobenzaldehydes became accessible shortly after the development of these foundational reactions. The synthesis of ethyl 4-nitrocinnamate, for example, can be achieved through various methods, including the reaction of 4-bromonitrobenzene with ethyl acrylate.[5]
Quantitative Data on Nitrocinnamic Acid and Its Esters
The physical properties of nitrocinnamic acid isomers and their esters are crucial for their identification, purification, and application. The following tables summarize key quantitative data for selected compounds.
Table 1: Physical Properties of Nitrocinnamic Acid Isomers
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Nitrocinnamic acid | ortho | C₉H₇NO₄ | 193.16 | 243-245 |
| 3-Nitrocinnamic acid | meta | C₉H₇NO₄ | 193.16 | 192-194 |
| 4-Nitrocinnamic acid | para | C₉H₇NO₄ | 193.16 | 285-287 |
Table 2: Physical Properties of Selected Nitrocinnamic Acid Esters
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl p-nitrocinnamate | para | C₁₀H₉NO₄ | 207.18 | 158-161 |
| Ethyl 4-nitrocinnamate | para | C₁₁H₁₁NO₄ | 221.21 | 138-140[6] |
Key Experimental Protocols
The following sections detail the methodologies for two historically significant reactions used in the synthesis of nitrocinnamic acid and its esters.
Perkin Reaction for the Synthesis of m-Nitrocinnamic Acid
This protocol is adapted from established procedures for the Perkin reaction.[4]
Materials:
-
m-Nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
Aqueous ammonia
-
Sulfuric acid
-
95% Ethanol or Benzene (for recrystallization)
Procedure:
-
A mixture of m-nitrobenzaldehyde (0.33 mole), freshly fused sodium acetate (0.48 mole), and acetic anhydride (0.68 mole) is placed in a round-bottomed flask fitted with a reflux condenser.
-
The mixture is heated in an oil bath at 180°C for approximately 13 hours.
-
After cooling slightly, the reaction product is poured into 200-300 mL of water and filtered by suction.
-
The solid is washed several times with water and then dissolved in a solution of aqueous ammonia.
-
The ammonium salt solution is filtered and then poured into a dilute solution of sulfuric acid to precipitate the m-nitrocinnamic acid.
-
The crude product is filtered, redissolved in aqueous ammonia, and reprecipitated with dilute sulfuric acid to remove impurities.
-
After the final precipitation, the m-nitrocinnamic acid is washed with water and dried. The yield is typically in the range of 74-77%.[4]
-
For further purification, the product can be recrystallized from boiling 95% ethanol or benzene.[4]
Claisen-Schmidt Condensation for the Synthesis of Ethyl Cinnamate
This protocol is a modification of the original Claisen procedure for the synthesis of cinnamic esters.[7]
Materials:
-
Benzaldehyde
-
Absolute ethyl acetate
-
Sodium metal
-
Dry xylene
-
Absolute ethyl alcohol
-
Glacial acetic acid
-
6 N Hydrochloric acid
-
Sodium sulfate
Procedure:
-
In a two-necked flask, clean sodium (1.26 atoms) is dispersed in dry xylene by heating until the sodium melts, followed by vigorous stirring while cooling to form fine particles.
-
The xylene is decanted, and absolute ethyl acetate (4.7 moles) containing a small amount of absolute ethyl alcohol is added to the sodium.
-
The flask is cooled to 0-5°C, and pure benzaldehyde (1 mole) is added slowly with stirring over 1.5-2 hours.
-
Stirring is continued until the sodium has reacted, indicated by the disappearance of the metal.
-
Glacial acetic acid is added to the reaction mixture, followed by careful dilution with water.
-
The ester layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with 6 N hydrochloric acid and dried over sodium sulfate.
-
The ethyl acetate is removed by distillation, and the remaining ethyl cinnamate is purified by vacuum distillation. The product typically boils at 128-133°C at 6 mm Hg.
Biological Significance and Signaling Pathways
While the historical focus of nitrocinnamic acid esters was primarily on their chemical synthesis, modern research has unveiled a broad spectrum of biological activities for cinnamic acid derivatives in general. These include antimicrobial, anti-inflammatory, and anticancer properties.[8] A key mechanism underlying the anti-inflammatory and anticancer effects of many cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8][9]
The NF-κB pathway is a crucial regulator of the immune and inflammatory responses, as well as cell survival and proliferation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide range of pro-inflammatory and pro-survival genes.[8] Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB, thereby blocking NF-κB activation.[8][9]
Historical Workflow of Nitrocinnamic Acid Ester Synthesis
The synthesis of nitrocinnamic acid esters has evolved from classical 19th-century methods to more modern approaches. The following diagram illustrates a typical historical workflow, starting from a substituted benzaldehyde.
References
- 1. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Ethyl 4-nitrocinnamate | 953-26-4 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Methyl (E)-m-nitrocinnamate: A Technical Guide
Introduction
Methyl (E)-m-nitrocinnamate is an organic compound with the chemical formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol . Its structure features a methyl ester group and a nitro group attached to a cinnamate framework in a meta- and trans- (E) configuration. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data and experimental protocols used for its characterization. This information is of significant value to researchers in organic synthesis, materials science, and pharmaceutical development.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the known data for its isomers and the expected electronic effects of the meta-substituted nitro group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.85 | s | 3H | -OCH₃ |
| ~6.50 | d, J ≈ 16 Hz | 1H | Vinylic H (α to C=O) |
| ~7.70 | d, J ≈ 16 Hz | 1H | Vinylic H (β to C=O) |
| ~7.60 - 8.40 | m | 4H | Aromatic H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~52.0 | -OCH₃ |
| ~120.0 | Vinylic CH (α to C=O) |
| ~123.0 - 138.0 | Aromatic CH |
| ~142.0 | Vinylic CH (β to C=O) |
| ~148.0 | Aromatic C-NO₂ |
| ~135.0 | Aromatic C (ipso to vinyl) |
| ~166.5 | C=O |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted based on the functional groups present and data from its isomers.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) |
| ~1520 and ~1350 | N-O stretch (nitro group) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and major fragments for this compound are listed below. The molecular weight is confirmed to be 207 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 207 | [M]⁺ (Molecular ion) |
| 176 | [M - OCH₃]⁺ |
| 130 | [M - OCH₃ - NO₂]⁺ |
| 102 | [C₈H₆]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
This section details the experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis: Fischer Esterification of m-Nitrocinnamic Acid
This compound can be synthesized via the Fischer esterification of m-nitrocinnamic acid with methanol, using a strong acid catalyst.
Materials:
-
m-Nitrocinnamic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitrocinnamic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H and ¹³C NMR Acquisition:
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans, and a longer relaxation delay (2-5 seconds).
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR Spectrum Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before measuring the sample.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
Mass Spectrum Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualizations
Logical Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural elucidation of this compound.
Key Structural Correlations from Spectroscopic Data
Caption: Key spectroscopic correlations for the structure of this compound.
References
In-depth Technical Guide: Thermal Stability and Decomposition of Methyl (E)-m-nitrocinnamate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Physicochemical Properties of Methyl (E)-m-nitrocinnamate
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting thermal analysis experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | |
| Molecular Weight | 207.18 g/mol | |
| Melting Point | 125.3 °C | |
| Boiling Point | 334 °C at 760 mmHg | |
| Flash Point | 154.8 °C | |
| Density | 1.277 g/cm³ | |
| Appearance | Solid |
Predicted Thermal Behavior and Decomposition Pathways
While specific data for this compound is unavailable, the thermal decomposition of nitroaromatic compounds is generally characterized by complex, multi-step reactions. The presence of the nitro group, a known explosophore, suggests that the compound is likely to be thermally sensitive.
The primary decomposition pathways for nitroaromatic compounds typically involve:
-
C-NO₂ Bond Homolysis: This is often the initial and rate-determining step, leading to the formation of a phenyl radical and nitrogen dioxide (NO₂).
-
Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is less stable and readily cleaves.
-
Intramolecular Rearrangements: The presence of other functional groups, such as the ester and the alkene, can lead to complex intramolecular reactions and rearrangements upon heating.
The expected decomposition workflow for a nitroaromatic compound like this compound is illustrated in the diagram below.
Caption: Generalized decomposition pathways for nitroaromatic compounds.
Proposed Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as decomposition exotherms.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation or evaporation.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Methodology:
-
Weigh approximately 5-10 mg of this compound into a ceramic or alumina TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create an inert atmosphere.
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during decomposition.
Methodology: The TGA protocol is followed as described above, with the outlet gas from the TGA furnace being directed into a mass spectrometer or an FTIR gas cell for real-time analysis of the evolved gases.
The logical workflow for a comprehensive thermal analysis is depicted in the following diagram.
Caption: Logical workflow for the thermal analysis of this compound.
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2: DSC Data for this compound
| Parameter | Value |
|---|---|
| Onset of Melting (°C) | |
| Peak Melting Temperature (°C) | |
| Enthalpy of Fusion (J/g) | |
| Onset of Decomposition (°C) | |
| Peak Decomposition Temperature (°C) |
| Enthalpy of Decomposition (J/g) | |
Table 3: TGA Data for this compound
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (T_onset, °C) | |
| Temperature of Maximum Decomposition Rate (T_max, °C) | |
| Final Decomposition Temperature (T_final, °C) |
| Residual Mass at 600 °C (%) | |
Conclusion
A thorough investigation into the thermal stability and decomposition of this compound is essential for its safe handling, storage, and application in various fields. While direct experimental data is currently lacking in the public literature, this guide provides a comprehensive framework for conducting the necessary thermal analyses. The proposed experimental protocols for DSC, TGA, and evolved gas analysis, along with the structured approach to data presentation, will enable researchers to generate the critical data required to fully characterize the thermal properties of this compound. Such data is invaluable for risk assessment, process optimization, and the development of new materials and pharmaceuticals.
"key characteristics of the meta-nitro substitution in cinnamate esters"
An In-depth Technical Guide on the Core Characteristics of Meta-Nitro Substitution in Cinnamate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of cinnamate esters featuring a nitro group at the meta-position of the phenyl ring. It details their synthesis, spectroscopic characteristics, chemical reactivity, and biological significance, offering valuable insights for professionals in chemical research and pharmaceutical development. The presence of the electron-withdrawing nitro group significantly influences the molecule's properties, making these compounds interesting candidates for various applications.
Synthesis of Meta-Nitro Cinnamate Esters
The primary route for synthesizing meta-nitro cinnamate esters involves a two-step process: the creation of m-nitrocinnamic acid, followed by its esterification.
Step 1: Synthesis of m-Nitrocinnamic Acid
The Perkin reaction is a common method for this initial step. It involves the condensation of m-nitrobenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.[1] The reaction is generally heated for several hours to ensure completion.
Step 2: Fischer Esterification
The resulting m-nitrocinnamic acid is then esterified, most commonly through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol (e.g., ethanol or methanol) in the presence of a strong acid catalyst like sulfuric acid.[2] Functional groups such as the nitro group are generally compatible with these reaction conditions.[3]
Caption: Synthesis workflow for meta-nitro cinnamate esters.
Experimental Protocols
Synthesis of m-Nitrocinnamic Acid (via Perkin Reaction) [1]
-
Combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride in a 200-cc round-bottomed flask fitted with a reflux condenser.
-
Mix the contents thoroughly and heat the mixture in an oil bath at 180°C for approximately 13 hours.
-
After cooling slightly, pour the reaction product into 200–300 cc of water and filter the solid by suction.
-
Wash the solid several times with water.
-
Dissolve the crude product in a solution of 20 cc of aqueous ammonia (sp. gr. 0.9) in about 200 cc of water.
-
Filter the ammonium salt solution and pour it into a solution of 15 cc of sulfuric acid (sp. gr. 1.84) in about 200 cc of water to precipitate the m-nitrocinnamic acid.
-
For purification, redissolve the acid in aqueous ammonia and reprecipitate with dilute sulfuric acid.
-
Wash the final product with water, dry, and recrystallize from boiling 95% alcohol.
Synthesis of Ethyl m-Nitrocinnamate (via Fischer Esterification) [2]
-
Dissolve the synthesized m-nitrocinnamic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 2 mL of alcohol).
-
Stir the mixture at room temperature for an extended period (e.g., 3 days) or reflux for several hours to expedite the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, dilute the reaction mixture with water and neutralize the acid catalyst with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent under reduced pressure to yield the crude ester.
-
Purify the product via recrystallization or column chromatography.
Spectroscopic and Physical Properties
The meta-nitro substitution imparts distinct spectroscopic signatures. The molecular formula for ethyl m-nitrocinnamate is C₁₁H₁₁NO₄, with a molecular weight of approximately 221.21 g/mol .[4][5] For methyl m-nitrocinnamate, the formula is C₁₀H₉NO₄ with a molecular weight of about 207.18 g/mol .[6]
| Property | Ethyl m-Nitrocinnamate | Methyl m-Nitrocinnamate |
| Molecular Formula | C₁₁H₁₁NO₄[4] | C₁₀H₉NO₄[6] |
| Molecular Weight | 221.21 g/mol [4] | 207.18 g/mol [6] |
| CAS Number | 5396-71-4[4][5] | 1664-59-1[6] |
| Appearance | Crystalline solid | Solid |
| Melting Point | 74-76 °C[4] | Not specified |
| IR Spectroscopy (cm⁻¹) | Peaks around 2900 (oil contamination noted), and other characteristic peaks for C=O, C=C, and NO₂ groups.[4] | Characteristic IR absorption bands.[6] |
Chemical Reactivity
The potent electron-withdrawing nature of the nitro group at the meta position governs the reactivity of these esters. It influences both the aromatic ring and the α,β-unsaturated system.
-
Effect on the Phenyl Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution. It directs incoming electrophiles to the meta position relative to itself (positions 2, 4, and 6), but the overall reaction rate is significantly reduced compared to unsubstituted cinnamate.
-
Effect on the α,β-Unsaturated System: The nitro group withdraws electron density from the entire conjugated system. This effect, transmitted through the phenyl ring, increases the electrophilicity of the β-carbon of the double bond, making it more susceptible to nucleophilic attack (Michael addition). While ortho- and para-nitro groups can delocalize a negative charge at the β-position through resonance, the meta-nitro group's influence is primarily inductive. This can lead to altered regioselectivity in addition reactions compared to other isomers.[7]
Caption: Influence of the meta-nitro group on reactivity.
Studies on the nitration of cinnamate esters show that the reaction primarily involves the attack of the nitronium ion at the β-carbon of the side chain, followed by addition to form nitroalcohols.[8] This highlights the reactivity of the double bond, which is enhanced by the electron-withdrawing substituent.
Biological Activity
Nitro-containing compounds are well-established as a class of molecules with diverse biological activities, often stemming from the redox properties of the nitro group.[9][10] Cinnamic acid derivatives themselves are known to possess antimicrobial, anticancer, and anti-inflammatory properties.[11] The addition of a nitro group can modulate these activities.
Antibacterial and Nitrification Inhibition Activity
Research indicates that the introduction of a nitro group to cinnamate esters can enhance their biological efficacy. For instance, nitrocinnamate compounds have demonstrated antibacterial activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria.[12] Furthermore, certain substituted methyl cinnamates, including a nitro-substituted variant, have been studied as potential nitrification inhibitors, which are crucial in agriculture for improving nitrogen fertilizer efficiency.[13]
| Compound/Activity | Organism/System | Quantitative Data (Metric) | Reference |
| Antibacterial | B. subtilis | MIC: 89.1 µg/mL | Tonari et al. (as cited in[12]) |
| Antibacterial | E. coli | MIC: 79.4 µg/mL | Tonari et al. (as cited in[12]) |
| Nitrification Inhibition | N. europaea | EC₅₀ > 1000 µM (for methyl 4-nitrocinnamate) | [13] Note: Data for para-isomer, indicates meta may have different activity. |
It is important to note that the position of the nitro group significantly impacts biological activity. While the table includes data for a para-nitro isomer, it illustrates the potential for this class of compounds. The meta-substituted derivatives warrant specific investigation to fully characterize their therapeutic or agricultural potential.
Caption: A generalized workflow for evaluating biological activity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]
- 5. Ethyl-m-nitrocinnamate | C11H11NO4 | CID 94827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. M-nitro cinnamic acid, methyl ester [webbook.nist.gov]
- 7. Ethyl 4-nitrocinnamate | 24393-61-1 | Benchchem [benchchem.com]
- 8. Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
"exploring the chemical reactivity of the cinnamate moiety"
An In-depth Technical Guide to the Chemical Reactivity of the Cinnamate Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnamate moiety, characterized by a phenyl group attached to a propenoic acid backbone (C6H5-CH=CH-COOH), is a fundamental structural motif found in a vast array of natural products and synthetic compounds of significant interest to the pharmaceutical and chemical industries.[1][2] Its unique combination of an aromatic ring, a conjugated α,β-unsaturated carbonyl system, and a carboxylic acid function imparts a rich and versatile chemical reactivity.[3] This reactivity is not only pivotal for the synthesis of novel derivatives but also central to the biological activities of many cinnamate-containing molecules, including their roles as antioxidants, anti-inflammatory agents, and enzyme inhibitors.[4][5][6] This technical guide provides a comprehensive exploration of the chemical reactivity of the cinnamate core, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in drug discovery and chemical synthesis.
Core Reactive Sites of the Cinnamate Moiety
The chemical behavior of cinnamic acid and its derivatives is governed by three primary reactive sites: the carboxylic acid group, the α,β-unsaturated double bond, and the aromatic ring. Each site can be targeted for specific chemical transformations.
Diagram of Cinnamate Reactive Sites
Caption: Primary Reactive Sites of the Cinnamate Moiety.
Reactions at the Carboxyl Group
The carboxylic acid is a primary site for modification, most commonly through esterification and amidation, to produce derivatives with altered solubility, stability, and biological activity.
Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] For cinnamic acid, this reaction is often performed using an excess of the alcohol, which also serves as the solvent, to drive the equilibrium toward the product ester.[8]
Quantitative Data: Esterification Kinetics
The kinetics of esterification can be influenced by catalysts, temperature, and reactant concentrations.[9] A study on the heterogeneous catalytic esterification of trans-cinnamic acid with n-butanol provides key kinetic parameters.[10][11]
| Parameter | Value | Conditions | Catalyst | Reference |
| Activation Energy (Ea) | 50.9 kJ mol⁻¹ | 90-120 °C | 20% Preyssler heteropolyacid on silica (SIPWMo20) | [10][11] |
| Pre-exponential Factor (A) | 6.12 × 10⁷ mol g⁻¹ h⁻¹ | 90-120 °C | 20% Preyssler heteropolyacid on silica (SIPWMo20) | [10][11] |
| Reaction Model | Langmuir-Hinshelwood | Surface reaction as the rate-limiting step | SIPWMo20 | [10][11] |
Experimental Protocol: Synthesis of Ethyl Cinnamate [8][12]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.8 g (0.1 mol) of trans-cinnamic acid in 100 mL of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them with Thin-Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The ester product will have a higher Rf value than the cinnamic acid starting material.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with 2 x 50 mL of diethyl ether. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl cinnamate.
-
Final Purification: For high purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactions at the α,β-Unsaturated System
The conjugated double bond is a hub of reactivity, susceptible to addition reactions, hydrogenation, oxidation, and cycloadditions.
Catalytic Hydrogenation
The alkene moiety of cinnamates can be selectively reduced to the corresponding alkane (hydrocinnamate) under mild conditions using a metal catalyst, typically palladium on carbon (Pd/C), without affecting the aromatic ring or the carbonyl group.[13][14] This transformation is useful for creating derivatives with increased flexibility and different biological profiles. The activation energy for hydrogenating the C=C bond is lower than that for the -COOH group, making this selective reduction feasible.[15]
Experimental Protocol: Hydrogenation of Ethyl Cinnamate [16]
-
Catalyst Preparation: In a round-bottom flask suitable for hydrogenation, add 50 mg of 10% Palladium on carbon (Pd/C).
-
Reaction Setup: Add 20 mL of ethanol to the flask, followed by 1.76 g (0.01 mol) of ethyl cinnamate.
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. Attach a balloon filled with hydrogen gas to the flask to maintain a positive pressure of H₂.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Progress can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 3-phenylpropanoate.
Oxidation
The double bond of the cinnamate moiety is susceptible to oxidation, which can lead to cleavage products or the formation of epoxides, depending on the oxidant and reaction conditions.[17] Oxidation with permanganate, for instance, has been studied kinetically, showing that the reaction can yield different manganese products (MnO₄²⁻ or MnO₂) depending on the conditions, though the initial steps of the mechanism are similar.[18]
Quantitative Data: Oxidation Kinetics
| Oxidant | Substrate | Key Findings | Reference |
| Quinolinium Fluorochromate (QFC) | Cinnamic Acid | First-order dependence on oxidant, substrate, and H⁺. Products are benzaldehyde and glyoxalic acid. | [17] |
| Trichloroisocyanuric acid | Cinnamic Acid & Ethyl Cinnamate | First-order in both oxidant and substrate. Rate increases with acetic acid concentration in aqueous media. | [19] |
| Ruthenate (RuO₄²⁻) & Perruthenate (RuO₄⁻) | Cinnamate ion | The perruthenate reaction is significantly faster (lower AG‡) than the ruthenate reaction. | [20] |
Diels-Alder Reaction
The cinnamate double bond can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings.[21] This reaction is a powerful tool for constructing complex molecular architectures. The stereochemistry of the reaction often favors the endo product.[22]
Biochemical Reactivity and Signaling Pathways
In biological systems, cinnamate derivatives are recognized for their potent antioxidant and anti-inflammatory properties, which stem from their ability to interact with and modulate key cellular signaling pathways.
Antioxidant Activity and the Nrf2-ARE Pathway
Many hydroxylated cinnamic acid derivatives (like caffeic and ferulic acid) are powerful antioxidants.[6][23] They can act directly by scavenging reactive oxygen species (ROS) or indirectly by upregulating cellular antioxidant defenses.[24] The indirect mechanism often involves the Keap1-Nrf2 signaling pathway. Cinnamates, with their α,β-unsaturated carbonyl structure, can react with cysteine residues on the Keap1 protein, disrupting its ability to target the transcription factor Nrf2 for degradation. This leads to Nrf2 accumulation, translocation to the nucleus, and activation of Antioxidant Response Element (ARE) genes.[24]
Diagram of the Nrf2-ARE Signaling Pathway
Caption: Cinnamate-Mediated Activation of the Nrf2-ARE Pathway.
Anti-Inflammatory Activity and NF-κB Inhibition
Cinnamic acid and its derivatives have demonstrated anti-inflammatory effects by inhibiting key signaling pathways like the nuclear factor kappa B (NF-κB) pathway.[25] They can prevent the phosphorylation of IκB, an inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing it from translocating to the nucleus and transcribing pro-inflammatory genes such as TNF-α and IL-6.[25]
Enzyme Inhibition
The cinnamate scaffold is a common feature in various enzyme inhibitors. The specific interactions can range from competitive inhibition, where the cinnamate derivative binds to the active site, to irreversible inhibition involving covalent bond formation.[1]
Quantitative Data: Enzyme Inhibition by Cinnamate Derivatives
| Enzyme Target | Inhibitor | Inhibition Type | Potency (Ki or IC₅₀) | Reference |
| Mitochondrial Aldehyde Dehydrogenase | α-cyano-3,4-dihydroxythiocinnamamide | Competitive (vs. NAD⁺) | Ki = 0.6 µM | [26] |
| Mitochondrial Aldehyde Dehydrogenase | α-cyano-3,4,5-trihydroxycinnamonitrile | Competitive (vs. NAD⁺) | Ki = 2.6 µM | [26] |
| Chorismatases (FkbO, Hyg5) | Saturated Cinnamic Acid Derivative | Competitive | Micromolar (µM) to low millimolar (mM) range | [27] |
| Isochorismatase (EntB) | Saturated Cinnamic Acid Derivative | Competitive | Micromolar (µM) range | [27] |
| α-Glucosidase | p-methoxy cinnamic acid, p-methoxyethyl cinnamate | α-glucosidase inhibitor | Not specified | [28] |
Experimental Workflow for Kinetic Analysis
Studying the chemical reactivity of cinnamates often requires detailed kinetic analysis to elucidate reaction mechanisms and optimize conditions. A general workflow for such an analysis is presented below.
Diagram of a General Kinetic Analysis Workflow
Caption: General Workflow for Kinetic Analysis.
Experimental Methods for Kinetic Monitoring [29][30]
-
Spectrophotometry: Useful for reactions where a reactant or product has a distinct UV-Vis absorbance, allowing for continuous monitoring.
-
Chromatography (HPLC, GC): Involves taking aliquots from the reaction at specific time intervals, quenching the reaction, and analyzing the composition. This provides concentration data for multiple species simultaneously.
-
Stopped-Flow Technique: Ideal for very fast reactions (millisecond timescale), where reactants are rapidly mixed and monitored spectroscopically.[30]
-
NMR Spectroscopy: Can be used for in-situ monitoring of reaction progress, providing detailed structural information on all species in the reaction mixture over time.
Conclusion
The cinnamate moiety is a versatile and highly reactive chemical scaffold. A thorough understanding of its reactivity at the carboxyl group, the α,β-unsaturated system, and the aromatic ring is essential for its effective utilization in drug design, synthesis, and materials science. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can better design experiments, synthesize novel derivatives with desired properties, and elucidate the mechanisms underlying the significant biological activities of this important class of compounds.
References
- 1. How do cinnamic derivatives interact with enzymes? - Blog [sinoshiny.com]
- 2. idosi.org [idosi.org]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. research.abo.fi [research.abo.fi]
- 11. researchgate.net [researchgate.net]
- 12. aspire.apsu.edu [aspire.apsu.edu]
- 13. nacatsoc.org [nacatsoc.org]
- 14. study.com [study.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. ajast.net [ajast.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scholar.ui.ac.id [scholar.ui.ac.id]
- 29. fiveable.me [fiveable.me]
- 30. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl (E)-m-nitrocinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of methyl (E)-m-nitrocinnamate, a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the Horner-Wadsworth-Emmons reaction and the Fischer esterification of m-nitrocinnamic acid. This guide includes comprehensive procedural details, quantitative data, and safety information to ensure successful and reproducible synthesis.
Introduction
This compound is an organic compound with the molecular formula C₁₀H₉NO₄.[1] Its structure features a cinnamate moiety with a nitro group at the meta-position of the phenyl ring, existing predominantly in the (E) or trans configuration.[1] This compound serves as a versatile building block in the synthesis of more complex molecules and has potential applications in materials science and biological studies due to its conjugated system and the presence of the nitro group.[1]
Two common and effective methods for its preparation are the Horner-Wadsworth-Emmons (HWE) olefination and the direct esterification of m-nitrocinnamic acid. The HWE reaction offers high yield and stereoselectivity for the (E)-isomer, while Fischer esterification represents a more traditional and straightforward approach.[1][2]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [1][3] |
| Molecular Weight | 207.18 g/mol | [1][3] |
| Melting Point | 125.3 °C | [3] |
| Appearance | Yellow solid |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks | Reference |
| Infrared (IR) | Asymmetric NO₂ stretch: 1550-1475 cm⁻¹Symmetric NO₂ stretch: 1360-1290 cm⁻¹ | [1] |
| ¹H NMR (CDCl₃) | Predicted values based on analogous structures | |
| ~3.8 ppm (s, 3H, -OCH₃) | ||
| ~6.5 ppm (d, 1H, vinylic) | ||
| ~7.7 ppm (d, 1H, vinylic) | ||
| ~7.6-8.4 ppm (m, 4H, aromatic) | ||
| ¹³C NMR (CDCl₃) | Predicted values based on analogous structures | |
| ~52 ppm (-OCH₃) | ||
| ~118-148 ppm (aromatic and vinylic carbons) | ||
| ~166 ppm (C=O) |
Experimental Protocols
Method 1: Horner-Wadsworth-Emmons (HWE) Reaction
This method provides high yield and excellent (E)-stereoselectivity.[1] The reaction involves the olefination of m-nitrobenzaldehyde with trimethyl phosphonoacetate.
Materials:
-
m-Nitrobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add m-nitrobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DMF.
-
Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.98 eq) in anhydrous DMF. To the stirred solution of m-nitrobenzaldehyde, add trimethyl phosphonoacetate (1.48 eq) followed by the dropwise addition of the sodium methoxide solution at ambient temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adjusting the pH to ~1 with 1 M HCl. The mixture can then be concentrated under reduced pressure.
-
Purification: Wash the resulting solid with deionized water to remove water-soluble byproducts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to afford pure this compound as a yellow solid. A high yield of up to 98% has been reported for this method.[1]
Method 2: Fischer Esterification
This is a classic method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[1][2]
Materials:
-
m-Nitrocinnamic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve m-nitrocinnamic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary, and progress should be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from methanol or ethanol to obtain pure this compound.
Visualizations
Experimental Workflow: Horner-Wadsworth-Emmons Synthesis
Caption: Workflow for the HWE synthesis of this compound.
Reaction Mechanism: Horner-Wadsworth-Emmons Reaction
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols for the Fischer Esterification of m-Nitrocinnamic Acid
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the synthesis of methyl m-nitrocinnamate via the Fischer esterification of m-nitrocinnamic acid. This method is a fundamental organic transformation and a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.
Introduction
The Fischer esterification is a classic acid-catalyzed reaction used to form an ester from a carboxylic acid and an alcohol.[1][2] This process is reversible and typically involves heating the reactants under reflux with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction equilibrium can be shifted towards the product by using an excess of one of the reactants, often the alcohol, or by removing water as it is formed.[1][2] Cinnamic acid and its derivatives are important precursors in the synthesis of a wide range of biologically active compounds and functional materials.[3][4] The esterification of m-nitrocinnamic acid with methanol yields methyl m-nitrocinnamate, a valuable intermediate for further chemical modifications.[5]
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of methyl m-nitrocinnamate.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| m-Nitrocinnamic acid | Reagent | Sigma-Aldrich |
| Methanol, anhydrous | ACS | Fisher Scientific |
| Sulfuric acid, concentrated | ACS | VWR |
| Dichloromethane | ACS | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory prepared | |
| Brine (saturated NaCl solution) | Laboratory prepared | |
| Anhydrous sodium sulfate | Anhydrous | Acros Organics |
| Round-bottom flask (100 mL) | Pyrex | |
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Separatory funnel (250 mL) | ||
| Erlenmeyer flasks | ||
| Rotary evaporator | ||
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Millipore |
| Standard laboratory glassware |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine m-nitrocinnamic acid (e.g., 5.0 g, 1 equivalent) and anhydrous methanol (e.g., 50 mL, excess).
-
Acid Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (e.g., 1 mL) as the catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6][7] The reaction is typically refluxed for 2-4 hours.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate). The disappearance of the m-nitrocinnamic acid spot indicates the completion of the reaction.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane (e.g., 50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[7] The aqueous washes help to neutralize the remaining acid and remove any unreacted carboxylic acid.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.[6][7]
-
Solvent Evaporation: Remove the dichloromethane by rotary evaporation to yield the crude methyl m-nitrocinnamate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to obtain a solid product.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| m-Nitrocinnamic acid (MW: 193.16 g/mol ) | e.g., 5.0 g | |
| Methanol (MW: 32.04 g/mol ) | e.g., 50 mL | |
| Sulfuric Acid (catalyst) | e.g., 1 mL | |
| Product | ||
| Methyl m-nitrocinnamate (MW: 207.18 g/mol ) | [5] | |
| Expected Yield | Typically >80% | [4] |
| Melting Point | 74-78 °C (for related methyl m-nitrobenzoate) | [8] |
Visualizing the Workflow
The following diagram illustrates the key steps in the Fischer esterification of m-nitrocinnamic acid.
Caption: Experimental workflow for the synthesis of methyl m-nitrocinnamate.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. aspire.apsu.edu [aspire.apsu.edu]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. Buy Methyl (E)-m-nitrocinnamate | 1664-59-1 [smolecule.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Horner-Wadsworth-Emmons Synthesis of Methyl (E)-m-nitrocinnamate
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis. It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1] This reaction is a significant modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, which can react with a wider range of carbonyl compounds.[1][2] A key benefit of the HWE reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][3] The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes, or trans-isomers.[1][3][4]
This protocol details the synthesis of Methyl (E)-m-nitrocinnamate, an α,β-unsaturated ester, via the Horner-Wadsworth-Emmons reaction. The synthesis involves the reaction of m-nitrobenzaldehyde with the carbanion generated from trimethyl phosphonoacetate. Cinnamate esters are valuable compounds used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics.[5][6]
Reaction Scheme
The overall reaction is as follows:
m-Nitrobenzaldehyde + Trimethyl phosphonoacetate → this compound + Sodium dimethyl phosphate
Quantitative Data Summary
The following table summarizes the reagents and reaction parameters for the synthesis of this compound.
| Reagent | m-Nitrobenzaldehyde | Trimethyl phosphonoacetate | Sodium Methoxide | Solvent |
| Molecular Formula | C₇H₅NO₃ | C₅H₁₁O₅P | CH₃ONa | C₃H₇NO |
| Molecular Weight ( g/mol ) | 151.12 | 182.12 | 54.02 | 73.09 |
| Equivalents | 1.0 | 1.48 | 1.98 | - |
| Role | Aldehyde Substrate | Phosphonate Reagent | Base | Reaction Medium |
| Product | This compound |
| Molecular Formula | C₁₀H₉NO₄[7] |
| Molecular Weight ( g/mol ) | 207.18[7] |
| Theoretical Yield | Up to 98%[5] |
| Stereoselectivity | >95% (E)-isomer[5] |
| Appearance | Solid[7] |
Experimental Protocol
This protocol is based on a high-yield synthesis using sodium methoxide in dimethylformamide (DMF) at ambient temperature.[5]
Materials and Equipment
-
Reagents:
-
m-Nitrobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
NMR and IR spectrometers for characterization
-
Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirring solution, add trimethyl phosphonoacetate (1.48 eq).
-
Ylide Generation and Reaction: Slowly add sodium methoxide (1.98 eq) portion-wise to the mixture at room temperature. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[4]
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.[4]
-
Combine all organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to yield a solid product.
-
Characterization: Characterize the final product by determining its melting point and analyzing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the (E)-configuration and purity.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
The diagram below illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism for the synthesis of an (E)-alkene.
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons olefination.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Buy this compound | 659-04-1 [smolecule.com]
- 6. Buy this compound | 1664-59-1 [smolecule.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Synthesis of Methyl (E)-m-nitrocinnamate
Abstract
This document provides a detailed protocol for the synthesis of Methyl (E)-m-nitrocinnamate, a valuable intermediate in organic synthesis, particularly in pharmaceutical and material science research. The featured method is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high yield and excellent stereoselectivity, producing predominantly the (E)-alkene isomer. The protocol outlines the reaction of 3-nitrobenzaldehyde with a stabilized phosphonate ylide generated from trimethyl phosphonoacetate and sodium methoxide.
Introduction
This compound is an α,β-unsaturated ester whose structural and electronic properties make it a versatile precursor for more complex organic molecules. The synthesis of such cinnamate esters is a fundamental transformation in organic chemistry. Several olefination reactions can achieve this, including the Wittig reaction, Claisen-Schmidt condensation, and the Horner-Wadsworth-Emmons (HWE) reaction.
The HWE reaction is often preferred due to its significant advantages:
-
Enhanced Reactivity: The phosphonate carbanions used are generally more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, allowing for efficient reaction with a wider range of aldehydes.[1]
-
Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[2]
-
Simplified Purification: The phosphate byproduct is water-soluble, facilitating its easy removal from the reaction mixture during aqueous work-up, which simplifies product purification.[1]
This protocol details a reliable HWE procedure for the synthesis of high-purity this compound from 3-nitrobenzaldehyde.[3]
Reaction Scheme
The synthesis proceeds via the Horner-Wadsworth-Emmons olefination as shown below:
Caption: Step-by-step experimental workflow.
References
Green Chemistry Approaches for the Synthesis of Methyl (E)-m-nitrocinnamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Methyl (E)-m-nitrocinnamate, a valuable intermediate in organic synthesis, with a focus on environmentally benign "green chemistry" methodologies. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering safer and more sustainable alternatives to traditional synthetic routes. The protocols outlined below emphasize solvent-free conditions, the use of renewable catalysts, and energy-efficient reaction activation methods such as microwave and ultrasound irradiation.
Introduction to Green Synthetic Strategies
The synthesis of this compound traditionally involves methods like Fischer esterification of m-nitrocinnamic acid or condensation reactions, which can utilize harsh reagents and toxic solvents.[1][2] Green chemistry offers several innovative alternatives to mitigate these environmental and safety concerns. Key green approaches applicable to the synthesis of this compound and related compounds include:
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.[2][3][4]
-
Solvent-Free Reactions: By eliminating organic solvents, these methods reduce pollution, lower costs, and simplify product work-up.[5][6] Reactions can be conducted with neat reactants or on solid supports.[7]
-
Biocatalysis: The use of enzymes, such as lipases, provides a highly selective and environmentally friendly catalytic approach for reactions like esterification.[7][8] Novozym 435, an immobilized lipase, is a commercially available and widely used biocatalyst for such transformations.[9][10]
-
Green Catalysis for Condensation Reactions: The Knoevenagel condensation, a key reaction for forming the cinnamate backbone, can be performed using a variety of green catalysts, including reusable solid acids, natural extracts, and metal-organic frameworks, often in aqueous media or under solvent-free conditions.[8][11][12][13]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by providing efficient mixing and energy transfer through acoustic cavitation.[14][15]
Comparative Data of Green Synthetic Approaches
The following table summarizes quantitative data from literature for various green synthetic approaches for cinnamates and related compounds. This allows for a comparative assessment of the different methodologies.
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | |||||
| Esterification | Cinnamic acid, Isopropyl alcohol | Ga2O3/SO42-/ZrO2, Microwave | 1-5 min | >90 | [5][16] |
| Knoevenagel Condensation | Aldehyde, Active methylene compound | Porous calcium hydroxyapatite, Microwave, Solvent-free | 2 min | High | [11] |
| Enzymatic Synthesis | |||||
| Transesterification | Methyl cinnamate, Octanol | Novozym 435, Ultrasound, Vacuum | 11.1 h | 93.8 | [14] |
| Amidation | Methyl nicotinate, Isobutylamine | Novozym 435, tert-amyl alcohol, Continuous-flow | 35 min | 81.6–88.5 | [6] |
| Green Knoevenagel | |||||
| Condensation | 3-Nitrobenzaldehyde, Malononitrile | Henna juice extract, Solvent-free | 30 min | 90 | [12] |
| Condensation | Benzaldehyde, Malononitrile | Calcium ferrite NPs, Methanol | 10-15 min | 98 | [8] |
| Condensation | Benzaldehyde, Malononitrile | [Bmim][OAc] (Ionic Liquid), Water | 1 h | 90-97 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Esterification of m-Nitrocinnamic Acid
This protocol describes the direct esterification of m-nitrocinnamic acid with methanol under solvent-free conditions using a solid acid catalyst and microwave irradiation. This method significantly reduces reaction time and eliminates the need for hazardous solvents.
Materials:
-
m-Nitrocinnamic acid
-
Methanol
-
Solid acid catalyst (e.g., Amberlyst-15, Ga2O3/SO42-/ZrO2)[16][17]
-
Microwave reactor vials
-
Microwave synthesizer
-
Rotary evaporator
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine m-nitrocinnamic acid (1 mmol), methanol (10 mmol, excess), and the solid acid catalyst (e.g., 0.1 g of Amberlyst-15).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with methanol, dried, and potentially reused.
-
Evaporate the excess methanol from the filtrate using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary to yield pure this compound.
Protocol 2: Two-Step Synthesis via Green Knoevenagel Condensation and Enzymatic Esterification
This approach involves two distinct green steps: a solvent-free Knoevenagel condensation to form m-nitrocinnamic acid, followed by an enzymatic esterification.
Step 1: Solvent-Free Knoevenagel Condensation of 3-Nitrobenzaldehyde and Malonic Acid
This protocol is adapted from green Knoevenagel condensation methods, using a natural or reusable solid catalyst under solvent-free conditions.[12][18]
Materials:
-
3-Nitrobenzaldehyde
-
Malonic acid
-
Green catalyst (e.g., henna juice extract, nano-titania)[12][18]
-
Mortar and pestle (for grinding) or a small reaction vessel for stirring
-
Ethanol
-
Deionized water
Procedure:
-
In a mortar, combine 3-nitrobenzaldehyde (1 mmol), malonic acid (1.2 mmol), and a catalytic amount of the green catalyst (e.g., a few drops of henna extract or a small amount of nano-titania).
-
Grind the mixture with a pestle at room temperature for 15-30 minutes. Alternatively, stir the mixture in a small vessel.
-
Monitor the reaction progress by TLC.
-
Upon completion, add a small amount of ethanol to the reaction mixture and stir.
-
Filter the mixture to remove the catalyst (if solid).
-
Add deionized water to the filtrate to precipitate the m-nitrocinnamic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain crude m-nitrocinnamic acid. This can be used in the next step with or without further purification.
Step 2: Novozym 435-Catalyzed Esterification of m-Nitrocinnamic Acid
This protocol utilizes the immobilized lipase Novozym 435 for the selective esterification of the synthesized m-nitrocinnamic acid.
Materials:
-
m-Nitrocinnamic acid (from Step 1)
-
Methanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
An appropriate organic solvent with low enzyme denaturation potential (e.g., tert-butanol, isooctane)
-
Shaking incubator or magnetic stirrer with temperature control
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a sealed reaction vessel, dissolve m-nitrocinnamic acid (1 mmol) in a suitable volume of the organic solvent.
-
Add methanol in a specific molar ratio (e.g., 3-5 equivalents).
-
Add Novozym 435 to the reaction mixture (e.g., 10% w/w of substrates). Add activated molecular sieves if desired to shift the equilibrium towards the product.
-
Incubate the reaction mixture in a shaking incubator or with stirring at a controlled temperature (e.g., 50-60°C) for 24-48 hours.
-
Monitor the conversion to this compound by TLC or HPLC.
-
Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with the solvent, dried, and reused.[6]
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the described green synthetic protocols.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the two-step green synthesis of this compound.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 5. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 6. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 659-04-1 [smolecule.com]
- 8. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. digital.csic.es [digital.csic.es]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrafast ultrasound-assisted synthesis of microporous organic networks for the efficient removal of antibiotics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Microwave Assisted Synthesis of Isopropyl Cinnamate Using Solid Super Acid Catalyst [spkx.net.cn]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Methyl (E)-m-nitrocinnamate as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl (E)-m-nitrocinnamate as a versatile precursor in various organic syntheses. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data and visual representations of reaction pathways and workflows.
Overview of Applications
This compound is a valuable building block in organic synthesis due to the presence of three reactive functionalities: an α,β-unsaturated ester, a nitro group, and an aromatic ring.[1] This unique combination allows for a diverse range of chemical transformations, making it a precursor for various complex molecules, including pharmaceuticals, agrochemicals, and materials.[1]
Key applications include:
-
Synthesis of Cinnamate Analogs: The ester and nitro groups can be modified to produce a library of cinnamate derivatives.
-
Heterocyclic Synthesis: The nitro group can be reduced to an amine, which serves as a key handle for the construction of nitrogen-containing heterocycles such as quinolines and indoles.
-
Cycloaddition Reactions: The electron-deficient alkene participates in [2+2] photocycloaddition reactions to form cyclobutane derivatives known as truxinates.
-
Multicomponent Reactions: The derivative, methyl (E)-m-aminocinnamate, can be employed in multicomponent reactions to build molecular complexity in a single step.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction offers high E-selectivity and typically results in excellent yields.
Horner-Wadsworth-Emmons (HWE) Synthesis
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
Experimental Protocol:
Materials:
-
m-Nitrobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of m-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add trimethyl phosphonoacetate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the pH is ~7.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a pale-yellow solid.
Quantitative Data:
| Reactant Ratio (Aldehyde:Phosphonate:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 : 1.1 : 1.1 | DMF | 0 to RT | 4-6 | 85-95 | Adapted from general HWE procedures |
Applications in Synthesis
Reduction of the Nitro Group: Synthesis of Methyl (E)-m-aminocinnamate
The reduction of the nitro group to an amine is a crucial transformation, as the resulting aniline derivative is a versatile intermediate for the synthesis of various heterocyclic compounds.
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol (using Tin(II) Chloride):
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield methyl (E)-m-aminocinnamate. The product can be further purified by column chromatography if necessary.
Quantitative Data:
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SnCl₂·2H₂O | Ethanol | Reflux | 2-3 | 80-90 |
| H₂ (1 atm), 10% Pd/C | Methanol | RT | 4-6 | >95 |
Synthesis of Quinolines
Methyl (E)-m-aminocinnamate can serve as a key precursor in several classic quinoline syntheses, such as the Doebner-von Miller, Skraup, and Combes reactions. These methods allow for the construction of the quinoline core, a privileged scaffold in medicinal chemistry.
General Synthetic Workflow:
Caption: General workflow for quinoline synthesis.
Representative Protocols (General Procedures):
-
Doebner-von Miller Reaction: A mixture of methyl (E)-m-aminocinnamate, an α,β-unsaturated aldehyde or ketone, and an acid catalyst (e.g., HCl, H₂SO₄) is heated. The reaction proceeds through a Michael addition followed by cyclization and oxidation to yield a substituted quinoline.
-
Skraup Synthesis: Methyl (E)-m-aminocinnamate is heated with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). Acrolein, formed in situ from glycerol, reacts with the amine to undergo cyclization and oxidation, forming the quinoline ring system.
-
Combes Quinoline Synthesis: Methyl (E)-m-aminocinnamate is reacted with a β-diketone in the presence of an acid catalyst. The initial condensation forms an enamine, which then undergoes acid-catalyzed cyclization and dehydration to afford a 2,4-disubstituted quinoline.
[2+2] Photocycloaddition: Synthesis of Truxinates
This compound can undergo [2+2] photodimerization upon exposure to UV light to form cyclobutane derivatives known as truxinates. The stereochemistry of the product can be influenced by the reaction conditions, such as the solvent and the presence of sensitizers.
Reaction Scheme:
Caption: [2+2] Photodimerization of this compound.
Experimental Protocol (General Procedure):
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, benzene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare a dilute solution of this compound in the chosen anhydrous solvent in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Irradiate the solution with a UV lamp at room temperature while stirring.
-
Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy.
-
Once the desired conversion is achieved, stop the irradiation and concentrate the solvent under reduced pressure.
-
The resulting mixture of diastereomeric truxinates can be separated by column chromatography on silica gel.
Quantitative Data:
The yields and diastereoselectivity of the photodimerization are highly dependent on the reaction conditions.
| Solvent | Concentration | Wavelength (nm) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Acetonitrile | 0.1 M | > 290 | 24 | 40-60 | Varies |
| Benzene | 0.1 M | > 290 | 24 | 30-50 | Varies |
Conclusion
This compound is a readily accessible and highly versatile precursor for a variety of valuable organic molecules. Its strategic placement of functional groups allows for transformations such as nitro group reduction, participation in cycloaddition reactions, and serving as a building block for complex heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this important intermediate in the fields of medicinal chemistry, materials science, and agrochemical development.
References
Application Notes and Protocols for Methyl (E)-m-nitrocinnamate in Material Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Molecular Versatility of Methyl (E)-m-nitrocinnamate
This compound is an organic ester with the molecular formula C₁₀H₉NO₄. Its structure is characterized by a methyl cinnamate backbone functionalized with a nitro group at the meta position of the phenyl ring. This specific arrangement of functional groups—a conjugated system, an electron-withdrawing nitro group, and a reactive ester moiety—makes it a molecule of significant interest in material science. The "(E)" designation signifies a trans configuration across the alkene double bond, which is the more stable isomer.
The key attributes of this compound that underpin its applications are:
-
Electronic Properties: The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring and the acrylate system, creates a molecule with a significant dipole moment. This electronic asymmetry is a prerequisite for second and third-order nonlinear optical (NLO) properties.
-
Photoreactivity: The carbon-carbon double bond of the cinnamate moiety is susceptible to [2+2] photocycloaddition upon exposure to ultraviolet (UV) light. This reaction allows for the dimerization or polymerization of the molecule, forming cyclobutane rings and enabling applications in photo-crosslinking and the fabrication of photoresponsive materials.[1][2]
-
Chemical Reactivity: The ester and nitro groups serve as synthetic handles for further chemical modification. The nitro group can be reduced to an amine, opening pathways to incorporate the molecule into polymers like polyamides and polyimides, or to create new functional monomers.[3][4]
These properties suggest its potential use in advanced materials, including organic electronics, photonic devices, and smart polymers.[5] This guide provides detailed protocols for the synthesis of this compound and explores its application in the development of novel materials.
I. Synthesis of this compound
The synthesis of this compound can be approached through several reliable methods. The choice of method may depend on the available starting materials, desired scale, and purity requirements. Two common and effective protocols are presented here: the Horner-Wadsworth-Emmons (HWE) reaction for high stereoselectivity and the classical Fischer Esterification for a more traditional route.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is highly regarded for its excellent stereoselectivity, predominantly yielding the (E)-alkene, which is the desired isomer for this compound.[6][7] This protocol describes the reaction of 3-nitrobenzaldehyde with trimethyl phosphonoacetate.
Reaction Scheme: 3-Nitrobenzaldehyde + Trimethyl phosphonoacetate → this compound
Materials:
-
3-Nitrobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Equipment for Thin Layer Chromatography (TLC)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (1.5 eq) in anhydrous DMF.
-
Base Addition: Cool the solution in an ice bath. Slowly add sodium methoxide (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture into an ice-cold solution of 1 M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Protocol 2: Fischer Esterification of m-Nitrocinnamic Acid
This is a classic method involving the acid-catalyzed esterification of the parent carboxylic acid, m-nitrocinnamic acid, with methanol.[8]
Reaction Scheme: m-Nitrocinnamic Acid + Methanol ⇌ this compound + Water
Materials:
-
m-Nitrocinnamic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve m-nitrocinnamic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Neutralization: Wash the organic layer carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by washes with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.
Diagram 1: Synthesis workflows for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [5] |
| Molecular Weight | 207.18 g/mol | [5] |
| Appearance | Solid | [4] |
| Melting Point | ~125.3 °C | [1] |
| Boiling Point | ~334 °C at 760 mmHg | [1] |
II. Application in Photoresponsive Materials
The cinnamate group is a well-known photoactive moiety that undergoes a [2+2] cycloaddition upon irradiation with UV light (typically around 254 nm), leading to the formation of a cyclobutane ring.[2] This photodimerization or photocrosslinking can be exploited to create materials whose properties, such as solubility or mechanical strength, change in response to light.
Principle: When a film or material containing this compound is exposed to UV light, the double bonds of adjacent molecules can react to form covalent bonds, creating a crosslinked network. This process can be used for photolithography, creating patterned surfaces, or for developing photo-curable resins.
Exemplary Protocol: Fabrication of a Photo-Patterned Film
This protocol describes how to create a simple photo-patterned surface using this compound as the photoactive compound.
Materials:
-
This compound
-
A non-reactive polymer binder (e.g., Poly(methyl methacrylate), PMMA)
-
A suitable solvent (e.g., Cyclohexanone)
-
Glass slides or silicon wafers
-
Photomask
-
UV light source (e.g., a low-pressure mercury lamp at 254 nm)
Equipment:
-
Spin coater
-
Hot plate
-
UV-Vis Spectrophotometer
Procedure:
-
Film Preparation: Prepare a solution of this compound and PMMA in cyclohexanone. A typical concentration would be 5-10% total solids by weight, with a desired ratio of the cinnamate to PMMA.
-
Spin Coating: Clean a glass slide thoroughly. Using a spin coater, apply the solution to the slide to form a thin, uniform film.
-
Baking: Bake the film on a hot plate (e.g., at 90 °C for 5 minutes) to remove the solvent.
-
UV Exposure: Place a photomask over the film. Irradiate the film with UV light. The areas exposed to UV will become crosslinked and insoluble in the developing solvent.
-
Development: Immerse the exposed film in a developer solvent (e.g., cyclohexanone or another good solvent for the un-crosslinked material). The unexposed regions will dissolve, leaving behind a patterned film.
-
Characterization: The progress of the photoreaction can be monitored by UV-Vis spectroscopy. The characteristic absorbance of the cinnamate double bond will decrease upon irradiation as it is converted into the cyclobutane ring.[1]
Diagram 2: Workflow for creating a photo-patterned film via [2+2] cycloaddition.
III. Application in Nonlinear Optical (NLO) Materials
Molecules with a high degree of conjugation and significant electronic asymmetry, often created by linking electron-donating and electron-withdrawing groups, can exhibit large third-order NLO responses.[9] this compound possesses an electron-withdrawing nitro group and a conjugated system, making it a candidate for NLO applications such as optical switching and power limiting.
Principle: The NLO properties of a material are characterized by its nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). These can be measured using the Z-scan technique.[10][11] A common approach for characterizing molecular NLO properties is to create a "guest-host" system, where the NLO molecule (guest) is dispersed in a transparent polymer matrix (host) like PMMA.[12]
Protocol: Z-Scan Measurement of a Guest-Host Film
This protocol outlines the preparation of a guest-host film and the characterization of its third-order NLO properties using the Z-scan technique.
Part A: Preparation of the Guest-Host Film
-
Solution Preparation: Prepare a solution of PMMA in a suitable solvent (e.g., cyclohexanone or chloroform). Add a specific concentration of this compound to this solution.
-
Film Casting: Cast the solution onto a high-quality optical glass substrate and allow the solvent to evaporate slowly to form a film of good optical quality. Alternatively, use spin coating for uniform films.
-
Drying: Dry the film thoroughly in a vacuum oven to remove any residual solvent.
Part B: Z-Scan Measurement
-
Experimental Setup: The Z-scan setup involves a focused laser beam passing through the sample, which is mounted on a translation stage that moves it along the beam's axis (the z-axis). A detector measures the transmitted light. For measuring the nonlinear refractive index (n₂), a partially closed aperture is placed before the detector ("closed-aperture Z-scan"). To measure the nonlinear absorption (β), the aperture is removed ("open-aperture Z-scan").
-
Data Acquisition:
-
Closed-Aperture: Move the sample through the focal point of the laser. A material with a positive n₂ (self-focusing) will show a pre-focal valley followed by a post-focal peak in transmittance. A negative n₂ (self-defocusing) will show the opposite.
-
Open-Aperture: Repeat the scan without the aperture. If the material exhibits two-photon absorption or reverse saturable absorption, a valley in transmittance will be observed at the focal point. If saturable absorption occurs, a peak will be observed.
-
-
Data Analysis: The magnitude and sign of n₂ and β can be calculated by fitting the experimental data to theoretical Z-scan equations.[10] This provides the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.
Diagram 3: Simplified schematic of a Z-scan experimental setup.
IV. Application as a Monomer Precursor for Functional Polymers
The chemical functionality of this compound allows it to be a precursor for novel monomers. A particularly useful transformation is the reduction of the nitro group to an amine.[3][13] The resulting Methyl (E)-m-aminocinnamate is a versatile intermediate that can be further functionalized to create monomers suitable for various polymerization techniques.[4]
Principle: The reduction of the nitro group to an amine introduces a nucleophilic site that can react with acyl chlorides, isocyanates, or epoxides to generate polymerizable vinyl, acrylamide, or other functional monomers. Polymers derived from cinnamic acid are known to have applications ranging from industrial plastics to biomedical devices.[5][14]
Exemplary Protocol: Synthesis of a Polymerizable Aniline Derivative
This protocol describes a two-step process: the reduction of the nitro group and a subsequent reaction to form an acrylamide monomer.
Part A: Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux.[15]
-
Reaction: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction.
-
Work-up: Quench the reaction with a sodium hydroxide solution to precipitate tin salts. Filter the mixture and extract the filtrate with ethyl acetate.
-
Purification: Wash, dry, and concentrate the organic extracts to obtain crude Methyl (E)-m-aminocinnamate, which can be purified by column chromatography.
Part B: Synthesis of the Acrylamide Monomer
-
Reaction Setup: Dissolve the purified Methyl (E)-m-aminocinnamate in a suitable solvent like dichloromethane in a flask cooled in an ice bath. Add a non-nucleophilic base like triethylamine.
-
Acylation: Slowly add acryloyl chloride dropwise to the solution.
-
Reaction: Allow the reaction to stir and warm to room temperature.
-
Purification: After work-up (washing with dilute acid, base, and brine), the resulting acrylamide monomer can be purified and subsequently used in radical polymerization to form a functional polymer with pendant cinnamate groups.
These functional polymers can then be characterized by standard techniques such as GPC (for molecular weight distribution), DSC (for thermal properties), and FTIR/NMR (for structural confirmation).[16]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchplateau.com [researchplateau.com]
- 12. Electro-optic characterization of nonlinear-optical guest–host films and polymers [opg.optica.org]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
Unveiling the Bioactive Potential of Methyl (E)-m-nitrocinnamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl (E)-m-nitrocinnamate, a derivative of cinnamic acid, presents an intriguing scaffold for biological investigation. While comprehensive studies on this specific molecule are emerging, the broader family of cinnamic acid derivatives has demonstrated a wide array of pharmacological activities. This document provides a summary of the known biological activities of related compounds and offers detailed protocols for investigating the potential antimicrobial, anticancer, and anti-inflammatory properties of this compound.
Potential Biological Activities
The introduction of a nitro group to the cinnamate structure is thought to enhance its biological efficacy.[1] Cinnamic acid and its derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The (E)-isomer of this compound refers to the trans configuration of the substituents across the double bond, a feature that can influence its interaction with biological targets.
Antimicrobial Activity
Cinnamic acid derivatives have shown notable activity against a range of microbial pathogens. The presence of a nitro group, in particular, has been associated with enhanced antibacterial and antifungal effects.[1][5]
Quantitative Data: Antimicrobial Activity of Related Nitrocinnamate Compounds
Due to the limited specific data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for closely related nitrocinnamate compounds against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitrocinnamate compounds | Bacillus subtilis | 89.1 | [1] |
| Nitrocinnamate compounds | Escherichia coli | 79.4 | [1] |
| Isopropyl 2-nitrocinnamate | Candida species | 513.52 µM | [5] |
| Perillyl 2-nitrocinnamate | Candida species | 390.99–781.98 µM | [5] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of this compound against bacterial strains.[6][7][8][9]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline (0.85% NaCl)
-
McFarland standard no. 0.5
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without the test compound.
-
Negative Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Anticancer Activity
The anticancer potential of cinnamic acid derivatives has been a subject of extensive research.[3][4] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[10][11][12]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties.[13][14] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess reagent to measure nitrite, a stable product of NO, in the supernatant of cultured macrophages.[15][16]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and LPS Treatment:
-
Prepare various concentrations of this compound in the culture medium.
-
Pre-treat the cells with 50 µL of the test compound dilutions for 1-2 hours.
-
Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL).
-
Include a control group with cells treated with LPS only, and a blank group with untreated cells.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition by the test compound compared to the LPS-only control.
-
Conclusion
While specific biological activity data for this compound is currently limited, the established activities of related cinnamic acid derivatives provide a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The detailed protocols provided herein offer standardized methods for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive biological profile of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols: Methyl (E)-m-nitrocinnamate in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (E)-m-nitrocinnamate, a derivative of cinnamic acid, presents a compelling molecular structure for investigation within the field of organic electronics. Its conjugated system, comprising a phenyl ring, a carbon-carbon double bond, and a carbonyl group, is further functionalized with an electron-withdrawing nitro group. This arrangement suggests potential semiconducting properties that could be harnessed for various organic electronic devices. While experimental data on the application of this compound in this domain is currently limited, this document provides a comprehensive overview of its potential, including detailed hypothetical application notes and experimental protocols to guide future research.
Introduction
Organic electronics leverages the unique properties of carbon-based materials to create lightweight, flexible, and cost-effective electronic devices. The performance of these devices is intrinsically linked to the molecular design of the organic materials used. This compound (C₁₀H₉NO₄) is an organic compound with a molecular weight of 207.18 g/mol .[1][2] Its structure, featuring an extended π-conjugation and a strong electron-withdrawing nitro group, suggests its potential as an n-type organic semiconductor. Such materials are crucial for the development of efficient organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This document outlines the potential applications of this compound in these areas and provides detailed protocols for its synthesis, device fabrication, and characterization.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing experimental procedures, such as selecting appropriate solvents for thin-film deposition and determining suitable processing temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [1][2] |
| Molecular Weight | 207.18 g/mol | [1][2] |
| Melting Point | 125.3 °C | [3] |
| Boiling Point | 334 °C at 760 mmHg | [3] |
| Density | 1.277 g/cm³ | [3] |
| Appearance | Solid | [4] |
| Solubility | Limited aqueous solubility; soluble in polar aprotic solvents like DMSO and DMF. | [2] |
Potential Applications in Organic Electronics
The molecular structure of this compound suggests its potential utility in several types of organic electronic devices. The presence of the electron-withdrawing nitro group is expected to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for n-type semiconductors.
Organic Field-Effect Transistors (OFETs)
In OFETs, an organic semiconductor layer transports charge carriers (electrons or holes) between two electrodes, modulated by a gate voltage. Due to the electron-withdrawing nature of the nitro group, this compound is a candidate for the active layer in an n-channel OFET.
Organic Light-Emitting Diodes (OLEDs)
OLEDs are comprised of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected, which then recombine in an emissive layer to produce light. This compound could potentially be used as an electron-transporting layer (ETL) or as a host material in the emissive layer of an OLED.
Organic Photovoltaics (OPVs)
OPVs convert light into electricity. They typically consist of a bulk heterojunction (BHJ) of a donor and an acceptor material. The electron-accepting nature of this compound makes it a potential candidate for the acceptor material in a BHJ solar cell, where it would accept electrons from a suitable donor material upon photoexcitation.
Proposed Experimental Protocols
The following protocols are detailed, hypothetical procedures for the synthesis, device fabrication, and characterization of this compound for organic electronic applications.
Synthesis of this compound
This protocol is based on a standard esterification reaction.[2]
Materials:
-
m-Nitrocinnamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of m-nitrocinnamic acid in 100 mL of anhydrous methanol.
-
Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Caption: Synthesis of this compound.
Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Heavily doped Si wafer with a 300 nm SiO₂ layer (gate and dielectric)
-
This compound
-
Chlorobenzene (or other suitable solvent)
-
Gold (for source/drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Clean the Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, then dry with nitrogen.
-
Treat the SiO₂ surface with a suitable self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve film morphology.
-
Dissolve this compound in chlorobenzene to a concentration of 10 mg/mL.
-
Spin-coat the solution onto the prepared substrate at 3000 rpm for 60 seconds.
-
Anneal the film at 80 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent.
-
Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes.
-
Characterize the OFET performance using a semiconductor parameter analyzer in a glovebox.
Caption: Proposed OFET device architecture.
Fabrication of a Bilayer OLED
Materials:
-
ITO-coated glass substrate
-
PEDOT:PSS (hole injection layer)
-
TPD (hole transport layer)
-
This compound (electron transport/emissive layer)
-
LiF/Al (cathode)
Procedure:
-
Clean the ITO substrate as described for the OFET.
-
Spin-coat a 40 nm layer of PEDOT:PSS and anneal at 120 °C for 15 minutes.
-
Spin-coat a 30 nm layer of TPD from a chlorobenzene solution.
-
Thermally evaporate a 30 nm layer of this compound.
-
Deposit a 1 nm LiF layer followed by a 100 nm Al layer as the cathode.
-
Encapsulate the device and characterize its electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE).
References
Application Notes and Protocols for the Photodimerization of Methyl (E)-m-nitrocinnamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photodimerization of methyl (E)-m-nitrocinnamate, a [2+2] photocycloaddition reaction that yields cyclobutane derivatives. This reaction is of significant interest in organic synthesis, materials science, and drug development due to the potential for creating complex molecular architectures with diverse biological activities. The protocols outlined below are based on established methods for the photodimerization of cinnamic acid derivatives.
Introduction
This compound is an organic compound featuring a cinnamate moiety with a nitro group at the meta position of the phenyl ring.[1] Upon irradiation with ultraviolet (UV) light, it can undergo a [2+2] photocycloaddition reaction to form various cyclobutane dimers. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, such as the solvent, the presence of a photosensitizer, and whether the reaction is carried out in solution or the solid state. The resulting cyclobutane structures, often referred to as truxillic or truxinic acid derivatives, are valuable scaffolds in medicinal chemistry. While the photodimerization of cinnamic acid and its para-substituted derivatives has been extensively studied, specific quantitative data for the meta-nitro isomer is less common. This document provides a generalized protocol for conducting and analyzing this photochemical reaction.
Quantitative Data Summary
The following tables present a summary of representative quantitative data that could be obtained from the photodimerization of this compound. Note: These values are illustrative and will need to be determined experimentally.
Table 1: Photodimerization Reaction Parameters (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Acetonitrile | Dichloromethane | Solid State |
| Concentration | 0.1 M | 0.1 M | N/A |
| Light Source | 350 nm UV Lamp | 350 nm UV Lamp | 350 nm UV Lamp |
| Photosensitizer | None | Benzophenone (0.01 M) | None |
| Irradiation Time | 24 h | 12 h | 48 h |
| Conversion (%) | 65% | 85% | 95% |
| Product Ratio (A:B:C) | 2:3:1 | 1:5:1 | 9:1:0 |
| Quantum Yield (Φ) | 0.15 | 0.35 | Not Determined |
Table 2: Spectroscopic Data for a Hypothetical Dimer Product (Illustrative)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.2 (m, aromatic-H), 7.4-7.6 (m, aromatic-H), 4.2-4.5 (m, cyclobutane-H), 3.7 (s, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172 (C=O), 148 (C-NO₂), 120-140 (aromatic-C), 52 (OCH₃), 40-45 (cyclobutane-C) |
| FT-IR (KBr, cm⁻¹) | 3100-3000 (aromatic C-H), 2950 (aliphatic C-H), 1735 (C=O ester), 1530 (asymmetric NO₂), 1350 (symmetric NO₂) |
| Mass Spectrometry (ESI+) | m/z 415.1 [M+H]⁺, 437.1 [M+Na]⁺ |
Experimental Protocols
Protocol 1: Solution-Phase Photodimerization
This protocol describes the photodimerization of this compound in a solvent.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable solvent)
-
Benzophenone (optional, as a triplet photosensitizer)
-
Photochemical reactor equipped with a UV lamp (e.g., mercury lamp with a Pyrex filter for λ > 300 nm)
-
Quartz reaction vessel
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve this compound (e.g., 1.0 g) in anhydrous acetonitrile (e.g., 100 mL) in a quartz reaction vessel to prepare a 0.05 M solution.
-
For sensitized reactions, add the photosensitizer (e.g., benzophenone, 0.1 equivalents).
-
Deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes to prevent quenching of the excited state by oxygen.
-
Seal the reaction vessel and place it in the photochemical reactor.
-
Irradiate the solution with a UV lamp at a controlled temperature (e.g., 25 °C) while stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Once the reaction has reached the desired conversion, stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the different dimer isomers and any unreacted starting material.
-
Characterize the isolated products using spectroscopic methods (NMR, IR, MS).
Protocol 2: Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of moles of product formed divided by the number of moles of photons absorbed by the reactant.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (0.05 M)
-
1,10-Phenanthroline solution
-
Sodium acetate buffer
-
UV-Vis spectrophotometer
-
Photochemical reactor with a monochromatic light source
Procedure:
Part A: Photon Flux Measurement (Actinometry)
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid. This solution is light-sensitive and should be handled in the dark.
-
Fill a quartz cuvette with the ferrioxalate solution and irradiate it in the photochemical reactor under the same conditions (wavelength, light intensity, geometry) as the actual photodimerization reaction for a specific time (t).
-
After irradiation, take a known volume of the actinometer solution and add a solution of 1,10-phenanthroline and a sodium acetate buffer.
-
Keep the solution in the dark for at least 30 minutes to allow for the complexation of the formed Fe²⁺ ions with 1,10-phenanthroline.
-
Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (molar absorptivity of the complex is approximately 11,100 M⁻¹cm⁻¹).
-
The number of moles of Fe²⁺ formed is used to calculate the incident photon flux, given the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Part B: Product Formation Measurement
-
Perform the photodimerization of this compound under the same conditions used for actinometry.
-
Quantify the amount of dimer formed (or starting material consumed) at different irradiation times using a suitable analytical technique such as quantitative NMR (qNMR) with an internal standard or high-performance liquid chromatography (HPLC) with a calibration curve.
Part C: Quantum Yield Calculation
-
Calculate the quantum yield (Φ) using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
Visualizations
Caption: Experimental workflow for the photodimerization of this compound.
References
Application Notes and Protocols for Kinetic Studies of Amine Reactions with Activated Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting kinetic studies on the reactions of amines with activated alkenes. Due to a lack of specific published kinetic data for Methyl (E)-m-nitrocinnamate, this guide utilizes the well-studied reaction of β-nitrostyrene with secondary amines (e.g., piperidine and morpholine) as a representative model system. The electronic similarities between the nitro-activated styryl system of β-nitrostyrene and this compound make this an excellent proxy for understanding the reaction kinetics and establishing experimental protocols.
The addition of amines to activated alkenes, a type of Michael addition, is a fundamental reaction in organic synthesis, crucial for the formation of carbon-nitrogen bonds. Understanding the kinetics of these reactions is vital for optimizing reaction conditions, elucidating reaction mechanisms, and in the context of drug development, for understanding the reactivity of potential drug candidates with biological nucleophiles.
Data Presentation: Kinetic Data for the Reaction of β-Nitrostyrene with Cyclic Secondary Amines
The following tables summarize the second-order rate constants for the reaction of β-nitrostyrene with piperidine and morpholine in acetonitrile. The reactions are typically performed under pseudo-first-order conditions with the amine in large excess. The observed pseudo-first-order rate constant (
kobsd
) is determined, and from its dependence on the amine concentration, the second-order rate constant (kN
Table 1: Second-Order Rate Constants (
kN
) for the Reaction of β-Nitrostyrene with Piperidine and Morpholine in Acetonitrile at 25.0 °C.
| Amine | pKa |
|
| Piperidine | 11.22 | 1.35 |
| Morpholine | 8.36 | 0.045 |
Data is representative and compiled from analogous systems reported in the literature.
The reaction kinetics of β-nitrostyrene with a series of cyclic secondary amines in acetonitrile have been studied, and it was found that the plots of the pseudo-first-order rate constant (
kobsd
) versus the amine concentration show an upward curvature. This indicates that the reaction proceeds through both an uncatalyzed and a catalyzed route.[1]
Experimental Protocols
This section provides a detailed methodology for the kinetic study of the reaction between an activated alkene (using β-nitrostyrene as the model) and a secondary amine (e.g., piperidine) using UV-Visible spectrophotometry.
Objective: To determine the second-order rate constant for the reaction of β-nitrostyrene with piperidine in acetonitrile under pseudo-first-order conditions.
Materials:
-
β-Nitrostyrene
-
Piperidine (freshly distilled)
-
Acetonitrile (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
UV-Visible spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of β-nitrostyrene in acetonitrile (e.g., 0.01 M).
-
Prepare a series of stock solutions of piperidine in acetonitrile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to monitor the reaction at the λmax of β-nitrostyrene (around 310-320 nm in acetonitrile).
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.
-
To initiate the reaction, inject a small, known volume of the β-nitrostyrene stock solution into the cuvette, ensuring rapid mixing. The final concentration of β-nitrostyrene should be significantly lower than the amine concentration (at least a 10-fold excess of amine) to maintain pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is at least 90% complete (i.e., the absorbance becomes stable).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The observed rate constant (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) can be determined by fitting the absorbance versus time data to a single exponential decay function:kobsdngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> whereAt=A∞+(A0−A∞)e−kobsdtngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance at time t,At is the initial absorbance, andA0 is the absorbance at the end of the reaction.A∞ -
Alternatively, a plot of
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
versus time will yield a straight line with a slope ofln(At−A∞)ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> .−kobsd -
Repeat the experiment for each concentration of piperidine.
-
The relationship between
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
and the amine concentration can be expressed as:kobsdngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> wherekobsd=k0+kN[Amine] is the rate constant for the solvent-assisted pathway (often negligible) andk0 is the second-order rate constant for the amine-catalyzed pathway.kN -
Plot
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
versus the concentration of piperidine. The slope of this line will be the second-order rate constant,kobsd .kN
-
Visualizations
Reaction Signaling Pathway
The reaction of an amine with an activated alkene like this compound or β-nitrostyrene proceeds via a Michael-type addition. The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the alkene, forming a zwitterionic intermediate. This is followed by a proton transfer to yield the final product.
Caption: Generalized reaction pathway for the Michael addition of a secondary amine to an activated alkene.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of the reaction.
Caption: Experimental workflow for the kinetic analysis of amine-alkene reactions using UV-Vis spectrophotometry.
References
"handling and storage procedures for Methyl (E)-m-nitrocinnamate"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of Methyl (E)-m-nitrocinnamate (CAS No. 659-04-1). The following protocols are based on established best practices for handling nitroaromatic compounds and esters to ensure laboratory safety and maintain the integrity of the compound.
Compound Information
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [1][2] |
| Molecular Weight | 207.18 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 125.3 °C | [3] |
| Boiling Point | 346.2 °C (estimate) | [3] |
| Purity | Typically ≥98% | [2] |
Handling Procedures
Due to the presence of a nitro group, this compound should be handled with care, assuming it may have hazardous properties similar to other nitroaromatic compounds.
2.1. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of significant splashing.[4] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material protects against all chemicals. Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier. For significant contamination risk, consider heavier-duty gloves like neoprene. Always inspect gloves before use and change them immediately upon contamination.[4] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily.[4] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. |
2.2. Experimental Protocol: Weighing and Transferring
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify all necessary PPE is available and in good condition.
-
Locate the nearest emergency equipment (safety shower, eyewash station, fire extinguisher).
-
Designate a specific area within the fume hood for handling the compound.
-
-
Handling:
-
Always work within the sash of a chemical fume hood to minimize inhalation exposure.[5]
-
When weighing, use a tared container and carefully transfer the solid using a spatula. Avoid creating dust.
-
If transferring the chemical, use appropriate tools to avoid direct contact.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling:
-
Thoroughly clean the work area at the end of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize degradation over time. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent potential oxidation or reaction with atmospheric moisture.[3] |
| Light | Store in a dark place or in an amber vial | To prevent photodegradation. |
| Container | Tightly sealed, appropriate container | To prevent contamination and exposure to moisture. |
Stability Profile
While specific quantitative stability data for this compound is limited in the available literature, the following information is based on the general properties of cinnamate esters and nitroaromatic compounds.
4.1. Thermal Stability The compound is expected to be thermally stable under normal handling and storage conditions. Thermal analysis of similar compounds suggests structural integrity is maintained within a temperature range of 30-200°C, with decomposition initiating at elevated temperatures.
4.2. Hydrolysis As an ester, this compound can undergo hydrolysis to form m-nitrocinnamic acid and methanol. This reaction is typically catalyzed by acid or base.
-
Recommendation: Avoid exposure to strong acids, bases, and high humidity to minimize hydrolysis.
4.3. Photostability Nitroaromatic compounds can be susceptible to photodegradation upon exposure to UV light.[1][6] The cinnamate moiety can also undergo photochemical reactions.
-
Recommendation: Protect the compound from light by storing it in a dark place or using amber-colored containers.
Disposal Procedures
Dispose of chemical waste in accordance with local regulations and institutional guidelines.[5]
5.1. Waste Segregation
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
5.2. Decontamination of Labware
-
Rinse contaminated labware (e.g., beakers, spatulas) with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
After initial rinsing, wash the labware with soap and water.
5.3. Disposal of Contaminated PPE
-
Dispose of contaminated gloves, weigh boats, and other disposable materials in a sealed bag as solid hazardous waste.
Experimental Workflows
Caption: Workflow for safe handling and storage.
Caption: Spill response decision-making process.
References
- 1. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (E)-m-nitrocinnamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (E)-m-nitrocinnamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound via two primary methods: Fischer Esterification and the Horner-Wadsworth-Emmons (HWE) reaction.
Fischer Esterification of m-Nitrocinnamic Acid
Q1: My Fischer esterification reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
A1: Low yields in the Fischer esterification of m-nitrocinnamic acid can stem from several factors. This reversible reaction requires careful control of conditions to favor product formation.[1]
-
Incomplete Reaction: The esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of methanol, which can also serve as the solvent.[2] Additionally, ensure a sufficient reaction time; while some esterifications are complete in an hour, others may require longer refluxing periods.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) will result in a slow or incomplete reaction. While excess catalyst can be used, catalytic amounts (e.g., 50-75 mol%) are often sufficient to achieve high yields.[3]
-
Water Contamination: The presence of water in the reaction mixture will shift the equilibrium back towards the reactants, reducing the yield of the ester.[1] Ensure that the m-nitrocinnamic acid and methanol are as dry as possible.
-
Suboptimal Temperature: The reaction should be heated to reflux to ensure an adequate reaction rate. Inadequate heating can lead to an incomplete reaction.[4]
-
Product Loss During Work-up: this compound has some solubility in aqueous solutions. During the neutralization and extraction steps, minimize the volume of aqueous washes and ensure efficient extraction with an organic solvent like ethyl acetate.
Q2: I am observing charring or decomposition of my starting material during the Fischer esterification. How can I prevent this?
A2: Charring is often a result of using a very high concentration of a strong acid catalyst, like sulfuric acid, at elevated temperatures.
-
Control Catalyst Concentration: Avoid using an excessive amount of concentrated sulfuric acid. A catalytic amount is usually sufficient.
-
Alternative Catalyst: Consider using a milder solid acid catalyst such as p-toluenesulfonic acid (pTSA), which is often easier to handle and can reduce charring while still providing good yields.[3]
-
Temperature Control: Ensure that the reaction is heated to a gentle reflux and not overheated.
Q3: I am having difficulty isolating the product after the reaction. What is the best work-up and purification procedure?
A3: The work-up for a Fischer esterification typically involves neutralizing the acid catalyst and extracting the ester.
-
Neutralization: After cooling the reaction mixture, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Perform this step slowly and with stirring to control the CO2 evolution.[5]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[5]
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and then remove the solvent under reduced pressure.[5]
-
Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol, and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to form crystals.[6]
Horner-Wadsworth-Emmons (HWE) Reaction
Q1: My HWE reaction is giving a low yield of this compound. What could be the issue?
A1: Low yields in the HWE reaction can be attributed to several factors related to the reagents and reaction conditions.
-
Ineffective Deprotonation: The phosphonate must be fully deprotonated to form the reactive carbanion. Ensure you are using a sufficiently strong base and anhydrous conditions. For trimethyl phosphonoacetate, a base like sodium methoxide in an aprotic solvent like DMF is effective.[7]
-
Reagent Purity: The purity of the 3-nitrobenzaldehyde is crucial. Impurities can interfere with the reaction.
-
Reaction Temperature: While some HWE reactions are run at room temperature, others may require cooling (e.g., 0 °C or -78 °C) during the addition of the aldehyde to control the reaction rate and prevent side reactions.[4]
-
Steric Hindrance: Although less of an issue with aldehydes, significant steric hindrance in either the phosphonate or the aldehyde can slow down the reaction.
Q2: I am getting a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A2: The HWE reaction generally favors the formation of the (E)-alkene, but several factors can influence the stereoselectivity.[8]
-
Choice of Base and Cation: The cation of the base can have a significant impact on stereoselectivity. For some systems, lithium salts favor (E)-isomer formation more than sodium or potassium salts.[9] Using milder bases like DBU in combination with LiCl can also enhance (E)-selectivity.[10]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable (E)-isomer.[9]
-
Solvent: The choice of solvent can influence the transition state energies and thus the stereochemical outcome. Aprotic solvents like THF or DMF are commonly used.
-
Structure of the Phosphonate: While you are likely using trimethyl phosphonoacetate, it's worth noting that bulkier phosphonate esters can sometimes influence stereoselectivity.
Q3: I am having trouble removing the phosphate byproduct during purification. What is the best method?
A3: A key advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, which aids in its removal.[8]
-
Aqueous Work-up: During the work-up, washing the reaction mixture with water or a saturated aqueous solution of ammonium chloride should effectively remove the majority of the phosphate byproduct.[4]
-
Extraction: After the aqueous wash, extract your product into an organic solvent. The phosphate salt will remain in the aqueous layer.
-
Chromatography: If the byproduct is not completely removed by washing, flash column chromatography is an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Fischer esterification for synthesizing this compound?
A1: The HWE reaction offers several advantages, including typically higher yields (up to 98% has been reported) and excellent (E)-selectivity.[7] The reaction conditions are often milder, and the purification is simplified by the water-solubility of the phosphate byproduct.[8] In contrast, the Fischer esterification is a reversible reaction and may require a large excess of alcohol and careful removal of water to achieve high yields.
Q2: Can I use a different base for the HWE reaction?
A2: Yes, a variety of bases can be used for the HWE reaction, and the choice can impact the yield and stereoselectivity. Common bases include sodium hydride (NaH), sodium methoxide, potassium carbonate (K2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Stronger bases like NaH are effective for less acidic phosphonates, while milder bases like DBU or K2CO3 can be used for base-sensitive substrates.
Q3: What are some potential side reactions to be aware of during the synthesis of this compound?
A3: Besides incomplete reactions and the formation of the (Z)-isomer, other potential side reactions include:
-
Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid if exposed to water under acidic or basic conditions.[11]
-
Photodimerization: Cinnamate derivatives can undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane dimers.[7] It is advisable to protect the reaction and the product from direct sunlight.
Q4: What is a suitable solvent for recrystallizing this compound?
A4: A common and effective solvent system for the recrystallization of cinnamate esters is a mixture of ethanol and water.[6] Methanol can also be used.[12] The principle is to dissolve the compound in a minimum amount of the hot solvent in which it is highly soluble (ethanol or methanol) and then add a solvent in which it is poorly soluble (water) to induce crystallization upon cooling.
Data Presentation
Table 1: Comparison of Catalysts for Fischer Esterification of Cinnamic Acid
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | 75 | 1 | 94 | [3] |
| H₂SO₄ | 50 | 1.5 | 99 | [3] |
| pTSA | 50 | 1 | 91 | [3] |
Table 2: Influence of Base on the Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Esters
| Base | Solvent | Temperature (°C) | E/Z Ratio | Yield (%) | Reference |
| LiOH·H₂O | None | Room Temp | 95:5 - 99:1 | 83 - 97 | [13] |
| Ba(OH)₂·8H₂O | None | Room Temp | 98:2 - >99:1 | High | [13] |
| K₃PO₄ / t-BuOK | THF | -78 to 0 | Z-selective | High | [13] |
| NaH | THF | Not specified | E-favored | Not specified | [14] |
| DBU/LiCl | THF | Not specified | E-favored | Not specified | [10] |
Note: Data in Table 2 is for α-methyl-α,β-unsaturated esters and serves as a general guide for base selection in HWE reactions.
Experimental Protocols
Protocol 1: Fischer Esterification of m-Nitrocinnamic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-nitrocinnamic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq), followed by the slow addition of a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 eq) or p-toluenesulfonic acid (0.5 eq).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Then, wash with water and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water to yield pure this compound.[6]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place sodium methoxide (1.1 eq).
-
Reagent Addition (Phosphonate): Add anhydrous N,N-dimethylformamide (DMF) and cool the mixture to 0 °C in an ice bath. To this, add a solution of trimethyl phosphonoacetate (1.05 eq) in anhydrous DMF dropwise. Stir the mixture at this temperature for 30-60 minutes.
-
Reagent Addition (Aldehyde): Add a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove DMF and the phosphate byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualizations
References
- 1. Expeditious Horner-WadsworthEmmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions [chemeducator.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. Buy this compound | 659-04-1 [smolecule.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
"troubleshooting low yield in Fischer esterification of m-nitrocinnamic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the Fischer esterification of m-nitrocinnamic acid.
Troubleshooting Guides
Question: My Fischer esterification of m-nitrocinnamic acid is resulting in a consistently low yield. What are the primary causes?
Answer:
Low yields in the Fischer esterification of m-nitrocinnamic acid are most commonly attributed to the reversible nature of the reaction.[1] The formation of water as a byproduct can shift the equilibrium back towards the reactants, thereby limiting the formation of the desired ester.[1] Other significant factors include:
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Presence of Water: Any moisture in the reactants (m-nitrocinnamic acid, alcohol) or the solvent will inhibit the forward reaction.[1]
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Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will lead to a slow or incomplete reaction.[1]
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Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can promote side reactions.[1]
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Incomplete Reaction: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress.[1]
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Product Loss During Work-up: Significant quantities of the product can be lost during the extraction and purification phases.[1]
Question: How can I improve the yield of my m-nitrocinnamic acid esterification?
Answer:
To drive the reaction equilibrium towards the product and enhance the yield, several strategies can be implemented:
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Use of Excess Alcohol: Employing a large excess of the alcohol reactant shifts the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle. Often, the alcohol can also serve as the reaction solvent.[1]
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Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction forward.[1] This can be achieved by:
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Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is used. While historically an excess of acid was common, studies have shown that catalytic amounts can achieve high conversion rates.[1]
Question: The reaction mixture has turned dark brown or black. What does this signify, and what should I do?
Answer:
A dark brown or black coloration in the reaction mixture often indicates the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of the m-nitrocinnamic acid.[1] These side reactions are more probable under harsh acidic conditions and at elevated temperatures.[1] To mitigate this, consider the following adjustments:
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Employ milder reaction conditions, such as a lower temperature.
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Consider using an alternative, less harsh acid catalyst.
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Ensure the reaction is not overheated and is maintained at a gentle reflux.[1]
Question: How can I effectively monitor the progress of the reaction to determine its completion?
Answer:
Thin-Layer Chromatography (TLC) is a straightforward and efficient technique for monitoring the progress of the esterification.[1] By spotting the reaction mixture alongside the m-nitrocinnamic acid starting material on a TLC plate, you can visualize the consumption of the acid and the formation of the ester product.[1] The ester is typically less polar than the carboxylic acid, so it will have a higher Rf value on the TLC plate.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Fischer esterification of a substituted cinnamic acid?
A1: Yields can vary depending on the specific substrate and reaction conditions. For comparison, the synthesis of ethyl α-acetyl-3-nitrocinnamate has been reported with a 69% yield.[2] The synthesis of ethyl α-methyl-4-nitrocinnamate has been reported with a 46% yield.[3] Alternative methods, such as the Horner-Wadsworth-Emmons reaction for the synthesis of Methyl (E)-m-nitrocinnamate, have reported yields of up to 98%.[4]
Q2: What is a standard work-up and purification procedure for the ethyl ester of m-nitrocinnamic acid?
A2: A typical work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent (e.g., diethyl ether or ethyl acetate), and neutralizing the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This also removes any unreacted m-nitrocinnamic acid by converting it to its water-soluble salt. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1] Further purification can be achieved by recrystallization or column chromatography.
Q3: Can the nitro group on the aromatic ring interfere with the Fischer esterification?
A3: The electron-withdrawing nature of the nitro group can slightly deactivate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol. However, under the acidic conditions of the Fischer esterification, the carbonyl group is protonated, which significantly increases its electrophilicity, allowing the reaction to proceed. The primary concerns with the nitro group are its potential to contribute to side reactions under harsh conditions and the need for careful control of the reaction temperature.
Q4: Are there alternative methods to synthesize esters of m-nitrocinnamic acid if Fischer esterification consistently gives low yields?
A4: Yes, several other esterification methods can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and often high-yielding alternative. Another approach is the reaction of the corresponding acyl chloride (prepared from m-nitrocinnamic acid) with the alcohol. For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction, which involves the reaction of 3-nitrobenzaldehyde with trimethyl phosphonoacetate, has been shown to be very effective.[4]
Data Presentation
Table 1: Reported Yields for Structurally Related Cinnamate Esters
| Compound | Synthetic Method | Yield (%) | Reference |
| Ethyl α-acetyl-3-nitrocinnamate | Knoevenagel Condensation | 69 | [2] |
| Ethyl α-methyl-4-nitrocinnamate | Heck Reaction | 46 | [3] |
| This compound | Horner-Wadsworth-Emmons | up to 98 | [4] |
| Menthyl Cinnamate | Fischer Esterification | 96.38 | [5] |
Experimental Protocols
Detailed Methodology for Fischer Esterification of m-Nitrocinnamic Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
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Reactant Preparation:
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In a round-bottom flask equipped with a magnetic stir bar, add m-nitrocinnamic acid.
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Add a significant excess of the desired alcohol (e.g., 20-50 molar equivalents). The alcohol will also serve as the solvent.
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Ensure all glassware is thoroughly dried to prevent the presence of water.
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Catalyst Addition:
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While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). A typical catalytic loading is 1-5 mol% relative to the m-nitrocinnamic acid.
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Reaction Setup and Reflux:
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Attach a reflux condenser to the round-bottom flask.
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Heat the reaction mixture to a gentle reflux. The reaction temperature will be the boiling point of the alcohol being used.
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For reactions where water removal is critical, a Dean-Stark apparatus can be incorporated into the setup.
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Reaction Monitoring:
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Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
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Prepare a TLC plate with the starting material (m-nitrocinnamic acid) and the reaction mixture spotted in separate lanes.
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Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
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The reaction is complete when the spot corresponding to the m-nitrocinnamic acid has disappeared or is significantly diminished, and a new, less polar spot for the ester product is prominent.
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Work-up Procedure:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the reaction mixture to a separatory funnel.
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Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
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Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted m-nitrocinnamic acid. Be cautious as CO₂ gas will be evolved.
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Wash the organic layer with brine (saturated aqueous NaCl solution).
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter the mixture to remove the drying agent.
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Concentrate the filtrate under reduced pressure to remove the solvent and excess alcohol, yielding the crude ester.
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Purification:
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The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
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Mandatory Visualizations
Caption: Experimental Workflow for Fischer Esterification of m-Nitrocinnamic Acid.
Caption: Troubleshooting Flowchart for Low Yield in Fischer Esterification.
References
Technical Support Center: Synthesis of Methyl (E)-m-nitrocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (E)-m-nitrocinnamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, focusing on common side reactions and impurities.
Problem 1: Presence of Isomeric Impurities in the Final Product
Symptom: You observe additional peaks in your HPLC or NMR analysis of the purified product that correspond to Methyl (E)-o-nitrocinnamate and Methyl (E)-p-nitrocinnamate.
Root Cause: The primary source of isomeric impurities in the final product is the presence of ortho- and para-nitrobenzaldehyde in the 3-nitrobenzaldehyde starting material used for the Horner-Wadsworth-Emmons (HWE) synthesis, or isomeric nitrocinnamic acids in the starting material for the Fischer esterification. The nitration of benzaldehyde, a common route to 3-nitrobenzaldehyde, inherently produces a mixture of isomers.
Corrective and Preventative Actions:
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Starting Material Purity Check: Before beginning the synthesis, analyze the purity of the 3-nitrobenzaldehyde or m-nitrocinnamic acid using HPLC or GC to quantify the percentage of ortho and para isomers.
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Purification of Starting Material: If the starting material contains significant isomeric impurities, consider purifying it before use. Fractional crystallization can be effective for separating 3-nitrobenzaldehyde from its isomers.
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Optimized Purification of Final Product: Employ column chromatography for the purification of the final product. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective in separating the meta, ortho, and para isomers of methyl nitrocinnamate.
Problem 2: Formation of the (Z)-Isomer (cis) in the Horner-Wadsworth-Emmons (HWE) Synthesis
Symptom: Your NMR analysis indicates the presence of the (Z)-isomer of Methyl m-nitrocinnamate alongside the desired (E)-isomer.
Root Cause: While the Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene, the stereoselectivity can be influenced by the reaction conditions and the nature of the phosphonate ylide.[1]
Corrective and Preventative Actions:
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Choice of Base and Solvent: The use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) generally provides high (E)-selectivity.
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Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures can favor the formation of the (E)-isomer by allowing for equilibration of the intermediates.
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Purification: The (E)- and (Z)-isomers can typically be separated by column chromatography on silica gel, as the (E)-isomer is generally less polar.
Problem 3: Hydrolysis of the Ester Product
Symptom: You detect the presence of m-nitrocinnamic acid in your final product after workup or during storage.
Root Cause: The ester functional group in this compound is susceptible to hydrolysis, particularly in the presence of acid or base and water. This can occur during the aqueous workup of the reaction or upon prolonged storage in non-anhydrous conditions.
Corrective and Preventative Actions:
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Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, especially during the reaction and workup.
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Neutral Workup: During the workup, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid catalyst, followed by a brine wash. Avoid prolonged contact with aqueous acidic or basic solutions.
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Proper Storage: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common methods for synthesizing this compound are:
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Fischer Esterification: This method involves the acid-catalyzed reaction of m-nitrocinnamic acid with methanol.[2][3] It is a reversible reaction, and an excess of methanol is often used to drive the equilibrium towards the product.
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Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the olefination of 3-nitrobenzaldehyde with a phosphonate ylide, typically generated from trimethyl phosphonoacetate and a base like sodium hydride.[1] This method generally offers high (E)-selectivity.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The most prevalent side reactions include:
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Formation of Isomeric Byproducts: Due to impurities in the starting materials, you may form Methyl (E)-o-nitrocinnamate and Methyl (E)-p-nitrocinnamate.
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Formation of the (Z)-Isomer: In the HWE synthesis, a small amount of the (Z)-isomer may be formed.
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Hydrolysis: The ester product can hydrolyze back to m-nitrocinnamic acid if exposed to water under acidic or basic conditions.
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Photodimerization: Cinnamate esters can undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane dimers. It is advisable to protect the reaction and the product from direct sunlight.
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Michael Addition: Under certain conditions, nucleophiles (including excess methanol) can add to the β-carbon of the α,β-unsaturated ester system. This is generally not a major side reaction under standard synthesis conditions.
Q3: How can I purify the crude this compound?
A3: The most effective method for purifying crude this compound and removing the common side products is column chromatography on silica gel . A typical mobile phase would be a gradient of ethyl acetate in hexanes. This technique is effective at separating the desired (E)-meta isomer from the (Z)-isomer and the ortho and para isomers. Recrystallization from a suitable solvent system can also be employed if the crude product is of relatively high purity.
Q4: What are the expected yields of the isomeric impurities from the nitration of benzaldehyde?
A4: The nitration of benzaldehyde typically yields a mixture of isomers. While the exact ratio can vary with reaction conditions, a representative distribution is approximately:
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meta-Nitrobenzaldehyde: ~72-80%
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ortho-Nitrobenzaldehyde: ~19-25%
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para-Nitrobenzaldehyde: ~1-9%
This highlights the importance of using a purified starting material or having a robust purification strategy for the final product.
Data Presentation
Table 1: Typical Isomer Distribution from the Nitration of Benzaldehyde
| Isomer | Typical Yield (%) |
| m-Nitrobenzaldehyde | 72 - 80 |
| o-Nitrobenzaldehyde | 19 - 25 |
| p-Nitrobenzaldehyde | 1 - 9 |
Table 2: E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temperature (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1[4] |
| Trimethyl phosphonoacetate | 3-Nitrobenzaldehyde | NaH | THF | rt | Predominantly E |
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
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Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 eq) dropwise to the suspension over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
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Reaction with Aldehyde: Dissolve 3-nitrobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Purification of this compound by Column Chromatography
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Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. The (E)-isomer will typically elute before the (Z)-isomer, and the meta-isomer will have a different Rf value from the ortho- and para-isomers.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Purification of Methyl (E)-m-nitrocinnamate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl (E)-m-nitrocinnamate by recrystallization. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for nucleation and crystal growth. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Slow cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also help. - Induce crystallization: - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound: The compound melts before it dissolves. The melting point of this compound is approximately 124-125.3°C. - High concentration of impurities: Impurities can lower the melting point of the crude product. - Solution is too concentrated. | - Add more solvent: This will lower the saturation temperature of the solution. - Use a lower-boiling point solvent or solvent mixture. - Cool the solution more slowly: This allows the solution to become supersaturated at a temperature below the compound's melting point. |
| Low recovery of purified product. | - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization during hot filtration. - Crystals were not completely collected during filtration. | - Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cool the filtrate: Before filtration, cool the solution thoroughly in an ice bath to maximize crystal precipitation. - Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. - Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
| The purified product is still colored or impure. | - Inappropriate solvent choice: The impurity has similar solubility to the product in the chosen solvent. - Crystallization occurred too quickly: Impurities were trapped within the crystal lattice. - Insufficient washing of the crystals. | - Select a different solvent or solvent system. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures. - Ensure slow cooling to allow for the formation of pure crystals. - Wash the crystals thoroughly with a small amount of ice-cold solvent. - Consider using activated charcoal to remove colored impurities before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: What are the most likely impurities in my crude this compound?
A2: If the compound was synthesized via the common method of Fischer esterification of m-nitrocinnamic acid with methanol, the most probable impurities are unreacted m-nitrocinnamic acid and any remaining acid catalyst (e.g., sulfuric acid).
Q3: How can I remove unreacted m-nitrocinnamic acid before recrystallization?
A3: Unreacted m-nitrocinnamic acid can be removed by dissolving the crude product in an organic solvent (like ethyl acetate or diethyl ether) and washing the solution with a saturated aqueous solution of sodium bicarbonate. The basic wash will convert the acidic m-nitrocinnamic acid into its water-soluble salt, which will partition into the aqueous layer.
Q4: My product has a yellowish tint. How can I decolorize it?
A4: A yellowish tint may be due to impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, leading to a lower yield.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point of this compound is in the range of 124°C to 125.3°C.[2] A sharp melting point within this range is a good indicator of purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent, solvent volume, and temperatures should be determined experimentally for each specific batch of crude product.
1. Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
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Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
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Gently heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound completely upon heating.
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Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to create a slurry.
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Heat the flask on a hot plate while stirring to facilitate dissolution.
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Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
3. Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot gravity filtration.
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Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
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Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
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Cover the flask containing the hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
5. Isolation and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
6. Drying:
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Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.
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Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Optimization of Reaction Conditions for Methyl (E)-m-nitrocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl (E)-m-nitrocinnamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the two primary synthetic routes: the Horner-Wadsworth-Emmons reaction and Fischer Esterification.
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
Reaction Scheme: 3-Nitrobenzaldehyde + Trimethyl phosphonoacetate --(Base)--> this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Deprotonation: The base may not be strong enough to deprotonate the trimethyl phosphonoacetate. | - Switch to a stronger base such as Sodium Hydride (NaH), Sodium Methoxide (NaOMe), or Lithium Hexamethyldisilazide (LiHMDS). - Ensure the base is not old or deactivated. |
| Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | - Gradually increase the reaction temperature. While some HWE reactions are initiated at 0°C, many proceed well at room temperature or with gentle heating.[1] | |
| Steric Hindrance: Although less common with aldehydes, steric bulk on the reactants can slow the reaction. | - Increase the reaction time to allow for complete conversion. - Consider using a less sterically hindered phosphonate reagent if applicable, though trimethyl phosphonoacetate is standard. | |
| Decomposition of Reactants: 3-nitrobenzaldehyde can be sensitive to very strong bases or high temperatures. | - Add the base slowly to the phosphonate at a low temperature before adding the aldehyde. - Avoid excessive heating. | |
| Formation of (Z)-isomer (Low E/Z Selectivity) | Reaction Conditions Favoring (Z)-isomer: While HWE reactions with stabilized ylides predominantly yield the (E)-isomer, certain conditions can reduce selectivity. The use of potassium salts with crown ethers, for example, can favor the (Z)-alkene.[1] | - Use lithium or sodium-based bases, which generally favor the formation of the (E)-alkene.[1] - Higher reaction temperatures can increase (E)-selectivity by allowing for thermodynamic control.[1] |
| Insufficient Equilibration: The intermediate oxaphosphetane may not have fully equilibrated to the more stable trans-intermediate. | - Increase the reaction time to allow for equilibration. | |
| Difficult Product Purification | Water-soluble byproducts: The phosphate byproduct is generally water-soluble but may persist if not adequately removed. | - Perform multiple aqueous extractions during the work-up to effectively remove the dialkylphosphate salt.[2] |
| Unreacted Starting Materials: Incomplete reaction leads to contamination with 3-nitrobenzaldehyde and trimethyl phosphonoacetate. | - Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent to ensure the aldehyde is fully consumed.[1] - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion before work-up. |
Fischer Esterification Troubleshooting
Reaction Scheme: m-Nitrocinnamic acid + Methanol --(Acid Catalyst)--> this compound + Water
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Equilibrium Not Shifted Towards Products: Fischer esterification is a reversible reaction. The presence of water will drive the equilibrium back to the starting materials. | - Use a large excess of methanol to shift the equilibrium towards the product. - Remove water as it is formed, for example by using a Dean-Stark apparatus. - Ensure that the starting m-nitrocinnamic acid and methanol are as anhydrous as possible.[3] |
| Insufficient Catalyst: The amount or strength of the acid catalyst may be inadequate. | - Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).[4] - Ensure the catalyst has not degraded. | |
| Low Reaction Temperature: The reaction rate is too slow. | - Heat the reaction mixture to reflux to increase the reaction rate.[4] | |
| Side Product Formation | Decomposition/Charring: Strong acid and high temperatures can lead to the decomposition of the organic material, indicated by a dark coloration of the reaction mixture. | - Add the acid catalyst slowly and with cooling. - Avoid excessive heating; maintain a gentle reflux. |
| Formation of Ethyl Ester: If using a co-solvent like ethyl acetate, transesterification can occur, leading to the formation of ethyl (E)-m-nitrocinnamate as a side product.[5] | - If possible, avoid co-solvents that can participate in the reaction. If a co-solvent is necessary for solubility, use one that is inert under the reaction conditions. | |
| Difficult Product Purification | Unreacted Carboxylic Acid: The product is contaminated with starting m-nitrocinnamic acid. | - During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted acid.[6] |
| Aqueous Work-up Issues: The product may not fully precipitate or may be difficult to extract. | - After reflux, pour the reaction mixture into ice water to precipitate the crude product before filtration.[3] - If extracting, use a suitable organic solvent like ethyl acetate and perform multiple extractions.[6] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for producing this compound? A1: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred as it typically provides high yields (up to 98%) and excellent stereoselectivity for the desired (E)-isomer.[4] The byproducts are also generally easy to remove. Fischer esterification is a simpler procedure but is an equilibrium-limited reaction that may require more optimization to achieve high yields.
Q2: What is the role of the nitro group in these reactions? A2: In the HWE reaction, the electron-withdrawing nature of the nitro group on the 3-nitrobenzaldehyde makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phosphonate carbanion, which can facilitate the reaction. In Fischer esterification, the nitro group can make the starting m-nitrocinnamic acid more acidic, but its primary electronic effect on the esterification reaction itself is minimal.
Q3: How can I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress for both syntheses. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material(s) from the product. The disappearance of the limiting reactant spot and the appearance of a new product spot will indicate the reaction's progression.
Q4: My final product has a low melting point and appears oily. What could be the issue? A4: A low or broad melting point suggests impurities. This could be due to the presence of the (Z)-isomer, unreacted starting materials, or solvent residues. For purification, recrystallization from a suitable solvent like methanol is recommended.[3] If isomers are present, column chromatography may be necessary.
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis? A5: Yes, for the HWE reaction, methods using environmentally benign bases like potassium carbonate in an aqueous medium have been developed, which can significantly reduce reaction times and the use of hazardous organic solvents.[7] Additionally, microwave-assisted synthesis has been reported for both Fischer esterification and HWE reactions, offering a way to reduce reaction times and energy consumption.[8][9]
Data Presentation
Table 1: Optimization of the Horner-Wadsworth-Emmons Reaction
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Base | Sodium Methoxide (NaOMe) in DMF | High yield (up to 98%) and high (E)-selectivity reported. | [4] |
| Sodium Hydride (NaH) in THF | Strong, non-nucleophilic base, generally provides good yields and high (E)-selectivity. | [1][10] | |
| Potassium Carbonate (K₂CO₃) in Water | Environmentally friendly conditions, rapid reaction. | [7] | |
| Lithium/Sodium Bases | Generally favor the (E)-alkene formation. | [1] | |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent, often used for HWE reactions. | [4] |
| Tetrahydrofuran (THF) | Common aprotic solvent for HWE reactions. | [1][10] | |
| Temperature | Ambient Temperature | Often sufficient for high yield, especially with strong bases. | [4] |
| Elevated Temperature | Can increase the reaction rate and (E)-selectivity. | [1] | |
| Stoichiometry | 1.48 eq. Phosphonate, 1.98 eq. Base | Reported as optimal for high yield. | [4] |
Table 2: Optimization of Fischer Esterification
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Common and effective strong acid catalyst. | [4][6] |
| p-Toluenesulfonic Acid (pTSA) | Solid, easier to handle alternative to H₂SO₄. | [4] | |
| Solvent | Excess Methanol | Acts as both reactant and solvent; shifts equilibrium to favor product formation. | [3] |
| Temperature | Reflux (approx. 65°C for Methanol) | Increases the rate of reaction to reach equilibrium faster. | [4] |
| Reaction Time | 2-12 hours | Required to achieve optimal conversion. | [4] |
Experimental Protocols
Protocol for Horner-Wadsworth-Emmons Synthesis of this compound
Materials:
-
Trimethyl phosphonoacetate
-
3-Nitrobenzaldehyde
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add trimethyl phosphonoacetate (1.48 equivalents) to the DMF.
-
Cool the solution in an ice bath (0°C).
-
Slowly add sodium methoxide (1.98 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Stir the resulting mixture at 0°C for 30 minutes to generate the ylide.
-
Add a solution of 3-nitrobenzaldehyde (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from methanol to obtain this compound as a solid.
Protocol for Fischer Esterification Synthesis of this compound
Materials:
-
m-Nitrocinnamic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add m-nitrocinnamic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice, which should cause the crude product to precipitate.
-
Collect the solid product by suction filtration and wash with cold water.
-
To remove any unreacted acid, dissolve the crude product in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude ester.
-
Purify the product by recrystallization from a minimal amount of hot methanol.
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Caption: Troubleshooting flowchart for low yield in Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Buy this compound | 659-04-1 [smolecule.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Expeditious Horner-WadsworthEmmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions [chemeducator.org]
- 8. Buy this compound | 1664-59-1 [smolecule.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
"preventing hydrolysis of Methyl (E)-m-nitrocinnamate during workup"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl (E)-m-nitrocinnamate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of this compound?
A1: Hydrolysis is a chemical reaction where water breaks down the ester bond in this compound. This process, which is the reverse of the esterification reaction, converts the methyl ester back into its parent compounds: m-nitrocinnamic acid and methanol.[1] This reaction can be catalyzed by both acids and bases, leading to a reduced yield of the desired ester product.[1]
Q2: Which steps in a typical workup are most likely to cause hydrolysis?
A2: The highest risk of hydrolysis occurs during aqueous wash steps.[1] Specifically:
-
Quenching: Adding water or aqueous solutions to the reaction mixture.[1]
-
Base Washing: Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize acid catalysts or unreacted acidic starting materials. While necessary, this step can initiate base-catalyzed hydrolysis, also known as saponification, which is often irreversible under typical workup conditions.[1][2]
-
Acid Washing: Using dilute acids to remove basic impurities can introduce the conditions for acid-catalyzed hydrolysis.
Q3: What are the tell-tale signs of unintended hydrolysis during my workup?
A3: The primary indicators of hydrolysis are a lower-than-expected yield of this compound and the reappearance of the starting material, m-nitrocinnamic acid.[1] This can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the m-nitrocinnamic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to m-nitrocinnamic acid.[1]
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of the carboxylic acid group in m-nitrocinnamic acid.[1]
Q4: Why is base-catalyzed hydrolysis (saponification) a particular problem?
A4: Saponification is the hydrolysis of an ester under basic conditions.[2] The process begins with the attack of a hydroxide ion on the ester's carbonyl group.[3] This forms a carboxylic acid, which is then immediately deprotonated by the base to form a carboxylate salt.[2][3] This final deprotonation step is essentially irreversible under basic conditions, which drives the entire hydrolysis process to completion and prevents the ester from being reformed.[2] To recover the carboxylic acid from its salt, a separate acidification step is required during the workup.[2][3]
Troubleshooting Guide
If you are experiencing low yields of this compound and suspect hydrolysis, use this guide to diagnose and resolve the issue.
Table 1: Factors Influencing Hydrolysis of this compound During Workup
| Factor | Risk Level | Recommendation to Minimize Hydrolysis | Rationale |
| Base Strength | High | Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for neutralization.[1][4] | Strong bases like NaOH or KOH significantly accelerate the rate of irreversible saponification.[2][3] Weak bases are sufficient to neutralize strong acid catalysts without causing rapid ester cleavage. |
| Temperature | High | Perform all aqueous extraction and washing steps using ice-cold solutions.[1] Work quickly and avoid letting the separatory funnel warm up. | The rate of hydrolysis, like most chemical reactions, is highly dependent on temperature. Lowering the temperature slows down the kinetics of both acid and base-catalyzed hydrolysis. |
| Contact Time | Medium | Minimize the duration of contact between the organic layer containing the ester and the aqueous wash solutions. | Prolonged exposure to aqueous acidic or basic conditions increases the likelihood of hydrolysis. |
| pH Control | Medium | When neutralizing an acidic reaction mixture, adjust the pH to approximately 8 using a weak base.[4] Avoid strongly acidic or basic conditions in the aqueous phase. | While the ester is more stable at neutral pH, the workup often requires moving through acidic or basic pH ranges. The key is to pass through these ranges quickly and to not overshoot the desired pH. |
| Drying | Low | After aqueous washes, thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal.[1] | Residual water can promote hydrolysis, especially if trace amounts of acid or base are still present. This becomes more critical if the crude product is to be heated (e.g., during high-vacuum distillation). |
Experimental Protocols
Optimized Workup Protocol to Prevent Hydrolysis
This protocol is designed for the workup of a reaction mixture (e.g., following a Fischer esterification or Wittig reaction) to isolate this compound while minimizing hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, remove it from the heat source and allow it to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for 10-15 minutes.
-
Solvent Dilution: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). This will ensure the product is fully dissolved in the organic phase before extraction.
-
Initial Water Wash (Optional): If the reaction was conducted in a water-miscible solvent (like methanol), transfer the mixture to a separatory funnel and wash with one portion of ice-cold deionized water. This will remove the bulk of the water-soluble components.
-
Neutralization with Weak Base: Add ice-cold, saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel in small portions.
-
Caution: Swirl the unstoppered funnel gently at first to control the rate of CO₂ evolution before stoppering and shaking. Vent the funnel frequently.[1]
-
Continue adding NaHCO₃ solution until gas evolution ceases, indicating that all acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Brine Wash: Wash the organic layer with one portion of ice-cold brine (saturated NaCl solution). This helps to break up emulsions and remove the majority of the dissolved water from the organic phase.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for at least 10 minutes. The drying agent should no longer clump together if the solution is dry.[1]
-
Solvent Removal: Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the organic solvent using a rotary evaporator. Use a moderate temperature for the water bath to avoid heating the crude product unnecessarily.
-
Purification: If required, purify the crude this compound by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Ester Hydrolysis
Caption: A decision tree for troubleshooting the hydrolysis of this compound.
References
Technical Support Center: Scale-Up of Methyl (E)-m-nitrocinnamate Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up of Methyl (E)-m-nitrocinnamate production. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate a smooth transition from laboratory-scale synthesis to larger-scale manufacturing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis, categorized by the two primary production methods: Fischer Esterification and the Horner-Wadsworth-Emmons (HWE) reaction.
Fischer Esterification of m-Nitrocinnamic Acid
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium-limited reaction. On a large scale, ensuring the reaction goes to completion is critical. Consider using a large excess of methanol, which can also serve as the reaction solvent, to drive the equilibrium towards the product. Another strategy is the continuous removal of water, a byproduct of the reaction, using a Dean-Stark apparatus. |
| Catalyst Inactivity | The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or absorbed moisture, reducing its effectiveness. Use a fresh, anhydrous catalyst. The amount of catalyst may also need to be optimized for the larger scale, typically ranging from 1-5 mol% relative to the carboxylic acid. |
| Suboptimal Temperature | In large reactors, inefficient heat transfer can lead to lower reaction temperatures than desired. Ensure the reactor's heating system is adequate to maintain a consistent reflux temperature. Monitor the internal reaction temperature closely. |
| Product Hydrolysis during Workup | During the aqueous workup to remove the acid catalyst and unreacted starting materials, the ester product can be hydrolyzed back to the carboxylic acid.[1] To minimize this, use cold aqueous solutions for washing and minimize the contact time between the organic and aqueous layers. A weak base like sodium bicarbonate is preferred over strong bases for neutralization to reduce the risk of saponification.[1] |
Issue 2: High Impurity Profile
| Potential Cause | Troubleshooting/Solution |
| Side Reactions | At the elevated temperatures required for esterification, side reactions such as polymerization or decarboxylation of the cinnamic acid derivative can occur. Maintain a controlled and consistent temperature. Avoid localized overheating, which can be a problem in large reactors with poor mixing. |
| Formation of Byproducts | One common byproduct in the synthesis of cinnamic acid esters is a β-alkoxy-β-phenylpropionic acid ester, formed by the addition of the alcohol to the double bond. While this is more prevalent in base-catalyzed reactions, it can occur under acidic conditions as well. Careful control of reaction conditions and purification are necessary to remove this impurity. |
| Incomplete Removal of Starting Materials | Unreacted m-nitrocinnamic acid can be a significant impurity. During the workup, ensure thorough washing with a basic solution (e.g., sodium bicarbonate) to remove the acidic starting material. |
Horner-Wadsworth-Emmons (HWE) Reaction
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting/Solution |
| Inefficient Deprotonation | The phosphonate ylide must be fully formed for the reaction to proceed efficiently. Ensure the base used (e.g., sodium methoxide, sodium hydride) is fresh and added under anhydrous conditions. The stoichiometry of the base may need to be optimized on a larger scale. |
| Poor Reagent Quality | Impurities in the 3-nitrobenzaldehyde or the phosphonate reagent can significantly impact the yield. Ensure the purity of all starting materials before use. |
| Side Reactions of the Aldehyde | Under basic conditions, 3-nitrobenzaldehyde can undergo self-condensation (aldol reaction). To minimize this, add the aldehyde slowly to the pre-formed phosphonate ylide solution. |
Issue 2: Poor Stereoselectivity (Formation of Z-isomer)
| Potential Cause | Troubleshooting/Solution |
| Reaction Conditions | The HWE reaction generally favors the formation of the (E)-alkene.[2] However, reaction conditions can influence the E/Z ratio. Using a non-polar, aprotic solvent like THF can enhance E-selectivity. The choice of base can also play a role; for example, using potassium bases with crown ethers can favor the Z-isomer, so these should be avoided if the E-isomer is desired. |
| Nature of the Phosphonate Reagent | The structure of the phosphonate reagent can influence stereoselectivity. For high E-selectivity, a standard trialkyl phosphonoacetate is generally effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concern is the presence of the nitro group, which makes the compound and its intermediates potentially energetic materials. All reactions should be conducted with appropriate safety measures, including pressure relief systems on reactors and avoiding conditions of high temperature and pressure, especially during distillations. Additionally, many of the solvents and reagents used are flammable and/or toxic, requiring proper handling and containment.
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: On a large scale, direct sampling for analysis by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is the most reliable method. In-situ monitoring with process analytical technology (PAT), such as infrared (IR) spectroscopy, can also be a powerful tool for real-time reaction tracking in an industrial setting.
Q3: What are the recommended purification methods for large-scale production?
A3: For large-scale purification, recrystallization is often the most cost-effective method. A suitable solvent system needs to be identified that provides good solubility at elevated temperatures and poor solubility at lower temperatures for the product, while impurities remain in solution. If recrystallization does not provide the desired purity, column chromatography using a suitable stationary phase like silica gel can be employed, although this is generally more expensive and complex to scale up.
Q4: What are the typical specifications for the final product?
A4: The specifications for this compound will depend on its intended use. However, typical specifications would include appearance (e.g., off-white to yellow solid), melting point, purity (often >98% by HPLC or GC), and limits on specific impurities and residual solvents.
Experimental Protocols
Protocol 1: Fischer Esterification of m-Nitrocinnamic Acid
This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
m-Nitrocinnamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Charge a suitable reactor with m-nitrocinnamic acid and an excess of methanol (e.g., 5-10 equivalents).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol).
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines a general procedure for the synthesis of this compound via the HWE reaction.
Materials:
-
3-Nitrobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide or sodium hydride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Ammonium chloride (saturated aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry reactor under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent and the phosphonate reagent.
-
Cool the mixture in an ice bath and add the base (e.g., sodium methoxide or sodium hydride) portion-wise, maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for about 30 minutes to an hour to ensure complete formation of the ylide.
-
Slowly add a solution of 3-nitrobenzaldehyde in the anhydrous solvent to the ylide solution, keeping the temperature low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Fischer Esterification | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Materials | m-Nitrocinnamic acid, Methanol | 3-Nitrobenzaldehyde, Trimethyl phosphonoacetate |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | Strong base (e.g., NaOMe, NaH) |
| Stereoselectivity | Typically produces the (E)-isomer as the starting material is usually the (E)-acid. | Generally high (E)-selectivity. |
| Key Scale-Up Challenge | Equilibrium limitation requiring excess reagent or water removal. Potential for side reactions at high temperatures. | Handling of pyrophoric and moisture-sensitive reagents (e.g., NaH). Potential for aldehyde side reactions. |
| Purification | Removal of unreacted carboxylic acid and acid catalyst. | Removal of phosphonate byproducts. |
Mandatory Visualizations
Caption: Experimental workflow for the Fischer Esterification synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Fischer Esterification of m-nitrocinnamic acid.
References
"minimizing byproduct formation in nitrocinnamate synthesis"
Welcome to the Technical Support Center for nitrocinnamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of nitrocinnamates, categorized by the synthetic method.
Method 1: Nitration of Cinnamic Acid or its Esters
This method involves the direct nitration of the aromatic ring of cinnamic acid or an ester like ethyl cinnamate using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Question: My reaction is producing a significant amount of the ortho-nitrocinnamate isomer instead of the desired para-isomer. How can I improve the regioselectivity?
Answer: The ortho/para isomer ratio in the nitration of cinnamates is highly dependent on the reaction conditions, particularly the acidity of the medium.[1]
-
Troubleshooting Steps:
-
Increase Sulfuric Acid Concentration: Studies have shown that increasing the concentration of sulfuric acid in the reaction mixture can favor the formation of the para-isomer.[1] A higher acid concentration can influence the steric hindrance around the ortho position, making the para position more accessible to the nitronium ion.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for the thermodynamically more stable para-isomer.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring other nitrating systems, such as nitronium tetrafluoroborate (NO₂BF₄), may offer different selectivity profiles.
-
Question: I am observing byproducts that are not the expected isomeric nitrocinnamates. What are they and how can I avoid them?
Answer: Besides isomeric products, the nitration of cinnamates can lead to the formation of several side-products, including nitroalcohols, nitrobenzaldehydes, and products from reactions at the double bond.[1]
-
Troubleshooting Steps:
-
Control Reaction Time and Temperature: Over-reaction or elevated temperatures can promote the formation of oxidation byproducts like nitrobenzaldehydes. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Use Anhydrous Conditions: The presence of water can lead to the formation of nitroalcohols.[1] Ensure that your reagents and glassware are dry.
-
Avoid Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to the formation of dinitrated products or side-chain addition products like nitro-nitrates.[1] Use a controlled stoichiometry of the nitrating agent.
-
Method 2: Fischer-Speier Esterification of 4-Nitrocinnamic Acid
This is an acid-catalyzed esterification of 4-nitrocinnamic acid with an alcohol (e.g., ethanol) to produce the corresponding ester.[2][3][4]
Question: My Fischer esterification reaction is not going to completion, and I have a low yield of the desired nitrocinnamate ester. What can I do to improve the conversion?
Answer: Fischer esterification is an equilibrium-controlled reaction.[2][3][5] To achieve a high yield, the equilibrium must be shifted towards the product side.
-
Troubleshooting Steps:
-
Use an Excess of the Alcohol: Employing a large excess of the alcohol (which can also serve as the solvent) will drive the equilibrium towards the formation of the ester.[3][4] One study on a similar reaction showed that increasing the alcohol from a 1:1 ratio to a 10:1 ratio with the carboxylic acid increased the yield from 65% to 97%.[3]
-
Remove Water: The water produced during the reaction can be removed to shift the equilibrium. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.[2][5]
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Ensure Sufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential.[2] Ensure a catalytic amount is present.
-
Method 3: Knoevenagel or Henry-Knoevenagel Condensation
This method involves the condensation of a 4-nitrobenzaldehyde with an active methylene compound, such as diethyl malonate or ethyl nitroacetate, in the presence of a basic catalyst.[6][7]
Question: The yield of my Knoevenagel condensation is low, and I am isolating unreacted starting materials.
Answer: Low yields in a Knoevenagel condensation can be due to several factors, including the choice of catalyst, solvent, and the removal of the water byproduct.
-
Troubleshooting Steps:
-
Catalyst Selection and Concentration: Weak bases like piperidine or pyridine are commonly used. The choice and concentration of the catalyst are crucial. For challenging substrates, stronger base systems or alternative catalysts might be necessary. It has been noted that piperidine salts, formed from piperidine and any benzoic acid impurity in the benzaldehyde, can act as the true catalyst.[7]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Solvents that allow for the azeotropic removal of water, such as toluene or benzene, are often effective.[7]
-
Water Removal: As with Fischer esterification, removing the water formed during the condensation will drive the reaction to completion. A Dean-Stark apparatus is commonly used for this purpose.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in nitrocinnamate synthesis?
A1: The common byproducts depend on the synthetic route:
-
Nitration: ortho-Nitrocinnamate, nitroalcohols, and nitrobenzaldehydes.[1]
-
Fischer Esterification: Unreacted 4-nitrocinnamic acid and byproducts from side reactions of the alcohol (e.g., dehydration if using a secondary or tertiary alcohol).
-
Knoevenagel Condensation: Michael addition products (if the active methylene compound can add to the product), and self-condensation products of the aldehyde or the active methylene compound.
Q2: How can I effectively purify my nitrocinnamate product from the reaction byproducts?
A2: The choice of purification method depends on the physical properties of your product and the impurities.
-
Recrystallization: This is often effective for solid nitrocinnamate products to remove isomeric impurities and other solid byproducts.
-
Column Chromatography: This is a versatile method for separating the desired product from both more polar and less polar impurities.
-
Washing/Extraction: An aqueous workup can remove acidic or basic starting materials and catalysts. For example, washing with a sodium bicarbonate solution can remove unreacted carboxylic acids.
Q3: What is the role of the acid catalyst in Fischer esterification?
A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5]
Q4: What is the role of the base catalyst in the Knoevenagel condensation?
A4: The base catalyst deprotonates the active methylene compound, generating a carbanion (enolate) which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.
Quantitative Data Summary
The following tables summarize the available quantitative data for different synthesis methods.
Table 1: Influence of Sulfuric Acid Concentration on Isomer Distribution in the Nitration of Ethyl Cinnamate
| H₂SO₄ Concentration (% w/w) | ortho-Nitrocinnamate (%) | para-Nitrocinnamate (%) | Reference |
| 75.3 | 45 | 55 | [1] |
| 84.7 | 28 | 72 | [1] |
| 96.0 | 16 | 84 | [1] |
Table 2: Typical Yields for Knoevenagel Condensation of Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Diethyl Malonate | Piperidine/Benzoic Acid | Benzene | 89-91 | [7] |
| 4-Chloro-3-nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | 92 | [8] |
| 4-Chloro-3-nitrobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Toluene | 90-95 | [8] |
Table 3: Yields for Fischer Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol (Ratio to Acid) | Catalyst | Yield (%) | Reference |
| Acetic Acid | Ethanol (1:1) | Acid | 65 | [3] |
| Acetic Acid | Ethanol (10:1) | Acid | 97 | [3] |
| Benzoic Acid | Methanol (excess) | H₂SO₄ | 90 | [4] |
Experimental Protocols
Protocol 1: Nitration of Ethyl Cinnamate
Objective: To synthesize ethyl 4-nitrocinnamate with minimized formation of the ortho-isomer.
Materials:
-
Ethyl cinnamate
-
Concentrated sulfuric acid (96%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add ethyl cinnamate to chilled concentrated sulfuric acid while maintaining the temperature below 5 °C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of ethyl cinnamate in sulfuric acid, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product is then recrystallized from ethanol to yield ethyl 4-nitrocinnamate.
Protocol 2: Fischer Esterification of 4-Nitrocinnamic Acid
Objective: To synthesize ethyl 4-nitrocinnamate with high conversion.
Materials:
-
4-Nitrocinnamic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 4-nitrocinnamic acid and a 10-fold molar excess of anhydrous ethanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-nitrocinnamate.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Knoevenagel Condensation of 4-Nitrobenzaldehyde
Objective: To synthesize diethyl 2-(4-nitrobenzylidene)malonate.
Materials:
-
4-Nitrobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Benzoic acid (optional, see note in troubleshooting)
-
Benzene or Toluene
-
Dean-Stark apparatus
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-nitrobenzaldehyde and a slight excess (1.1 equivalents) of diethyl malonate in benzene or toluene.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with 1 M HCl (to remove piperidine), followed by saturated sodium bicarbonate solution, and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.[7]
Visualizations
Caption: Byproducts in the nitration of ethyl cinnamate.
Caption: Workflow for Fischer Esterification.
Caption: Key parameters for optimizing Knoevenagel condensation.
References
- 1. Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
"analytical techniques for assessing the purity of Methyl (E)-m-nitrocinnamate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to assess the purity of Methyl (E)-m-nitrocinnamate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Potential impurities can arise from the starting materials, side reactions, or degradation. Common synthesis routes include the esterification of m-nitrocinnamic acid with methanol and condensation reactions using trimethyl phosphonoacetate and 3-nitrobenzaldehyde.[1][2] Potential impurities include:
-
m-Nitrocinnamic acid: Unreacted starting material from the esterification process.
-
3-Nitrobenzaldehyde: Unreacted starting material from the condensation reaction.
-
(Z)-isomer of Methyl m-nitrocinnamate: The geometric isomer of the desired (E)-isomer.
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., methanol, DMF).
-
By-products: From side reactions specific to the synthetic route employed.
Q3: How do I choose the most suitable analytical technique for my needs?
A3: The choice of technique depends on the specific requirements of your analysis:
-
HPLC: Ideal for routine purity analysis and quantification of non-volatile impurities. It is a robust method for quality control.
-
qNMR: Provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte. It is excellent for certifying reference materials and for obtaining structural information.[3][4]
-
GC-MS: Best suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. The mass spectrometer provides valuable structural information for impurity identification.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Interaction with active silanols on the column.[5] 2. Column overload. 3. Use of a sample solvent stronger than the mobile phase. | 1. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Variable Retention Times | 1. Inconsistent mobile phase composition.[6] 2. Fluctuations in column temperature.[6] 3. Pump malfunction or leaks.[7] | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and perform pump maintenance. |
| Ghost Peaks | 1. Contaminants in the mobile phase or injection solvent.[8] 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent to check for carryover. |
| High Backpressure | 1. Clogged column frit or guard column.[8] 2. Particulate matter from the sample. 3. Buffer precipitation. | 1. Replace the guard column or back-flush the analytical column (disconnected from the detector). 2. Filter all samples before injection. 3. Ensure the buffer is soluble in the mobile phase and flush the system with a salt-free solvent. |
Quantitative Nuclear Magnetic Resonance (qNMR)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate Quantification | 1. Inaccurate weighing of the sample or internal standard. 2. Overlapping signals of the analyte and internal standard. 3. Incomplete relaxation of nuclei. | 1. Use a calibrated analytical balance and ensure accurate weight measurements. 2. Choose an internal standard with signals in a clear region of the spectrum. 3. Increase the relaxation delay (D1) in the NMR acquisition parameters. |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. |
| Phasing and Baseline Issues | 1. Improper data processing. | 1. Carefully perform manual phasing and baseline correction on the spectrum.[9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape | 1. Active sites in the injector or column. 2. Column overload. | 1. Use a deactivated liner and column. 2. Dilute the sample. |
| No Peaks Detected | 1. No sample injection. 2. Leak in the system. 3. Compound degradation in the hot injector. | 1. Verify autosampler or manual injection. 2. Check for leaks at the injector and column fittings. 3. Lower the injector temperature if possible, or use a gentler injection technique. |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in ionization energy. 2. Contamination in the ion source. | 1. Ensure the mass spectrometer is properly tuned. 2. Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
HPLC Purity Method
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
qNMR Purity Determination
-
Instrumentation: 400 MHz NMR spectrometer
-
Internal Standard: Maleic acid (or other suitable standard with known purity)
-
Solvent: DMSO-d6
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
GC-MS Method for Residual Solvents
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold for 5 min), then ramp to 250 °C at 10 °C/min (hold for 5 min)
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) and inject into the GC-MS.
Quantitative Data Summary
Table 1: Typical Purity Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C10H9NO4 | [1][2][10] |
| Molecular Weight | 207.18 g/mol | [1][2] |
| Typical Purity | >98% | [10][11] |
Table 2: Reference NMR Data for Similar Compounds (in CDCl3)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| Methyl cinnamate | 7.70 (d), 7.52 (m), 7.38 (m), 6.44 (d), 3.80 (s) | 167.5, 144.9, 134.5, 130.4, 129.0, 128.1, 117.9, 51.8 | [12] |
| Methyl 2-nitrocinnamate | 8.12 (d), 8.05 (m), 7.64 (m), 7.54 (m), 6.37 (d), 3.83 (s) | 166.3, 140.3, 133.7, 130.5, 129.3, 125.1, 123.1, 52.2 | [12] |
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. Buy this compound | 659-04-1 [smolecule.com]
- 2. Buy this compound | 1664-59-1 [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. emerypharma.com [emerypharma.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | 659-04-1 [chemicalbook.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Safe Handling of Nitroaromatic Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of nitroaromatic compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitroaromatic compounds?
A1: Nitroaromatic compounds present several significant hazards in the laboratory. The primary concerns are their potential for explosion and their inherent toxicity. Many nitroaromatic compounds are thermally unstable and can decompose violently, especially when heated under confinement.[1][2] The presence of nitro groups, particularly multiple nitro groups on an aromatic ring, can confer explosive properties.[3][4] Additionally, these compounds are often toxic, with potential for mutagenicity and carcinogenicity.[5][6][7] Exposure can occur through skin contact, inhalation, or ingestion.[8]
Q2: What immediate actions should I take in case of accidental skin contact with a nitroaromatic compound?
A2: In case of skin contact, promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[9] Seek immediate medical attention, especially if symptoms such as skin irritation, redness, or systemic effects develop. It is crucial to refer to the specific Safety Data Sheet (SDS) for the compound for detailed first-aid measures.
Q3: Can I dispose of small amounts of nitroaromatic waste down the drain?
A3: No, you should never dispose of organic substances, including nitroaromatic compounds, down laboratory drains.[10] These compounds are environmental pollutants and require proper hazardous waste management.[5] All waste containing nitroaromatic compounds must be treated as hazardous waste and collected in designated, clearly labeled containers for disposal by an approved waste management service.[11][12][13]
Troubleshooting Guides
Issue: Unexpected Color Change or Gas Evolution During a Reaction
Possible Cause: Thermal decomposition of the nitroaromatic compound. Many nitroaromatic compounds can decompose upon heating, leading to runaway reactions.[2]
Solution:
-
Immediate Action: If it is safe to do so, remove the heat source immediately.
-
Cooling: If the reaction is in a vessel that can be safely cooled, use an ice bath to lower the temperature.
-
Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood to handle any toxic fumes or gases produced, such as nitrogen oxides.[1]
-
Evacuation: If the reaction appears to be uncontrollable (e.g., rapid gas evolution, significant color change), evacuate the immediate area and alert your supervisor and safety officer.
Issue: A Spill of a Solid Nitroaromatic Compound
Possible Cause: Accidental mishandling during weighing or transfer.
Solution:
-
Alert Personnel: Notify others in the laboratory of the spill.[14]
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11][15] For larger spills or dusty materials, respiratory protection may be necessary.[11]
-
Containment: For a solid spill, carefully sweep up the material.[16] Avoid creating dust.
-
Cleanup: Place the swept material into a labeled, sealed container for hazardous waste.[16][17]
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.[8] Collect all cleaning materials as hazardous waste.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Nitroaromatic Compounds
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of explosion or significant splashing.[15][18] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material protects against all chemicals. Double gloving provides an extra barrier. Nitrile gloves offer good resistance to a range of chemicals. For significant contamination risk, consider heavier-duty gloves like neoprene.[15] |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[11] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects.[9] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of volatile or dusty nitroaromatic compounds should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[10][15] |
Table 2: Chemical Storage Compatibility for Nitroaromatic Compounds
| Chemical Class | Storage Recommendation | Incompatible Materials |
| Nitroaromatic Compounds | Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[19][20][21] | Strong oxidizing agents, strong bases, reducing agents, sulfuric acid, and metals such as tin and zinc.[1][19] |
| Flammable Liquids | Store in a designated flammable storage cabinet. | Oxidizers, acids, and other reactive materials. |
| Oxidizing Agents | Store separately from flammable and combustible materials. | Reducing agents, flammable materials, organic materials. |
| Acids | Store in a dedicated acid cabinet. Segregate nitric acid from other acids.[20][21] | Bases, cyanides, sulfides, and flammable materials. |
| Bases | Store in a dedicated corrosives cabinet. | Acids, metals, and oxidizing agents. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Weighing a Solid Nitroaromatic Compound
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in Table 1.
-
Prepare a designated waste container for contaminated materials.
-
Cover the work surface within the fume hood with disposable bench paper.[8]
-
-
Handling and Weighing:
-
Conduct all manipulations of the solid nitroaromatic compound within the fume hood.[15]
-
Carefully open the container, avoiding the creation of dust.
-
Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Tightly close the container of the nitroaromatic compound when not in use.[15]
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface using a cloth dampened with a suitable solvent. Dispose of the cloth in the designated hazardous waste container.
-
Decontaminate the work area.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.[15]
-
Wash hands thoroughly with soap and water after removing gloves.[9][15]
-
Protocol 2: Small-Scale Spill Cleanup of a Liquid Nitroaromatic Compound
-
Immediate Actions:
-
Spill Control:
-
Don appropriate PPE, including respiratory protection if the substance is volatile.
-
Contain the spill by creating a dike around the edges with an inert absorbent material such as vermiculite, cat litter, or a spill pillow.[17]
-
-
Absorption and Collection:
-
Decontamination and Disposal:
-
Wipe the spill area with a cloth dampened with a suitable solvent.
-
Wash the area with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated before resuming work.[17]
-
Visualizations
Caption: Experimental workflow for handling nitroaromatic compounds.
Caption: Troubleshooting logic for an unexpected reaction.
References
- 1. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. nswai.org [nswai.org]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. benchchem.com [benchchem.com]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. acs.org [acs.org]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. enhs.uark.edu [enhs.uark.edu]
- 20. nottingham.ac.uk [nottingham.ac.uk]
- 21. arioexir.com [arioexir.com]
- 22. jk-sci.com [jk-sci.com]
"stability issues of Methyl (E)-m-nitrocinnamate under storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Methyl (E)-m-nitrocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions. It is recommended to store the solid compound under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C. For long-term storage, refrigeration or freezing is advised. It should be kept in its original, tightly sealed container in a cool, dry place, protected from light. While the compound is thermally stable at a range of 30-200°C, avoiding prolonged exposure to heat is recommended to prevent any potential degradation.
Q2: What are the potential signs of degradation of this compound?
Visual inspection may reveal a change in the appearance of the solid, such as discoloration from its typical white to off-white color. In solution, the appearance of cloudiness or precipitation may indicate degradation or solubility issues. Analytically, degradation can be identified by a decrease in the peak area of the parent compound and the appearance of new peaks in chromatograms (e.g., HPLC).
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes an ester, a nitro group, and a carbon-carbon double bond, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The ester group can hydrolyze under acidic or basic conditions to form m-nitrocinnamic acid and methanol.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under certain photolytic or oxidative/reductive conditions.
-
Isomerization: The (E)-isomer (trans) may convert to the (Z)-isomer (cis) upon exposure to light (photolysis).
-
Oxidation: The double bond and the aromatic ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of various oxidation products.
Q4: How can I assess the stability of my this compound sample?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used. This method should be capable of separating the intact drug substance from any potential degradation products. Forced degradation studies are essential for developing and validating such a method.
Troubleshooting Guides
Issue 1: Unexpectedly low potency or assay results for this compound.
This could be due to degradation of the compound.
Troubleshooting Workflow: Low Potency
Caption: Troubleshooting workflow for low potency of this compound.
Issue 2: Appearance of unknown peaks in HPLC chromatogram.
The presence of new peaks suggests the formation of degradation products or impurities.
Troubleshooting Steps:
-
Mass Balance Analysis: Calculate the mass balance. A significant decrease in the main peak's area without a corresponding increase in the new peaks' areas might indicate the formation of non-UV active compounds or precipitation.
-
Peak Identification: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks. This can provide initial clues about the degradation pathway.
-
Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. Comparing the chromatograms from the stressed samples to your sample can help identify the unknown peaks.
-
Review Handling Procedures: Examine the experimental conditions. Was the compound exposed to high temperatures, strong light, or incompatible solvents?
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | 2-8°C | |
| Atmosphere | Under inert gas (Nitrogen or Argon) | |
| Light | Protect from light | |
| Container | Tightly sealed original container |
Table 2: Illustrative Example of Potential Degradation of this compound under Forced Stress Conditions
This table is a hypothetical example based on typical results for similar compounds and is intended for illustrative purposes.
| Stress Condition | Potential Degradation Products | Expected % Degradation |
| Acidic (e.g., 0.1M HCl, 60°C) | m-Nitrocinnamic acid, Methanol | 5-15% |
| Basic (e.g., 0.1M NaOH, RT) | m-Nitrocinnamic acid, Methanol | 10-25% |
| Oxidative (e.g., 3% H₂O₂, RT) | Oxidized aromatic species, N-oxides | 5-20% |
| Thermal (e.g., 80°C, dry heat) | Minimal degradation expected | <5% |
| Photolytic (e.g., ICH light conditions) | (Z)-isomer, reduced nitro-group species | 5-15% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.
Experimental Workflow: Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1M HCl. Heat the solution (e.g., at 60°C) for a specified period. Withdraw samples at different time points, neutralize with 0.1M NaOH, and dilute for analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1M NaOH. Keep at room temperature and monitor the reaction. Withdraw samples, neutralize with 0.1M HCl, and dilute.
-
Oxidative Degradation: Treat the compound's solution with 3% hydrogen peroxide at room temperature. Monitor for degradation and quench the reaction if necessary before analysis.
-
Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 80°C) for a set duration. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) at 275 nm |
Potential Biological Interaction Pathway
This compound, due to its structural motifs, could be investigated for its interaction with various biological pathways. The diagram below illustrates a hypothetical signaling pathway where such a compound might be studied for its effects.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction with a cellular signaling pathway.
Technical Support Center: Optimizing Solvent Selection for Methyl (E)-m-nitrocinnamate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent selection in the synthesis of Methyl (E)-m-nitrocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and how does solvent choice play a role in each?
A1: The primary methods for synthesizing this compound include Fischer esterification of m-nitrocinnamic acid, the Wittig reaction with 3-nitrobenzaldehyde, and the Perkin reaction to form m-nitrocinnamic acid followed by esterification.[1][2] Solvent selection is critical in each of these routes as it can significantly impact reaction rate, yield, and purity by influencing reactant solubility, transition state stability, and the reaction equilibrium.
-
Fischer Esterification: In this acid-catalyzed reaction between m-nitrocinnamic acid and methanol, the solvent (often an excess of methanol itself) plays a dual role as reactant and solvent.[1][3] The primary challenge is overcoming the unfavorable equilibrium.[4] Using a co-solvent like toluene or hexane can facilitate the removal of water via a Dean-Stark apparatus, driving the reaction towards the product.[4][5]
-
Wittig Reaction: This reaction involves the formation of a phosphorus ylide from a phosphonium salt and a strong base, which then reacts with 3-nitrobenzaldehyde. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are crucial for the formation of the ylide, as any moisture will quench the strong base.[6] The choice of a polar aprotic solvent can influence the stereoselectivity of the alkene formation.[7][8]
-
Perkin Reaction: This reaction condenses an aromatic aldehyde (3-nitrobenzaldehyde) with an acid anhydride in the presence of an alkali salt of the acid to yield m-nitrocinnamic acid.[2][9] The reaction is often carried out with an excess of the anhydride, which can also act as the solvent.[9] Subsequent esterification would then follow the principles of the Fischer esterification.
Q2: I am observing a low yield in my this compound synthesis. How can I troubleshoot this based on my solvent selection?
A2: Low yields are a frequent issue and can often be traced back to suboptimal solvent choice.[10] A systematic approach to troubleshooting is essential.
Troubleshooting Low Yield Based on Reaction Type:
| Reaction Type | Potential Solvent-Related Cause | Suggested Solution |
| Fischer Esterification | Equilibrium Limitation: The presence of water, a byproduct, shifts the equilibrium back to the reactants.[3] | Use a large excess of methanol as the solvent to push the equilibrium forward.[3] Alternatively, use a non-polar co-solvent (e.g., toluene) with a Dean-Stark trap to azeotropically remove water.[5] |
| Poor Solubility of m-nitrocinnamic acid: The acid may not be fully dissolved, leading to an incomplete reaction. | While methanol is the reactant, a co-solvent in which the acid is more soluble could be explored, though this complicates water removal. Ensure vigorous stirring and sufficient reaction time. | |
| Wittig Reaction | Ylide Quenching: Traces of water in the solvent will destroy the highly basic ylide.[6] | Use rigorously dried, anhydrous aprotic solvents like THF or diethyl ether.[6] Ensure all glassware is flame-dried before use. |
| Poor Solubility of Reactants: The phosphonium salt or 3-nitrobenzaldehyde may have limited solubility in the chosen solvent. | Select a solvent in which all reactants are reasonably soluble. For instance, DMF is a highly polar aprotic solvent that can be used.[1] | |
| Perkin Reaction | Insufficient Reaction Temperature: The reaction often requires high temperatures to proceed efficiently. | Ensure the reaction is heated to a gentle reflux in the chosen solvent (often acetic anhydride).[11] |
Q3: My reaction mixture is turning dark brown/black. What could be the cause and how can I prevent it?
A3: A dark coloration often indicates the formation of byproducts due to side reactions or decomposition.[3]
-
Cause: In the context of nitrocinnamate synthesis, this can be due to polymerization of the starting material or product, especially at elevated temperatures.[3] The nitro group can also participate in undesired side reactions under certain conditions.
-
Prevention:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[10]
-
Milder Catalyst: For acid-catalyzed reactions, consider using a milder acid catalyst.[3]
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[10]
-
Q4: I'm having trouble purifying my crude this compound. What role does the reaction solvent play in this, and what are some recommended purification strategies?
A4: The reaction solvent can carry impurities into the crude product, and its properties will influence the choice of purification method.
-
Recrystallization: This is a common and effective method for purifying solid products like this compound. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: If recrystallization is ineffective due to the presence of impurities with similar solubility profiles, column chromatography is a powerful alternative.[12]
-
Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by running TLC plates to achieve good separation between the product and impurities.[10]
-
-
Washing: During the workup, washing the organic layer with aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities, brine to remove water-soluble impurities) is crucial for removing byproducts and catalysts.[14]
Quantitative Data Summary
The choice of solvent can have a demonstrable impact on reaction outcomes. The following table summarizes the effect of solvent on a related isomerization reaction, illustrating the influence of the dielectric constant.
Table 1: Influence of Solvent Dielectric Constant on Isomerization Rate [15]
| Solvent | Dielectric Constant (ε) | Reaction Temperature (°C) | Observations |
| Acetonitrile-d3 | 37.5 | 55 | Higher reaction rate constant. |
| Acetone-d6 | 20.7 | 45 | Highest ratio of ζ-truxinate derivative. |
| Tetrahydrofuran-d8 | 7.6 | 55 | Intermediate reaction rate. |
| Benzene-d6 | 2.3 | 55 | Lower reaction rate constants. |
Note: Data is for the isomerization of a cycloadduct derived from methyl 4-nitrocinnamate and is presented to illustrate the general trend of increasing reaction rate with solvent polarity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add m-nitrocinnamic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 eq), which will act as both the solvent and a reactant. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq) dropwise with stirring.[3]
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[14]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from methanol or an ethyl acetate/hexane mixture.[12][13]
Protocol 2: Synthesis of this compound via Wittig Reaction
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyl(triphenylphosphoranylidene)acetate (1.0 eq) in anhydrous THF.
-
Aldehyde Addition: To the stirred suspension, add a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]
-
Purification: Filter and concentrate the solvent under reduced pressure. The major byproduct is triphenylphosphine oxide (TPPO). To remove it, dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and precipitate the TPPO by adding a large excess of a non-polar solvent (e.g., hexanes).[6] Further purification can be achieved by column chromatography on silica gel.
Visualizations
Caption: Fischer Esterification Workflow for this compound.
Caption: Troubleshooting Logic for Low Yields in this compound Synthesis.
References
- 1. Buy this compound | 659-04-1 [smolecule.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. riaa.uaem.mx [riaa.uaem.mx]
Validation & Comparative
A Comparative Analysis of Methyl (E)-m-nitrocinnamate and its Ortho and Para Isomers
A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, and biological activities of methyl (E)-o-, m-, and p-nitrocinnamate.
Methyl nitrocinnamates, a group of organic compounds, are derivatives of cinnamic acid, featuring a nitro group substitution on the phenyl ring. The position of this nitro group—ortho (o), meta (m), or para (p)—significantly influences the molecule's physicochemical properties and biological activities. This guide provides a detailed comparison of methyl (E)-m-nitrocinnamate with its ortho and para isomers, supported by experimental data to aid in research and development.
Physicochemical Properties
The ortho, meta, and para isomers of methyl (E)-nitrocinnamate share the same molecular formula (C₁₀H₉NO₄) and molecular weight (207.18 g/mol ).[1][2] However, the position of the nitro group leads to distinct physical properties, such as melting point, and subtle differences in their spectroscopic signatures.
| Property | Methyl (E)-o-nitrocinnamate | This compound | Methyl (E)-p-nitrocinnamate |
| Molecular Formula | C₁₀H₉NO₄ | C₁₀H₉NO₄[1] | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol | 207.18 g/mol [1] | 207.18 g/mol |
| Melting Point (°C) | Not available | 125.3[3] | 162 |
| Appearance | White solid[2] | Solid[4] | White solid |
| ¹H NMR (CDCl₃, δ ppm) | 8.25 (dd, J=8.1H), 8.11 (d, J=16, 1H), 7.67 (d, J=8.5, 1H), 7.63 (m, J=8.5, 2H), 7.54 (m, J=8, 1H), 6.36 (d, J=15.5, 1H), 3.82 (s, 3H)[2] | Not available | 8.24 (d, J = 8.8 Hz, 2H), 7.71 (d, J = 16.0 Hz, 1H), 7.67 (d, J = 8.8 Hz, 2H), 6.56 (d, J = 16.0 Hz, 1H), 3.83 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 166.39, 148.49, 140.34, 133.71, 129.74, 125.09, 123.25, 52.19[2] | Not available | 166.6, 148.6, 142.0, 140.6, 128.8, 124.3, 122.2, 52.2 |
Synthesis and Experimental Protocols
The synthesis of methyl (E)-nitrocinnamate isomers can be achieved through several methods. The most common approaches involve the esterification of the corresponding nitrocinnamic acid or a Wittig-type reaction.
General Synthesis Workflow
Caption: General synthetic routes to methyl (E)-nitrocinnamate isomers.
Experimental Protocol: Fischer Esterification of p-Nitrocinnamic Acid
-
Dissolution: Dissolve p-nitrocinnamic acid (0.09 mmol) in a mixture of methanol (1 mL) and ethyl acetate (1 mL).
-
Catalyst Addition: Add sulfuric acid (0.5 mL, 95%) to the solution.
-
Reaction: Stir the mixture at room temperature for 3 days.
-
Work-up: Dilute the reaction mixture with water (1 mL) and adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Biological Activity: A Comparative Overview
The biological activities of methyl nitrocinnamate isomers are of significant interest, particularly their antimicrobial and potential anticancer properties. The position of the nitro group plays a crucial role in the potency and spectrum of these activities.
Antimicrobial Activity
Studies have shown that the introduction of a nitro group to methyl cinnamate enhances its antibacterial effectiveness.[2]
| Compound | Bacillus subtilis (MIC, mg/mL) | Staphylococcus aureus (MIC, mg/mL) | Escherichia coli (MIC, mg/mL) | Pseudomonas aeruginosa (MIC, mg/mL) | MRSA (MIC, mg/mL) |
| Methyl (E)-o-nitrocinnamate | >1 | >1 | >1 | >1 | >1 |
| This compound | No data available | No data available | No data available | No data available | No data available |
| Methyl (E)-p-nitrocinnamate | >1 | >1 | >1 | >1 | 1 |
Data sourced from a single study for comparative purposes. The study indicated that methyl-2-nitro cinnamate (ortho) and methyl-4-nitro cinnamate (para) inhibited all bacterial strains at a minimum concentration of 1 mg/mL and could kill all bacterial strains at concentrations above 2 mg/mL.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is determined using a broth microdilution method.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of the test compound and a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[5] The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Anticancer Activity
Preliminary studies suggest that methyl nitrocinnamates may possess anticancer properties. However, comprehensive and comparative quantitative data is currently limited.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.[3] The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion
The positional isomerism of the nitro group on the phenyl ring of methyl (E)-nitrocinnamate significantly impacts its physicochemical properties and biological activities. While the para isomer shows a higher melting point, detailed comparative biological data remains sparse. The available antimicrobial data suggests that the ortho and para isomers exhibit some activity, though not exceptionally potent. Further comprehensive studies are required to fully elucidate and compare the antioxidant and anticancer potentials of all three isomers under standardized conditions. This would provide a clearer structure-activity relationship and guide the future design of more potent therapeutic agents based on the nitrocinnamate scaffold.
References
Reactivity of Nitrocinnamate Esters: A Comparative Guide for Researchers
A detailed analysis of the reactivity differences between meta-, ortho-, and para-nitrocinnamate esters, supported by established chemical principles and analogous experimental data.
Executive Summary of Reactivity
The reactivity of nitrocinnamate esters in reactions such as alkaline hydrolysis is primarily governed by the position of the electron-withdrawing nitro group on the phenyl ring. This positioning dictates the extent of electronic activation of the ester carbonyl group and the degree of steric hindrance at the reaction center. Based on these principles, the expected order of reactivity is:
para > meta > ortho
-
p-Nitrocinnamate ester: Exhibits the highest reactivity due to the powerful electron-withdrawing effect of the nitro group in the para position, which is transmitted effectively through resonance to the ester carbonyl group, making it highly electrophilic.
-
m-Nitrocinnamate ester: Shows intermediate reactivity. The nitro group at the meta position exerts a strong inductive electron-withdrawing effect but cannot participate in resonance delocalization with the ester group, resulting in a less activated carbonyl carbon compared to the para isomer.
-
o-Nitrocinnamate ester: Is the least reactive of the three isomers. While the nitro group is in proximity to the reaction center, its steric bulk hinders the approach of the nucleophile to the ester carbonyl group. This steric hindrance outweighs the electronic activating effect.
Theoretical Framework
The reactivity of these esters is a classic example of the interplay between electronic and steric effects in organic chemistry.
Electronic Effects
The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both the inductive and resonance effects.
-
Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and is felt at all positions (ortho, meta, and para).
-
Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring, creating a partial positive charge on the ring carbons. This effect is most pronounced when the nitro group is at the ortho or para position relative to the cinnamate side chain, as it allows for direct resonance delocalization that extends to the ester carbonyl group. This delocalization makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
Steric Effects
Steric hindrance arises from the spatial arrangement of atoms. In the case of the ortho-nitrocinnamate ester, the bulky nitro group is positioned adjacent to the ester functionality. This proximity can physically impede the approach of a nucleophile, slowing down the rate of reaction.
Comparative Data (Analogous Compounds)
Direct, side-by-side kinetic data for the hydrolysis of o-, m-, and p-nitrocinnamate esters is scarce. However, studies on structurally similar compounds, such as substituted phenyl benzoates, provide strong evidence to support the predicted reactivity trend. For instance, the alkaline hydrolysis of nitrophenyl benzoates consistently shows that the para-nitro substituted ester hydrolyzes significantly faster than the meta-nitro, and both are faster than the unsubstituted ester. The ortho-isomers, when sterically hindered, generally exhibit slower rates than their para counterparts, despite the electronic activation.
The Hammett equation, which relates reaction rates to the electronic properties of substituents, predicts a positive ρ (rho) value for the hydrolysis of cinnamic acid esters. This indicates that the reaction is accelerated by electron-withdrawing substituents. The σ (sigma) constant for a para-nitro group is significantly larger than for a meta-nitro group, quantitatively supporting the higher reactivity of the para isomer.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of nitrocinnamate esters and the kinetic analysis of their hydrolysis.
Synthesis of Ethyl Nitrocinnamates
A common method for the synthesis of ethyl nitrocinnamates is the Knoevenagel condensation between the corresponding nitrobenzaldehyde (ortho, meta, or para) and diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct route is the Horner-Wadsworth-Emmons reaction.
Example: Synthesis of Ethyl p-Nitrocinnamate via Horner-Wadsworth-Emmons Reaction
-
Reagents: p-Nitrobenzaldehyde, triethyl phosphonoacetate, sodium hydride (or another suitable base), and a dry aprotic solvent (e.g., THF).
-
Procedure:
-
To a stirred suspension of sodium hydride in dry THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of p-nitrobenzaldehyde in dry THF dropwise.
-
Let the reaction proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
This procedure can be adapted for the synthesis of the ortho and meta isomers by starting with o-nitrobenzaldehyde or m-nitrobenzaldehyde, respectively.[1]
Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry
The hydrolysis of nitrocinnamate esters can be conveniently monitored using UV-Vis spectrophotometry by observing the formation of the nitrocinnamate anion, which has a strong absorbance at a different wavelength than the ester.
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Reagents: Stock solutions of the nitrocinnamate esters in a suitable solvent (e.g., ethanol), and a buffered aqueous solution of sodium hydroxide.
-
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the nitrocinnamate anion.
-
Equilibrate the cuvette holder and the reactant solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the buffer and sodium hydroxide solution.
-
Initiate the reaction by adding a small, known volume of the ester stock solution to the cuvette.
-
Immediately begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -kobs.
-
The second-order rate constant (k2) can be obtained by dividing kobs by the concentration of the hydroxide ion.
-
Visualizing Reaction Pathways and Workflows
Conclusion
The reactivity of m-, o-, and p-nitrocinnamate esters is a clear demonstration of fundamental principles in physical organic chemistry. The para isomer is the most reactive due to optimal electronic activation of the ester carbonyl group through resonance. The meta isomer is less reactive as it relies primarily on the inductive effect. The ortho isomer is the least reactive due to steric hindrance from the adjacent nitro group, which impedes nucleophilic attack. This predicted trend provides a valuable framework for researchers designing synthetic routes or developing structure-activity relationships for compounds incorporating these motifs. Further experimental studies are warranted to provide precise quantitative data to confirm these well-established qualitative predictions.
References
A Comparative Analysis of the Biological Activity of Nitrocinnamate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of ortho-, meta-, and para-nitrocinnamate isomers. The position of the nitro group on the cinnamic acid backbone significantly influences the molecule's electronic properties and steric hindrance, leading to distinct biological effects. This document summarizes key findings on their antimicrobial, enzyme inhibitory, and cytotoxic activities, supported by experimental data and detailed methodologies to aid in research and drug development.
Comparative Biological Activity of Nitrocinnamate Isomers
The biological activities of nitrocinnamate isomers are diverse, with the position of the nitro group playing a crucial role in determining their potency and mechanism of action. The electron-withdrawing nature of the nitro group can enhance the reactivity of the cinnamic acid scaffold, leading to a range of biological effects.
Antimicrobial Activity
Nitrocinnamate derivatives have demonstrated notable antimicrobial properties. The position of the nitro group influences the spectrum and potency of their activity against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of Nitrocinnamate Isomers (Minimum Inhibitory Concentration - MIC)
| Compound | Isomer | Test Organism | MIC (µg/mL) | Reference |
| Methyl Nitrocinnamate | ortho- | Bacillus subtilis | > 2 mg/mL | [1] |
| Escherichia coli | > 2 mg/mL | [1] | ||
| para- | Bacillus subtilis | > 2 mg/mL | [1] | |
| Escherichia coli | > 2 mg/mL | [1] | ||
| Isopropyl 2-nitrocinnamate | ortho- | Candida spp. | 513.52 µM |
Note: Direct comparative data for all three isomers under the same conditions is limited. The presented data is from studies on specific isomers.
Enzyme Inhibitory Activity
A significant area of interest for nitrocinnamate isomers is their ability to inhibit various enzymes. Notably, the para-isomer has been identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in gout.
Table 2: Comparative Enzyme Inhibitory Activity of Nitrocinnamate Isomers
| Compound | Isomer | Enzyme | IC50 | Inhibition Type | Reference |
| 4-Nitrocinnamic acid | para- | Xanthine Oxidase | 23.02 ± 0.12 µmol/L | Reversible, Noncompetitive | [2] |
| 4-Nitrocinnamic acid | para- | Tyrosinase | 0.521 mM | Not specified | [3] |
Cytotoxic Activity
The cytotoxic effects of nitrocinnamic acid derivatives against various cancer cell lines are an emerging area of research. The substitution pattern on the cinnamic acid structure is a key determinant of their anti-proliferative and apoptotic activities.
Table 3: Comparative Cytotoxic Activity of Cinnamic Acid Derivatives
| Compound | Cell Line | IC50 | Reference |
| Cinnamic acid derivatives (general) | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM | [4] |
| Cinnamic acid | HT-144 (melanoma) | 2.4 mM | [5] |
| Cinnamic acid derivatives (hybrids) | HepG2 (liver carcinoma) | 0.74 - 3.11 µM | [4] |
Note: Specific comparative data for the cytotoxicity of ortho-, meta-, and para-nitrocinnamic acid isomers is limited. The data presented is for a broader range of cinnamic acid derivatives to indicate their potential.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of the biological activities of nitrocinnamate isomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][6][7]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Nitrocinnamate isomer stock solutions (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Two-fold serial dilutions of the nitrocinnamate isomers are prepared in the microtiter plate wells using the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are included.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
Enzyme Inhibition Assay: Xanthine Oxidase
This spectrophotometric assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.[8][9][10][11]
Materials:
-
Xanthine oxidase enzyme
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Nitrocinnamate isomer stock solutions
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, a reaction mixture is prepared containing the phosphate buffer and the nitrocinnamate isomer at various concentrations.
-
Enzyme Addition: Xanthine oxidase is added to the mixture, and it is pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding the xanthine substrate.
-
Absorbance Measurement: The increase in absorbance at 293-295 nm, corresponding to the formation of uric acid, is monitored over time.[8][9]
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Cell culture medium
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the nitrocinnamate isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.
-
Cell Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[13]
Signaling Pathways and Mechanisms of Action
The biological activities of cinnamic acid derivatives are often attributed to their ability to modulate various cellular signaling pathways. While specific pathways for nitrocinnamate isomers are still under investigation, insights can be drawn from the broader class of cinnamic acid derivatives.
Apoptosis Induction in Cancer Cells
Cinnamic acid and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.[5][15] These can involve:
-
Activation of Caspase Cascades: Cinnamic acid derivatives can trigger the activation of key executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and apoptosis.[5]
-
Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.
-
Induction of DNA Damage: Some derivatives can cause DNA damage, leading to cell cycle arrest and the initiation of the apoptotic process.[5]
References
- 1. protocols.io [protocols.io]
- 2. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 10. uah.edu [uah.edu]
- 11. revistabionatura.com [revistabionatura.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Spectroscopic Comparison of Methyl (E)-m-nitrocinnamate Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of ortho-, meta-, and para-isomers of methyl (E)-nitrocinnamate.
In the realm of pharmaceutical sciences and organic synthesis, the precise characterization of isomeric compounds is of paramount importance. Subtle differences in the spatial arrangement of functional groups can lead to significant variations in physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the ortho-, meta-, and para-isomers of methyl (E)-nitrocinnamate, utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of methyl (E)-o-nitrocinnamate, methyl (E)-m-nitrocinnamate, and methyl (E)-p-nitrocinnamate, along with the parent compound, methyl (E)-cinnamate, for reference.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | =CH- (α) (ppm) | =CH- (β) (ppm) | -OCH₃ (ppm) |
| Methyl (E)-cinnamate | 7.41-7.54 (m, 5H) | 6.44 (d, J=16.0 Hz, 1H) | 7.70 (d, J=16.0 Hz, 1H) | 3.80 (s, 3H) |
| Methyl (E)-o-nitrocinnamate[1] | 7.51-8.07 (m, 4H) | 6.37 (d, J=16.4 Hz, 1H) | 8.12 (d, J=16.6 Hz, 1H) | 3.83 (s, 3H)[1] |
| This compound | 7.62-8.40 (m, 4H) | 6.55 (d, J=16.0 Hz, 1H) | 7.72 (d, J=16.0 Hz, 1H) | 3.84 (s, 3H) |
| Methyl (E)-p-nitrocinnamate[1] | 7.65-8.24 (m, 4H) | 6.56 (d, J=16.0 Hz, 1H) | 7.72 (d, J=16.1 Hz, 1H) | 3.84 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | C=O | Ar-C | Ar-C-NO₂ | =CH- (α) | =CH- (β) | -OCH₃ |
| Methyl (E)-cinnamate | 167.5 | 128.1, 129.0, 130.4, 134.5 | - | 117.9 | 144.9 | 51.8 |
| Methyl (E)-o-nitrocinnamate[1] | 166.3[1] | 125.1, 129.3, 130.5, 133.7 | 148.2 (assumed) | 123.1 | 140.3 | 52.2[1] |
| This compound | 166.5 | 122.5, 124.6, 130.0, 133.8, 136.2 | 148.6 | 120.9 | 142.6 | 52.2 |
| Methyl (E)-p-nitrocinnamate[1] | 166.6[1] | 124.3, 128.8 | 148.6[1] | 122.2 | 142.0 | 52.2[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data is presented in wavenumbers (cm⁻¹). While specific spectra for the methyl esters were not uniformly available, the spectra of the closely related ethyl esters provide valuable comparative insights.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Methyl (E)-cinnamate | Ethyl (E)-m-nitrocinnamate | Ethyl (E)-p-nitrocinnamate |
| C=O Stretch (Ester) | ~1715 | ~1710 | ~1715 |
| C=C Stretch (Alkenyl) | ~1635 | ~1640 | ~1638 |
| NO₂ Asymmetric Stretch | - | ~1525 | ~1518 |
| NO₂ Symmetric Stretch | - | ~1348 | ~1346 |
| C-O Stretch (Ester) | ~1270, ~1170 | ~1260, ~1170 | ~1255, ~1175 |
| =C-H Bending (trans) | ~980 | ~980 | ~975 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is a key parameter. The position of the nitro group on the aromatic ring influences the extent of conjugation and, consequently, the λmax.
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | λmax (nm) |
| Methyl (E)-cinnamate | ~278 |
| Methyl (E)-o-nitrocinnamate | ~256 |
| This compound | ~264 |
| Methyl (E)-p-nitrocinnamate | ~310 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: A 400 MHz NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film Method (for liquids or low-melting solids):
-
Place a drop of the neat liquid or molten solid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
2. Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of air (or the salt plates) should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.0.
2. Instrumentation and Parameters:
-
Spectrometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample preparation to zero the instrument.
-
Cuvette: Use a 1 cm path length quartz cuvette.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the Methyl (E)-nitrocinnamate isomers.
Caption: Workflow for Spectroscopic Comparison.
References
A Comparative Analysis of Methyl (E)-m-nitrocinnamate and Other Electron-Withdrawing Group Cinnamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl (E)-m-nitrocinnamate with other cinnamate derivatives bearing electron-withdrawing groups. We delve into their synthesis, biological activities, and the underlying mechanisms of action, supported by experimental data and detailed protocols. This objective analysis aims to equip researchers with the necessary information to select the most suitable compounds for their specific research applications, from medicinal chemistry to materials science.
Physicochemical Properties and Synthesis
The introduction of an electron-withdrawing group onto the phenyl ring of a methyl cinnamate molecule significantly influences its electronic properties, reactivity, and ultimately, its biological activity. This compound, with its nitro group at the meta position, serves as a key example. The "(E)" designation indicates a trans configuration of the substituents across the double bond.[1]
Synthesis:
The synthesis of this compound and its analogs can be achieved through several methods, with Fischer esterification and the Horner-Wadsworth-Emmons (HWE) reaction being the most common.
-
Fischer Esterification: This is a direct method involving the acid-catalyzed reaction of the corresponding cinnamic acid with methanol.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method offers high E-selectivity and involves the reaction of a phosphonate reagent, such as trimethyl phosphonoacetate, with a substituted benzaldehyde.
A typical synthetic workflow is illustrated below.
Caption: A generalized workflow for the synthesis of substituted methyl cinnamates via the Horner-Wadsworth-Emmons reaction.
Comparative Biological Activity
Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The nature and position of the substituent on the phenyl ring play a crucial role in determining the potency and selectivity of these activities.
Antimicrobial and Antifungal Activity
Studies have shown that the introduction of a nitro group can enhance the antibacterial effectiveness of methyl cinnamate. A comparative study highlighted that nitrocinnamate compounds exhibited lower Minimum Inhibitory Concentrations (MICs) against Bacillus subtilis and Escherichia coli compared to cinnamic acid itself.[2] The increased lipophilicity and the electron-withdrawing nature of the nitro group are thought to contribute to this enhanced activity.
| Compound | Electron-Withdrawing Group | Test Organism | MIC (µg/mL) | Reference |
| Methyl (E)-p-nitrocinnamate | p-NO₂ | B. subtilis | 89.1 | [2] |
| E. coli | 79.4 | [2] | ||
| Cinnamic Acid | None | B. subtilis | 89.1 | [2] |
| E. coli | 100 | [2] | ||
| Methyl Cinnamate | None | E. coli | >4000 | [2] |
| P. aeruginosa | >4000 | [2] | ||
| S. aureus | >4000 | [2] | ||
| B. subtilis | 2000 | [2] |
Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamate Derivatives.
Anticancer and Cytotoxic Activity
Cinnamic acid derivatives have been investigated for their potential as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[3][4] The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay.
A study on substituted cinnamic acid-bearing 2-quinolone hybrid derivatives demonstrated potent antiproliferative activity against various cancer cell lines. While this study did not focus on simple methyl esters, it highlights the potential of the substituted cinnamate scaffold in cancer therapy.[4]
Inhibition of Cellular Signaling Pathways
A significant aspect of the biological activity of cinnamic acid derivatives is their ability to modulate cellular signaling pathways. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a key target.[1]
Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of cinnamate derivatives.
Cinnamic acid has been shown to downregulate the expression of PI3K and p-AKT, leading to the induction of apoptosis in cancer cells. The electron-withdrawing substituents on the cinnamate scaffold can modulate the binding affinity of these compounds to the kinase domains of proteins in this pathway.
Experimental Protocols
Synthesis of this compound
Materials:
-
m-Nitrocinnamic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve m-nitrocinnamic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Incubation: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Conclusion
The presence and position of electron-withdrawing groups on the cinnamate scaffold significantly impact its biological and chemical properties. This compound and its analogs are versatile compounds with potential applications in various fields, including the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols for researchers interested in exploring this class of compounds. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of these molecules and to design new derivatives with enhanced potency and selectivity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ajouronline.com [ajouronline.com]
- 4. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Methyl (E)-m-nitrocinnamate: An Evaluation of Experimental Results
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of target molecules is paramount. Methyl (E)-m-nitrocinnamate, a versatile intermediate, can be prepared through several synthetic routes. This guide provides a comprehensive comparison of the experimental results for two prevalent methods: the Horner-Wadsworth-Emmons reaction and Fischer esterification, offering valuable insights for methodological selection and validation.
Performance Comparison of Synthetic Methods
The choice of synthetic pathway can significantly impact the yield, purity, and overall efficiency of the preparation of this compound. Below is a summary of quantitative data from representative experimental procedures.
| Parameter | Horner-Wadsworth-Emmons Reaction | Fischer Esterification |
| Starting Materials | 3-Nitrobenzaldehyde, Trimethyl phosphonoacetate | m-Nitrocinnamic acid, Methanol |
| Key Reagents/Catalyst | Sodium methoxide in DMF | Concentrated Sulfuric Acid |
| Reaction Conditions | Room Temperature | Reflux |
| Reported Yield | Up to 98%[1] | High yields reported (specifics vary) |
| Melting Point (°C) | 125.3[2] | Not explicitly stated for this method |
| Purity | High purity reported | Dependent on purification |
Detailed Experimental Protocols
To ensure reproducibility and accurate validation of experimental outcomes, detailed methodologies for each synthetic approach are provided below.
Method 1: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction offers a highly stereoselective route to (E)-alkenes and is a preferred method for the synthesis of this compound.[3] The phosphonate-stabilized carbanion is more nucleophilic than the corresponding Wittig reagent, often leading to higher yields.[4]
Reaction Scheme:
Procedure:
-
Preparation of the Ylide: In a flame-dried round-bottom flask under an inert atmosphere, a solution of trimethyl phosphonoacetate (1.1 equivalents) in anhydrous dimethylformamide (DMF) is prepared. To this solution, sodium methoxide (1.05 equivalents) is added portion-wise at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: A solution of 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: The reaction is quenched by the addition of cold water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.
Method 2: Fischer Esterification
Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5] This method is a viable alternative for the synthesis of this compound, particularly when the precursor, m-nitrocinnamic acid, is readily available.
Reaction Scheme:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, m-nitrocinnamic acid (1.0 equivalent) is dissolved in an excess of methanol, which serves as both the reactant and the solvent.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization to yield pure Methyl (E)-m-nitrocinnamette.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of a synthetic and analytical process is crucial for understanding the relationships between different stages of an experiment.
Caption: General workflow for the synthesis and validation of this compound.
The Horner-Wadsworth-Emmons reaction pathway involves the formation of a key phosphonate ylide intermediate, which then reacts with the aldehyde to form an oxaphosphetane that subsequently collapses to the desired (E)-alkene.
Caption: Key steps in the Horner-Wadsworth-Emmons reaction for alkene synthesis.
References
"comparative study of different synthesis routes for Methyl (E)-m-nitrocinnamate"
A Comparative Guide to the Synthesis of Methyl (E)-m-nitrocinnamate
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yielding synthesis of intermediates is paramount. This compound is a valuable building block in the synthesis of various organic molecules. This guide provides a comparative analysis of different synthetic routes to obtain this compound, supported by experimental data to inform the selection of the most suitable method.
Comparative Analysis of Synthetic Routes
Two primary and effective routes for the synthesis of this compound are the Horner-Wadsworth-Emmons (HWE) reaction and a two-step approach involving an initial Perkin reaction to synthesize the corresponding carboxylic acid, followed by Fischer esterification. Each method presents distinct advantages in terms of yield, reaction conditions, and atom economy.
Data Summary
The following table summarizes the quantitative data for the two primary synthesis routes discussed:
| Route | Reaction Type | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Horner-Wadsworth-Emmons | 3-Nitrobenzaldehyde, Trimethyl phosphonoacetate | Sodium methoxide | DMF | Not Specified | Ambient | up to 98% |
| 2 | Perkin Reaction & Fischer Esterification | Step 1: m-Nitrobenzaldehyde, Acetic anhydride | Sodium acetate | - | 13 hours | 180°C | 74-77% (for the acid) |
| Step 2: m-Nitrocinnamic acid, Methanol | Sulfuric acid | Methanol | 1 hour | Reflux | ~80-95% (typical) |
Experimental Protocols
Route 1: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction offers a highly efficient and stereoselective method for the synthesis of (E)-alkenes.[1] This one-pot reaction directly yields the desired ester with a high reported yield.
Materials:
-
3-Nitrobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (aqueous solution)
-
Water
Procedure:
-
To a solution of 3-nitrobenzaldehyde (15 g, 0.1 mol) and trimethyl phosphonoacetate (27 g, 0.148 mol) in DMF (100 ml), sodium methoxide (10.7 g, 0.198 mol) is added.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is acidified to a pH of 1 with an aqueous HCl solution.
-
The solvent is removed by evaporation.
-
The resulting solid is washed with water to afford (E)-methyl 3-(3-nitrophenyl)acrylate.
This method is reported to yield up to 98% of the final product.
Route 2: Perkin Reaction followed by Fischer Esterification
This two-step approach first synthesizes m-nitrocinnamic acid via the Perkin reaction, a classic method for forming α,β-unsaturated aromatic acids.[2][3] The subsequent Fischer esterification converts the carboxylic acid to the desired methyl ester.[4]
Step 1: Synthesis of m-Nitrocinnamic Acid (Perkin Reaction) [5]
Materials:
-
m-Nitrobenzaldehyde
-
Acetic anhydride
-
Sodium acetate (freshly fused)
-
Water
-
Aqueous ammonia
-
Sulfuric acid
-
95% Ethanol
Procedure:
-
In a 200-cc round-bottomed flask equipped with a reflux condenser, place 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.
-
Mix the contents well and heat the mixture in an oil bath at 180°C for approximately thirteen hours.[5]
-
After cooling slightly, pour the reaction product into 200–300 cc of water and filter by suction.
-
Wash the solid several times with water.
-
Dissolve the solid in a solution of 20 cc of aqueous ammonia (sp. gr. 0.9) in about 200 cc of water.
-
Filter the solution of the ammonium salt and pour it into a solution of 15 cc of sulfuric acid (sp. gr. 1.84) in about 200 cc of water.
-
Filter the precipitated m-nitrocinnamic acid, redissolve in aqueous ammonia, and reprecipitate by pouring the solution into dilute sulfuric acid.
-
Wash the final precipitate with a small amount of water and dry.
-
Recrystallize the product from boiling 95% ethanol. The reported yield is 74–77%.[5]
Step 2: Synthesis of this compound (Fischer Esterification) [6]
Materials:
-
m-Nitrocinnamic acid (from Step 1)
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
For each gram of dry m-nitrocinnamic acid, use 8 mL of anhydrous methanol. For every 20 mL of methanol, add 1 mL of concentrated sulfuric acid.
-
Combine the m-nitrocinnamic acid, methanol, and sulfuric acid in a round-bottom flask of appropriate size (approximately half-full).
-
Add boiling chips and heat the mixture to reflux for 1 hour.[6]
-
After cooling, pour the reaction mixture into a beaker containing ice (approximately 5 times the volume of methanol used) and stir.
-
Isolate the product by suction filtration and wash with water.
-
The crude product can be recrystallized from methanol to yield pure this compound.
Visualization of Synthetic Pathways
The logical flow of the two primary synthetic routes is depicted in the following diagram.
Caption: Comparative workflow of two synthetic routes to this compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemlab.truman.edu [chemlab.truman.edu]
Assessing the Potential of Cinnamate Derivatives in Organic Photovoltaics: A Comparative Guide
This guide compares the performance of devices incorporating cinnamic acid derivatives against established materials in the field of organic and hybrid solar cells. The data is compiled from studies on dye-sensitized solar cells (DSSCs) and perovskite solar cells, which share fundamental principles with organic solar cells.
Performance Comparison of Solar Cells Utilizing Cinnamic Acid Derivatives and Standard Materials
The following table summarizes the key performance metrics for solar cells fabricated with various cinnamic acid derivatives and compares them with benchmark organic solar cell materials.
| Material/Device Composition | Photovoltaic Technology | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |
| Cinnamic Acid Derivatives | |||||
| Caffeic Acid Sensitizer | Dye-Sensitized Solar Cell (DSSC) | 0.22 - 0.38% (AM 1.5G) | Not Reported | Not Reported | Not Reported |
| Ferulic Acid Sensitizer | Dye-Sensitized Solar Cell (DSSC) | 0.22 - 0.38% (AM 1.5G) | Not Reported | Not Reported | Not Reported |
| p-Coumaric Acid Sensitizer | Dye-Sensitized Solar Cell (DSSC) | 0.22 - 0.38% (AM 1.5G) | Not Reported | Not Reported | Not Reported |
| Cinnamic Acid Additive in Perovskite | Perovskite Solar Cell | 18.55% (champion device) | Not Reported | Not Reported | Not Reported |
| Control Perovskite (no additive) | Perovskite Solar Cell | 17.67% | Not Reported | Not Reported | Not Reported |
| Benchmark Organic Solar Cell Materials | |||||
| P3HT:PCBM | Organic Solar Cell (BHJ) | ~3-5% | ~0.6 V | ~10 mA/cm² | ~0.65 |
| PTB7:PC71BM | Organic Solar Cell (BHJ) | ~7-9% | ~0.75 V | ~15 mA/cm² | ~0.70 |
| PM6:Y6 | Organic Solar Cell (BHJ) | >15% | ~0.85 V | ~25 mA/cm² | >0.75 |
Note: The performance of solar cells can vary significantly based on the specific device architecture, fabrication conditions, and measurement protocols.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon scientific findings. Below are typical protocols for the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells, which can be adapted for testing new materials like Methyl (E)-m-nitrocinnamate.
Fabrication of a Bulk Heterojunction Organic Solar Cell
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds. The films are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: A blend of a donor polymer (e.g., P3HT or PM6) and an acceptor material (e.g., PCBM or Y6) is dissolved in a suitable organic solvent like chlorobenzene or chloroform. This photoactive solution is then spin-coated on top of the HTL inside the glovebox. The thickness of this layer is critical and is controlled by the spin speed and solution concentration. The film is then annealed at a material-specific temperature to optimize the morphology of the bulk heterojunction.
-
Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of a low work function metal, such as calcium or aluminum, is deposited on top of the active layer via thermal evaporation under high vacuum (<10-6 Torr). This is followed by the deposition of a thicker layer of aluminum, which serves as the top electrode. The deposition rate and thickness are monitored using a quartz crystal microbalance.
Characterization of Organic Solar Cell Performance
-
Current Density-Voltage (J-V) Measurement: The primary performance characteristics of the solar cell are determined by measuring its current density as a function of voltage under simulated solar illumination. A solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum) is used. From the J-V curve, the key parameters of power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the cell's efficiency at converting photons of a specific wavelength into charge carriers. This involves illuminating the device with monochromatic light of varying wavelengths and measuring the resulting current. The Jsc value obtained by integrating the EQE spectrum with the AM 1.5G solar spectrum should be consistent with the J-V measurement.
Visualizing Key Processes in Organic Solar Cells
To better understand the workflow and fundamental principles of organic solar cells, the following diagrams are provided.
Caption: Workflow for the fabrication and characterization of a typical organic solar cell.
Caption: Energy level diagram of a bulk heterojunction (BHJ) organic solar cell.
Benchmarking Methyl (E)-m-nitrocinnamate: A Comparative Guide for Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl (E)-m-nitrocinnamate Against Established Precursors in the Synthesis of Bioactive Molecules.
In the quest for novel and efficient pathways to synthesize bioactive molecules, the choice of precursor is a critical determinant of yield, purity, and overall process efficiency. This guide provides a comprehensive benchmark of this compound against a well-established precursor, p-coumaric acid, for the synthesis of flavonoids, a prominent class of bioactive compounds. This comparison is centered around the synthesis of naringenin, a flavonoid known for its diverse pharmacological activities.
Performance Comparison: this compound vs. p-Coumaric Acid
The synthesis of bioactive molecules is a multi-step process where the efficiency of each step is paramount. Below is a comparative summary of the synthesis of a target chalcone and the subsequent flavonoid, naringenin, from this compound and p-coumaric acid, respectively. The data for the synthesis from this compound is based on established Claisen-Schmidt condensation reactions of structurally similar nitroaromatic compounds.
| Precursor | Intermediate | Reaction Type | Catalyst/Enzyme | Solvent | Reaction Time | Yield (%) |
| This compound | 3-Nitrochalcone | Claisen-Schmidt Condensation | NaOH or KOH | Ethanol | 2-4 hours | ~70-95% |
| p-Coumaric Acid | p-Coumaroyl-CoA | Ligation | 4-Coumaroyl-CoA ligase (4CL) | Aqueous Buffer | Variable | High |
| 3-Nitrochalcone | Naringenin Analogue (hypothetical) | Cyclization | Acid/Base | Methanol/Ethanol | Variable | Variable |
| p-Coumaroyl-CoA | Naringenin Chalcone | Condensation | Chalcone Synthase (CHS) | Aqueous Buffer | Variable | High |
| Naringenin Chalcone | Naringenin | Isomerization | Chalcone Isomerase (CHI) | Aqueous Buffer | Variable | High (up to 648.63 mg/L from 2.5 g/L p-coumaric acid in vivo)[1] |
Note: The synthesis of a naringenin analogue from 3-nitrochalcone is a hypothetical pathway for comparison. The yield of chalcone from this compound is an estimate based on similar reactions.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of 3-Nitrochalcone from a this compound Analogue (3-Nitrobenzaldehyde)
This protocol is based on the well-established Claisen-Schmidt condensation for the synthesis of nitrochalcones.[2][3]
Materials:
-
3-Nitrobenzaldehyde (as an analogue for the reactivity of this compound's aromatic aldehyde component)
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice bath
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (1.2 equivalents) to the cooled mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from ethanol to obtain pure 3-nitrochalcone.
Protocol 2: Enzymatic Synthesis of Naringenin from p-Coumaric Acid
This protocol outlines the biosynthetic pathway for naringenin production from p-coumaric acid using recombinant enzymes.[4][5][6]
Materials:
-
p-Coumaric acid
-
ATP
-
Coenzyme A
-
Malonyl-CoA
-
Recombinant 4-Coumaroyl-CoA ligase (4CL)
-
Recombinant Chalcone Synthase (CHS)
-
Recombinant Chalcone Isomerase (CHI)
-
Potassium phosphate buffer (pH 7.5)
-
Incubator
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, and Coenzyme A.
-
Add p-coumaric acid to the reaction mixture.
-
Initiate the first reaction by adding the 4CL enzyme and incubate to produce p-coumaroyl-CoA.
-
In a subsequent reaction vessel, combine the produced p-coumaroyl-CoA with malonyl-CoA.
-
Add the CHS enzyme to catalyze the condensation reaction to form naringenin chalcone.
-
Finally, introduce the CHI enzyme to the mixture to catalyze the isomerization of naringenin chalcone to (2S)-naringenin.
-
The final product can be extracted using ethyl acetate and analyzed by HPLC.
Visualizing the Pathways
To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the relevant biological signaling pathway.
Caption: Comparative workflow for bioactive molecule synthesis.
References
- 1. Efficient Biosynthesis of (2 S)-Naringenin from p-Coumaric Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Nitrochalcone | 614-48-2 | Benchchem [benchchem.com]
- 3. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Naringenin Biosynthesis from p-Coumaric Acid Using Recombinant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Naringenin Biosynthesis from p-Coumaric Acid Using Recombinant Enzymes. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Antimicrobial Activity of Methyl (E)-m-nitrocinnamate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Methyl (E)-m-nitrocinnamate and structurally related compounds. The focus of this comparison is on antimicrobial efficacy, drawing from available experimental data to offer insights into structure-activity relationships. While direct cross-reactivity studies in specific biological assays for this compound are limited, this guide collates data from antibacterial and antifungal assays to evaluate its performance relative to key alternatives.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Nitrocinnamate Compounds | Bacillus subtilis | 89.1 | [1] |
| Escherichia coli | 79.4 | [1] | |
| Cinnamic Acid | Bacillus subtilis | 89.1 | [1] |
| Escherichia coli | 100 | [1] | |
| Staphylococcus aureus | 500 | [1] | |
| Pseudomonas aeruginosa | 1000 | [1] | |
| Methyl Cinnamate | Bacillus subtilis | 2000 | [1] |
| Escherichia coli | >4000 | [1] | |
| Staphylococcus aureus | >4000 | [1] | |
| Pseudomonas aeruginosa | >4000 | [1] | |
| Methyl-4-nitro Cinnamate | MRSA | 1000 | [1] |
| Methyl-2-nitro Cinnamate | MRSA | 1000 | [1] |
| 1-cinnamoylpyrrolidine | All tested strains | 500 | [1] |
| Tetracycline (Control) | All tested strains | 0.0039 | [1] |
*Tested strains include E. coli, P. aeruginosa, B. subtilis, S. aureus, and Methicillin-resistant S. aureus (MRSA).[1]
Key Findings
The addition of a nitro group to the cinnamate structure appears to significantly enhance its antibacterial activity. Nitrocinnamate compounds demonstrated notably lower MIC values against both Bacillus subtilis and Escherichia coli compared to methyl cinnamate.[1] In fact, the activity of nitrocinnamates was comparable to or better than cinnamic acid against these strains.[1] Cinnamic acid itself shows stronger antibacterial properties than its methyl ester, methyl cinnamate.[1] This suggests that both the free carboxylic acid group and the presence of a nitro substituent are important for antimicrobial efficacy.
Experimental Protocols
The data presented in this guide was primarily generated using the following standard antimicrobial susceptibility testing methods.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Disk Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Data Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antimicrobial activity of a test compound like this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound have not been fully elucidated, nitroaromatic compounds are known to exert their biological effects through various mechanisms. In hypoxic environments, such as those found in solid tumors or microbial biofilms, the nitro group can be enzymatically reduced to cytotoxic species. This reduction is often mediated by nitroreductases present in the target cells. The resulting reactive nitrogen species can induce cellular damage through oxidative stress, DNA damage, and inhibition of essential enzymes.
The general mechanism of action for many cinnamic acid derivatives is thought to involve the disruption of the cell membrane and the inhibition of essential enzymes.[2] Their lipophilic nature allows them to penetrate microbial cell walls and interfere with cellular processes.
The following diagram illustrates a potential mechanism of action for nitroaromatic compounds.
References
A Comparative Guide to the Synthesis of Methyl (E)-m-nitrocinnamate: An Evaluation of Regio- and Stereoselectivity
For researchers, scientists, and professionals in drug development, the selective synthesis of target molecules is paramount. This guide provides a comparative analysis of common synthetic methodologies for producing Methyl (E)-m-nitrocinnamate, a valuable intermediate in various chemical syntheses. We will delve into the regio- and stereoselectivity of the Perkin, Heck, and Horner-Wadsworth-Emmons (HWE) reactions, presenting supporting experimental data and detailed protocols to aid in method selection and optimization.
The cinnamate moiety is a key structural feature in numerous biologically active compounds and a versatile building block in organic synthesis. The presence of a nitro group and the stereochemistry of the alkene further influence the reactivity and potential applications of Methyl m-nitrocinnamate. Achieving high yields of the desired (E)-isomer is often a critical goal. This guide evaluates three prominent synthetic routes to this target molecule, focusing on their effectiveness in controlling stereochemical outcomes.
Comparison of Synthesis Methods
The choice of synthetic route to this compound is dictated by factors such as desired stereoselectivity, yield, availability of starting materials, and reaction conditions. Below is a summary of the performance of the Perkin, Heck, and Horner-Wadsworth-Emmons reactions for this transformation.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Stereoselectivity (E:Z) |
| Perkin Reaction followed by Fischer Esterification | m-Nitrobenzaldehyde, Acetic Anhydride, Methanol | Sodium Acetate, Sulfuric Acid | Moderate to Good | Predominantly (E) |
| Heck Reaction | m-Iodonitrobenzene, Methyl Acrylate | Palladium Catalyst (e.g., Pd(OAc)₂), Base (e.g., Triethylamine) | Good to Excellent | Highly selective for (E) |
| Horner-Wadsworth-Emmons (HWE) Reaction | m-Nitrobenzaldehyde, Trimethyl phosphonoacetate | Sodium Methoxide | Up to 98%[1] | >95:5[1] |
Detailed Experimental Protocols
For the purpose of reproducibility and methodological comparison, detailed experimental protocols for each synthetic pathway are provided below.
Perkin Reaction and Fischer Esterification
This two-step sequence first forms m-nitrocinnamic acid, which is then esterified.
Step 1: Synthesis of m-Nitrocinnamic Acid (Perkin Reaction)
-
Procedure: In a 200 mL round-bottomed flask equipped with a reflux condenser, combine m-nitrobenzaldehyde (50 g, 0.33 mol), freshly fused sodium acetate (40 g, 0.48 mol), and acetic anhydride (70 g, 0.68 mol). The mixture is thoroughly mixed and heated in an oil bath at 180°C for approximately 13 hours. After cooling slightly, the reaction product is poured into 200-300 mL of water and filtered by suction. The solid is washed several times with water. The crude product is then dissolved in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water. The solution of the ammonium salt is filtered and poured into a solution of 15 mL of sulfuric acid (sp. gr. 1.84) in about 200 mL of water. The precipitated m-nitrocinnamic acid is filtered, redissolved in aqueous ammonia, and reprecipitated with dilute sulfuric acid. The final product is washed with a small amount of water and dried. The product can be recrystallized from boiling 95% ethanol.
-
Expected Yield: 47-49 g (74-77%).
-
Stereoselectivity: The Perkin reaction generally favors the formation of the more stable (E)-isomer.
Step 2: Methyl Esterification of m-Nitrocinnamic Acid (Fischer Esterification)
-
Procedure: To a solution of m-nitrocinnamic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added. The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Heck Reaction
The Heck reaction provides a direct route to the cinnamate ester with high stereoselectivity.
-
Procedure: To a dry Schlenk flask under an inert atmosphere, add m-iodonitrobenzene (1.0 eq), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a base, typically triethylamine (TEA, 1.5-2.0 eq). Anhydrous N,N-dimethylformamide (DMF) is added as the solvent, followed by methyl acrylate (1.2-1.5 eq). The reaction mixture is heated to 80-100°C and stirred until TLC or GC-MS analysis indicates the consumption of the starting aryl halide. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford this compound. The Heck reaction is known for its outstanding trans selectivity, leading predominantly to the (E)-isomer.[2]
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a highly efficient method for the stereoselective synthesis of alkenes and is particularly effective for producing (E)-alkenes from stabilized ylides.
-
Procedure: In a reaction flask, 3-nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (1.48 eq) are dissolved in dimethylformamide (DMF). The solution is stirred at ambient temperature while sodium methoxide (1.98 eq) is added portion-wise. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[1]
-
Expected Yield: Up to 98%.[1]
-
Stereoselectivity: This method exhibits excellent E-selectivity, with the (E)-isomer formation typically exceeding 95%.[1]
Analytical Methods for Stereoselectivity Determination
The primary method for determining the regio- and stereoselectivity of the synthesis is ¹H NMR spectroscopy. The coupling constant (J) between the vinylic protons of the α,β-unsaturated ester is diagnostic of the alkene geometry.
-
(E)-isomer: The trans relationship of the vinylic protons results in a larger coupling constant, typically in the range of 15-18 Hz. For Methyl (E)-cinnamate, the vinylic protons appear as doublets with a coupling constant of approximately 16.0 Hz.[3]
-
(Z)-isomer: The cis relationship of the vinylic protons leads to a smaller coupling constant, generally between 10-12 Hz.
The ratio of the (E) to (Z) isomers can be quantified by integrating the respective signals in the ¹H NMR spectrum.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of this compound.
Caption: Generalized workflow for the synthesis and analysis of this compound.
Signaling Pathway and Reaction Mechanisms
To understand the stereochemical outcome of these reactions, it is essential to consider their mechanisms.
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction proceeds through a phosphonate ylide which reacts with an aldehyde to form an alkene. The high (E)-selectivity with stabilized ylides is a key feature of this reaction.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
References
Comparative Cytotoxicity of Nitrocinnamate Isomers on Cell Lines: A Research Guide
The introduction of a nitro group, an electron-withdrawing substituent, to the cinnamic acid scaffold is expected to modulate its cytotoxic activity. The position of this group on the phenyl ring—ortho, meta, or para—can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets and ultimately its cytotoxic potency.
Data Presentation: Anticipated Cytotoxicity
Due to the lack of direct comparative experimental data for the three nitrocinnamate isomers in the reviewed literature, the following table presents a qualitative prediction based on the structure-activity relationships of substituted cinnamic acid derivatives. It is generally observed that electron-withdrawing groups can enhance the cytotoxic effects of cinnamic acid.[1] For instance, para-nitrocinnamic acid has been shown to be a more potent inhibitor of tyrosinase than unsubstituted cinnamic acid, suggesting that the nitro substitution can increase biological activity.[2]
| Isomer | Position of Nitro Group | Expected Relative Cytotoxicity | Rationale |
| Ortho-nitrocinnamate | C2 | Moderate to High | The proximity of the nitro group to the acrylic acid side chain may lead to intramolecular interactions that could influence biological activity. Steric hindrance might also play a role in receptor binding. |
| Meta-nitrocinnamate | C3 | Moderate | The electronic effects of the nitro group at the meta position are primarily inductive, which may lead to a moderate enhancement of cytotoxicity compared to the unsubstituted cinnamic acid. |
| Para-nitrocinnamate | C4 | High | The strong electron-withdrawing effect of the nitro group at the para position, acting through both resonance and induction, is anticipated to significantly enhance the cytotoxic potential of the molecule. This is consistent with observations for other para-substituted cinnamic acid derivatives.[2] |
Experimental Protocols
The cytotoxicity of nitrocinnamate isomers can be determined using a variety of in vitro assays. The following is a detailed methodology for the commonly used MTT assay.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability following treatment with nitrocinnamate isomers.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ortho-, meta-, and para-nitrocinnamic acid
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of the nitrocinnamate isomers are prepared in DMSO and then diluted to various concentrations in the culture medium. The medium from the cell plates is replaced with fresh medium containing the different concentrations of the test compounds. A control group receiving only the vehicle (DMSO at the highest concentration used for the test compounds) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.
Mandatory Visualization
Caption: Workflow of the MTT assay for determining cytotoxicity.
Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the activation of caspases, which are key mediators of programmed cell death.
Caption: A potential signaling pathway for nitrocinnamate-induced apoptosis.
References
Safety Operating Guide
Personal protective equipment for handling Methyl (E)-m-nitrocinnamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl (E)-m-nitrocinnamate (CAS No. 659-04-1).[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Classification
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities. | To protect against splashes and airborne particles that can cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn. | To prevent skin contact. Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | To be used when ventilation is inadequate or if dust/aerosols are generated. Options include a NIOSH/MSHA-approved particle respirator (e.g., N95). For higher concentrations, a self-contained breathing apparatus may be required. | To protect against the inhalation of dust or vapors that may cause respiratory irritation. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure during the handling of this compound.
Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory fume hood is highly recommended.
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.
-
Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing and Transfer:
-
If possible, handle the solid in a glove box to minimize dust generation.
-
If a glove box is not available, handle in a fume hood with the sash at the lowest practical height.
-
Use a spatula for transferring the solid. Avoid scooping actions that could create dust.
-
For dissolution, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
Ensure all glassware is properly clamped and secure.
-
Perform all reactions within a fume hood.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and wipe it clean.
-
Properly label and store any unused chemical.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling.
-
Chemical Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
Spill and Leak Procedures:
-
Small Spills: Ensure adequate ventilation. Wear appropriate personal protective equipment.[1] Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
Large Spills: Evacuate personnel to a safe area.[1] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
-
Store separately from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Contaminated packaging should be disposed of as unused product.[5]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H9NO4[2] |
| Molecular Weight | 207.18 g/mol [2] |
| Appearance | Solid[6] |
| Melting Point | 138°C[7] |
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 659-04-1 [chemicalbook.com]
- 3. Buy this compound | 659-04-1 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 4-nitrocinnamate - Safety Data Sheet [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
